molecular formula C84H66Cl4N4O34 B12394433 Calcium Green BAPTA-2 AM

Calcium Green BAPTA-2 AM

Katalognummer: B12394433
Molekulargewicht: 1817.2 g/mol
InChI-Schlüssel: RGPPEFZGTIEWSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Calcium Green BAPTA-2 AM is a useful research compound. Its molecular formula is C84H66Cl4N4O34 and its molecular weight is 1817.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C84H66Cl4N4O34

Molekulargewicht

1817.2 g/mol

IUPAC-Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate

InChI

InChI=1S/C84H66Cl4N4O34/c1-39(93)111-35-115-75(101)31-91(32-76(102)116-36-112-40(2)94)63-15-11-49(89-79(105)47-9-13-53-51(19-47)81(107)125-83(53)55-23-59(85)69(119-43(5)97)27-65(55)123-66-28-70(120-44(6)98)60(86)24-56(66)83)21-73(63)109-17-18-110-74-22-50(12-16-64(74)92(33-77(103)117-37-113-41(3)95)34-78(104)118-38-114-42(4)96)90-80(106)48-10-14-54-52(20-48)82(108)126-84(54)57-25-61(87)71(121-45(7)99)29-67(57)124-68-30-72(122-46(8)100)62(88)26-58(68)84/h9-16,19-30H,17-18,31-38H2,1-8H3,(H,89,105)(H,90,106)

InChI-Schlüssel

RGPPEFZGTIEWSE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)C1(C2=CC(=C(C=C2OC2=CC(=C(C=C21)Cl)OC(=O)C)OC(=O)C)Cl)OC9=O)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Calcium Green BAPTA-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding a vast array of cellular processes. Calcium Green BAPTA-2 AM is a high-performance, single-wavelength fluorescent indicator specifically designed for the detection of intracellular calcium dynamics. This guide provides a comprehensive overview of its properties, mechanism, and application.

Core Principles and Chemical Structure

This compound is a cell-permeant fluorescent dye belonging to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of calcium chelators. Its structure incorporates a BAPTA core, which provides high selectivity for Ca²⁺ over other divalent cations like Mg²⁺, flanked by two fluorescein-based reporter groups. In its acetoxymethyl (AM) ester form, the molecule is lipophilic and uncharged, allowing it to passively diffuse across the plasma membrane into the cell.

Once inside the cytosol, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis reaction renders the molecule charged and membrane-impermeant, effectively trapping it within the cell. A key feature of Calcium Green BAPTA-2 is that the two fluorescent moieties are thought to quench one another in the calcium-free state. The binding of a calcium ion induces a conformational change that relieves this quenching, resulting in a dramatic increase in fluorescence quantum yield.[1] This property provides a very large dynamic range and an excellent signal-to-noise ratio for detecting calcium transients.[2]

cluster_molecule Simplified Structure of this compound BAPTA BAPTA Core (Ca²⁺ Chelator) Fluor1 Fluorescein Reporter 1 BAPTA->Fluor1 Fluor2 Fluorescein Reporter 2 BAPTA->Fluor2 AM1 AM Ester BAPTA->AM1 AM2 AM Ester BAPTA->AM2 AM3 AM Ester BAPTA->AM3 AM4 AM Ester BAPTA->AM4 cluster_process Mechanism of Intracellular Activation and Ca²⁺ Detection Extracellular Extracellular Space Membrane Plasma Membrane Esterases Esterases Cytosol Cytosol Dye_AM Calcium Green-2 AM (Lipophilic, Non-fluorescent) Dye_AM->Membrane Passive Diffusion Dye_Active Calcium Green-2 (Charged, Trapped) Ca_ion Ca²⁺ Dye_Active->Ca_ion Binding Esterases->Dye_Active Hydrolysis (Cleavage of AM esters) Fluorescence Strong Green Fluorescence Ca_ion->Fluorescence Causes Start Start: Prepare Cells PrepStock Prepare 2-5 mM Stock Solution in DMSO Start->PrepStock PrepWork Prepare 1-10 µM Working Solution in Buffer (with Pluronic F-127) PrepStock->PrepWork Incubate Incubate Cells with Dye (20-60 min at RT or 37°C) PrepWork->Incubate Wash Wash Cells 2x with Indicator-Free Buffer Incubate->Wash DeEster Incubate for De-esterification (30 min) Wash->DeEster Image Acquire Fluorescence Data (Ex: ~503 nm, Em: ~536 nm) DeEster->Image End End Image->End

References

An In-Depth Technical Guide to Calcium Green BAPTA-2 AM: Mechanism of Action and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcium Green BAPTA-2 AM, a fluorescent indicator widely used for the detection and quantification of intracellular calcium dynamics. This document details its mechanism of action, key quantitative properties, and detailed protocols for its application in cellular imaging experiments.

Core Mechanism of Action

This compound is a specialized chemical probe designed to measure intracellular calcium concentrations. Its functionality is based on the integration of three key components: a calcium-chelating moiety (BAPTA), a fluorescent reporter, and a cell-permeant group (AM ester).

The underlying principle of this compound's operation is a multi-step process. Initially, the acetoxymethyl (AM) ester form of the dye is cell-permeant, allowing it to passively diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic cleavage serves a dual purpose: it renders the molecule membrane-impermeant, effectively trapping it within the cell, and it activates the calcium-binding capability of the BAPTA component.

The core of the detection mechanism lies in the interaction between the BAPTA chelator and the fluorescent reporter groups. Calcium Green-2 possesses two fluorescent reporter groups which are thought to quench one another in the calcium-free state.[1] Upon binding to intracellular calcium ions (Ca²⁺), the BAPTA moiety undergoes a conformational change. This change alleviates the quenching effect, leading to a significant increase in fluorescence emission when excited by light of the appropriate wavelength.[1] This fluorescence enhancement is directly proportional to the concentration of free intracellular calcium, allowing for quantitative measurements of calcium signaling events.

Due to its lower affinity for calcium, Calcium Green BAPTA-2 is particularly well-suited for measuring relatively high concentrations of calcium, up to 25 µM.[1]

Quantitative Data Summary

PropertyCalcium Green BAPTA-2Calcium Green BAPTA-1 (for reference)
Excitation Wavelength (Ex) 503 nm[1]506 nm
Emission Wavelength (Em) 536 nm[1]531 nm
Dissociation Constant (Kd) for Ca²⁺ ~0.98 µM (in the presence of SR vesicles)~190 nM
Quantum Yield (Φ) Not explicitly available. A significant increase in fluorescence upon Ca²⁺ binding is reported.~0.75 (at saturating Ca²⁺)[2]
Extinction Coefficient (ε) Not explicitly available.~45% of maximum at 488 nm[1]
Fluorescence Enhancement upon Ca²⁺ Binding ~100-fold[1]~14-fold

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of this compound, from cellular uptake to calcium-dependent fluorescence.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CG2_AM_ext This compound CG2_AM_int This compound CG2_AM_ext->CG2_AM_int Passive Diffusion Membrane CG2 Calcium Green-2 (Active, Low Fluorescence) CG2_AM_int->CG2 Cleavage of AM esters Esterases Intracellular Esterases Esterases->CG2_AM_int Ca Ca²⁺ CG2_Ca Calcium Green-2-Ca²⁺ Complex (High Fluorescence) Fluorescence Fluorescence Emission CG2_Ca->Fluorescence Excitation CG2Ca CG2Ca CG2Ca->CG2_Ca Ca²⁺ Binding

Mechanism of this compound activation and fluorescence.

Experimental Protocols

This section provides a detailed methodology for the use of this compound in cell-based assays.

Reagent Preparation
  • This compound Stock Solution (2-5 mM):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to make a 2 mM stock solution from 50 µg of the dye (check the molecular weight on the product datasheet, as it can vary), add the appropriate volume of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Pluronic® F-127 Stock Solution (20% w/v in DMSO):

    • Dissolve Pluronic® F-127 in DMSO to a final concentration of 20% (w/v). This may require gentle warming and vortexing.

    • Store at room temperature.

  • Loading Buffer:

    • Use a buffered salt solution appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. The buffer should be at a physiological pH (typically 7.2-7.4).

Cell Loading Procedure
  • Cell Preparation:

    • Plate cells on an appropriate imaging dish or coverslip and allow them to adhere overnight in a suitable growth medium.

  • Preparation of Loading Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution and the Pluronic® F-127 stock solution to room temperature.

    • Prepare a fresh loading solution with a final this compound concentration typically in the range of 1-10 µM.[1] The optimal concentration should be determined empirically for each cell type and experimental condition.

    • To aid in the dispersion of the AM ester in the aqueous loading buffer, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic® F-127 stock solution.

    • Then, dilute this mixture into the pre-warmed loading buffer to achieve the desired final concentration.

  • Cell Incubation:

    • Remove the growth medium from the cells and wash once with the pre-warmed loading buffer.

    • Add the loading solution to the cells and incubate for 20-60 minutes at room temperature or 37°C.[1] The optimal incubation time and temperature should be determined empirically. Incubation at 37°C may facilitate faster loading but can also lead to compartmentalization of the dye in organelles.

  • Wash and De-esterification:

    • After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for complete de-esterification of the AM groups by intracellular esterases.

  • Imaging:

    • Mount the coverslip or dish on a fluorescence microscope equipped for imaging at the appropriate excitation and emission wavelengths for Calcium Green-2 (Ex: ~503 nm, Em: ~536 nm).

    • Acquire baseline fluorescence before stimulating the cells and then record the changes in fluorescence intensity upon stimulation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for using this compound.

Experimental_Workflow Start Start Prepare_Reagents Prepare Stock Solutions (CG2-AM, Pluronic F-127) Start->Prepare_Reagents Plate_Cells Plate Cells on Imaging Dish Prepare_Reagents->Plate_Cells Prepare_Loading_Solution Prepare Loading Solution (1-10 µM CG2-AM) Plate_Cells->Prepare_Loading_Solution Load_Cells Incubate Cells with Loading Solution (20-60 min) Prepare_Loading_Solution->Load_Cells Wash_Cells Wash Cells to Remove Extracellular Dye Load_Cells->Wash_Cells Deesterification Allow for De-esterification (30 min) Wash_Cells->Deesterification Image_Cells Acquire Baseline and Stimulated Fluorescence Images Deesterification->Image_Cells Analyze_Data Analyze Fluorescence Intensity Changes Image_Cells->Analyze_Data End End Analyze_Data->End

A typical experimental workflow for this compound.

References

The Principle of Calcium Green BAPTA-2 AM Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of Calcium Green BAPTA-2 AM, a fluorescent indicator designed for the quantitative measurement of intracellular calcium concentrations. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a comparative analysis of its properties with other common calcium indicators.

Core Principle of this compound

This compound is a sophisticated chemical tool engineered to detect and quantify intracellular calcium ions (Ca²⁺). Its functionality is based on the integration of three key components: a fluorophore (the source of the fluorescent signal), a Ca²⁺-selective chelator (BAPTA), and a cell-loading-assisting moiety (the acetoxymethyl ester).

The underlying mechanism of Calcium Green indicators involves the principle of photoinduced electron transfer (PeT). In the absence of calcium, the BAPTA chelator quenches the fluorescence of the attached fluorophore.[1] The binding of Ca²⁺ to the BAPTA moiety inhibits this quenching process, leading to a significant increase in fluorescence intensity.[1]

Calcium Green BAPTA-2 is specifically designed as a lower-affinity calcium indicator compared to its counterpart, Calcium Green-1. This characteristic makes it particularly well-suited for measuring higher concentrations of intracellular calcium, with a dissociation constant (Kd) of approximately 0.98 µM.[2] Structurally, Calcium Green-2 contains two fluorescent reporter groups, which are thought to quench one another in the absence of calcium.[3] This design contributes to a much larger increase in fluorescence emission upon calcium binding compared to Calcium Green-1.[3]

The acetoxymethyl (AM) ester modification is crucial for the intracellular application of this indicator. The AM ester groups render the molecule hydrophobic and uncharged, allowing it to passively diffuse across the cell membrane.[4] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now-charged and Ca²⁺-sensitive form of the dye within the cytoplasm.[4][5]

Quantitative Data Summary

The selection of an appropriate calcium indicator is critical for the success of an experiment. The following table summarizes the key quantitative properties of Calcium Green BAPTA-2 and compares it with other commonly used green fluorescent calcium indicators.

IndicatorDissociation Constant (Kd)Excitation Max (nm)Emission Max (nm)Quantum Yield (Ca²⁺-bound)Fluorescence EnhancementKey Features
Calcium Green BAPTA-2 ~980 nM[2]~505~535Not specified>14-fold (significantly larger than CG-1)[3]Lower affinity, suitable for high Ca²⁺ concentrations.[3]
Calcium Green-1~190 nM[6][7]~506[7][8]~531[7][8]~0.75[8]~14-fold[7][8]High affinity, brighter than Fluo-3 at rest.[8]
Oregon Green 488 BAPTA-2~580 nM[6][9]~494[8]~523[8]Not specified>37-fold[9]Structurally similar to Calcium Green-2.[9]
Oregon Green 488 BAPTA-1~170 nM[6][9]~494[8]~523[8]~0.7[9]~14-fold[9]Efficiently excited by 488 nm laser line.[8]
Fluo-3~390 nM[6][7]~506[8]~526[8]~0.14[8]~100-fold[6][8]Large dynamic range, essentially non-fluorescent at rest.[6][8]
Fluo-2~230 nM~490~515Not specifiedNot specifiedHigh affinity, good intracellular loading.[10]

Experimental Protocols

The following is a detailed methodology for loading cells with this compound and measuring intracellular calcium.

Reagent Preparation
  • This compound Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Pluronic® F-127 Solution: Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water.[11] This non-ionic detergent aids in the dispersion of the AM ester in the aqueous loading buffer.[12]

  • Probenecid Solution (Optional): Prepare a 25 mM stock solution of probenecid. Probenecid is an anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[11]

  • Assay Buffer: A common assay buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.2-7.4).[5]

Cell Loading Protocol
  • Prepare Dye Loading Solution: On the day of the experiment, thaw the this compound stock solution. Prepare a dye working solution of 2 to 20 µM in your chosen assay buffer. For most cell lines, a final concentration of 4-5 µM is a good starting point.[11] The working solution should also contain 0.02% to 0.04% Pluronic® F-127 and, if desired, 1 to 2.5 mM probenecid.[11]

  • Cell Preparation: Plate cells on coverslips or in microplates appropriate for fluorescence microscopy or plate reader assays. Ensure the cells are healthy and at an appropriate confluency.

  • Dye Loading: Remove the cell culture medium and replace it with the dye loading solution.

  • Incubation: Incubate the cells at 37°C for 30 to 60 minutes.[11] The optimal incubation time can vary between cell types and should be determined empirically.

  • Washing: After incubation, remove the dye loading solution and wash the cells 2-3 times with fresh assay buffer (containing probenecid, if used) to remove any excess extracellular dye.

  • De-esterification: Incubate the cells in fresh assay buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Measurement: The cells are now ready for the measurement of intracellular calcium.

Calcium Measurement

Fluorescence can be measured using a fluorescence microscope, a fluorescence microplate reader, or a flow cytometer. For Calcium Green BAPTA-2, excitation is typically performed around 505 nm, and emission is collected around 535 nm. Changes in intracellular calcium concentration will be reflected by changes in the fluorescence intensity of the dye.

Mandatory Visualizations

Signaling Pathway: Gq-PLC-IP3-Ca²⁺ Signaling

The following diagram illustrates a common signal transduction pathway where this compound can be used to monitor the release of intracellular calcium from the endoplasmic reticulum.

Gq_PLC_IP3_Ca2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled Receptor Gq Gq GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Agonist Agonist Agonist->GPCR Binds Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol [Ca²⁺]i ↑ CellularResponse Cellular Response Ca_cytosol->CellularResponse Triggers IP3R->Ca_cytosol Opens Ca_ER Ca²⁺ Store Ca_ER->IP3R Releases Ca²⁺

Caption: Gq-PLC-IP3-Ca²⁺ signaling pathway leading to intracellular calcium release.

Experimental Workflow

The following diagram outlines the key steps in a typical experiment using this compound.

Experimental_Workflow start Start cell_prep Cell Preparation (Plating) start->cell_prep loading_sol Prepare Loading Solution (CG BAPTA-2 AM, Pluronic F-127) cell_prep->loading_sol incubation Incubate Cells with Dye (30-60 min, 37°C) loading_sol->incubation wash Wash Cells (Remove extracellular dye) incubation->wash deester De-esterification (30 min, 37°C) wash->deester stimulate Stimulate Cells (e.g., with agonist) deester->stimulate measure Fluorescence Measurement (Microscopy/Plate Reader) stimulate->measure analysis Data Analysis (ΔF/F₀) measure->analysis end End analysis->end

Caption: Experimental workflow for intracellular calcium measurement.

Mechanism of Action of this compound

This diagram illustrates the process of cell loading, enzymatic cleavage, and calcium binding of this compound.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) CG_AM This compound (Cell-Permeant, Non-fluorescent) CG_AM_inside This compound CG_AM->CG_AM_inside Passive Diffusion CG_deester Calcium Green BAPTA-2 (Cell-Impermeant, Low Fluorescence) CG_AM_inside->CG_deester Cleavage by Esterases Esterases Esterases Esterases->CG_AM_inside CG_Ca_complex Calcium Green BAPTA-2-Ca²⁺ Complex (Highly Fluorescent) CG_deester->CG_Ca_complex Binds Ca²⁺ Ca_ion Ca²⁺ Ca_ion->CG_deester

Caption: Mechanism of this compound cell loading and activation.

References

Calcium Green BAPTA-2 AM spectral properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and applications of Calcium Green BAPTA-2 AM, a fluorescent indicator used for measuring intracellular calcium concentrations. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Properties of this compound

This compound is a visible light-excitable, single-wavelength calcium indicator. It is the acetoxymethyl (AM) ester form of the dye, which allows it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the indicator in the cytoplasm. Upon binding to calcium, the dye exhibits a significant increase in fluorescence emission intensity with little to no wavelength shift.

Compared to its counterpart, Calcium Green-1, Calcium Green-2 has a lower affinity for Ca²⁺, making it particularly well-suited for measuring relatively high calcium concentrations, up to approximately 25 µM[1]. This characteristic is due to the presence of two fluorescent reporter groups that are thought to quench one another in the absence of calcium[1].

Spectral and Chemical Properties
PropertyValue (Calcium Green BAPTA-2)Value (Calcium Green-1)Notes
Excitation Wavelength (λex) ~505 nm~506 nm[2]Compatible with standard fluorescein (B123965) (FITC) filter sets and 488 nm argon-ion laser lines.
Emission Wavelength (λem) ~531 nm~531 nm[2]Green fluorescence emission.
Ca²⁺ Dissociation Constant (Kd) ~575 nM (in vitro)~190 nM[2][3]The lower affinity of Calcium Green-2 makes it suitable for measuring higher Ca²⁺ concentrations. In situ Kd values are typically higher and should be determined empirically.
Quantum Yield (Φ) Data not available~0.75 (Ca²⁺-saturated)[4]Quantum yield for Calcium Green-1 is significantly higher than that of Fluo-3 (~0.14)[4].
Extinction Coefficient (ε) Data not available~75,000 cm⁻¹M⁻¹Data for a similar dye, Oregon Green 488 BAPTA-1, is ~88,000 cm⁻¹M⁻¹.
Fluorescence Enhancement >10-fold~14-foldRefers to the increase in fluorescence intensity upon saturation with Ca²⁺.
Form Acetoxymethyl (AM) Ester-Cell-permeant form for loading into live cells.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in cellular calcium imaging experiments.

Reagent Preparation

Stock Solution Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Vortex briefly to ensure the dye is fully dissolved.

  • For storage, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored desiccated at -20°C, protected from light.

Loading Buffer Preparation:

  • Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.2-7.4).

  • To aid in the dispersion of the AM ester in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 can be used. Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

  • (Optional) To reduce the leakage of the de-esterified indicator from the cells, an anion-transport inhibitor like probenecid (B1678239) can be added to the loading and imaging buffers. Prepare a 250 mM stock solution of probenecid in a buffer of choice.

Cell Loading Procedure

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Cell Plating: Plate cells on coverslips or in imaging-appropriate microplates to allow for adherence and recovery before the experiment.

  • Prepare Loading Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution into the prepared physiological buffer to a final working concentration of 1-5 µM.

    • To facilitate loading, first mix the required volume of the dye stock solution with an equal volume of 20% Pluronic® F-127 stock solution before diluting it into the final volume of the buffer. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.

  • Loading:

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light. Optimal loading time and temperature are cell-type dependent. Lowering the temperature can sometimes reduce dye compartmentalization.

  • Wash and De-esterification:

    • After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove any extracellular dye.

    • Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature. This allows for the complete de-esterification of the AM ester by intracellular esterases, which is crucial for the dye to become calcium-sensitive.

In Situ Calcium Calibration

The dissociation constant (Kd) of fluorescent indicators can vary significantly within the cellular environment compared to in vitro calibration solutions. Therefore, an in situ calibration is recommended for accurate quantification of intracellular calcium concentrations.

  • Load Cells: Load the cells with this compound as described above.

  • Prepare Calibration Buffers: Prepare a set of calibration buffers with known free Ca²⁺ concentrations. These can be made using a calcium buffer kit or by mixing Ca²⁺-free and Ca²⁺-saturating solutions containing a calcium chelator like EGTA.

  • Cell Permeabilization: Expose the loaded cells to the calibration buffers in the presence of a calcium ionophore (e.g., ionomycin (B1663694) or A23187) and a protonophore (to dissipate mitochondrial calcium gradients). This will equilibrate the intracellular and extracellular Ca²⁺ concentrations.

  • Determine F_min and F_max:

    • F_min: Measure the fluorescence intensity of the cells in a Ca²⁺-free buffer (containing EGTA) to determine the fluorescence of the indicator in the absence of calcium.

    • F_max: Measure the fluorescence intensity in a Ca²⁺-saturating buffer to determine the maximum fluorescence of the indicator.

  • Calculate [Ca²⁺]: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - F_min) / (F_max - F)] Where:

    • [Ca²⁺] is the intracellular calcium concentration.

    • Kd is the in situ determined dissociation constant.

    • F is the fluorescence intensity of the indicator at experimental calcium levels.

    • F_min is the fluorescence in the absence of calcium.

    • F_max is the fluorescence of the calcium-saturated indicator.

Visualizations

Gq-Coupled GPCR Signaling Pathway

The following diagram illustrates a common signaling pathway where this compound is used to monitor changes in intracellular calcium. This pathway is initiated by the activation of a Gq-coupled G-protein coupled receptor (GPCR).

GPCR_Calcium_Signaling Ligand Ligand GPCR Gq-Coupled Receptor (GPCR) Ligand->GPCR G_Protein Gq Protein (α, β, γ subunits) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_Release ER->Ca_Release Ca²⁺ Store IP3R->Ca_Release Opens Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_Release->Ca_Cytosol Ca_Cytosol->PKC Downstream Downstream Cellular Responses Ca_Cytosol->Downstream PKC->Downstream

Caption: GPCR-mediated intracellular calcium signaling pathway.

Experimental Workflow for Calcium Imaging

This diagram outlines the key steps involved in a typical calcium imaging experiment using this compound.

Experimental_Workflow Start Start: Plate Cells Prepare Prepare Reagents (Stock Solutions, Buffers) Start->Prepare Load Load Cells with This compound (1-5 µM, 15-60 min) Prepare->Load Wash Wash Cells (2-3x) to Remove Extracellular Dye Load->Wash Deesterify De-esterification (20-30 min) Wash->Deesterify Image Acquire Baseline Fluorescence Image Deesterify->Image Stimulate Apply Stimulus (e.g., Agonist) Image->Stimulate Record Record Fluorescence Changes (Time-Lapse Imaging) Stimulate->Record Analyze Analyze Data (Quantify ΔF/F₀) Record->Analyze End End Analyze->End

Caption: Experimental workflow for cellular calcium imaging.

References

An In-depth Technical Guide to Calcium Green BAPTA-2 AM: Excitation, Emission, and Application in Intracellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent calcium indicator, Calcium Green BAPTA-2 AM. It details its spectral properties, provides a thorough experimental protocol for its use in measuring intracellular calcium concentrations, and illustrates its application in the context of a key cellular signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are focused on the intricate dynamics of intracellular calcium signaling.

Core Properties of this compound

This compound is a visible light-excitable, single-wavelength fluorescent indicator used for the detection of intracellular calcium. As an acetoxymethyl (AM) ester, it is cell-permeant and becomes fluorescently responsive to calcium upon hydrolysis by intracellular esterases. Structurally, it is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a calcium chelator known for its high selectivity for Ca²⁺ over other divalent cations such as Mg²⁺.

Spectral and Physicochemical Properties

Quantitative data for this compound is not as widely published as for its counterpart, Calcium Green-1. However, based on available information from suppliers and data for structurally similar indicators, the following properties can be summarized. It is important to note that the dissociation constant (Kd) can be influenced by experimental conditions such as pH, temperature, and the intracellular environment.

PropertyValueNotes
Excitation Maximum (Ex) ~488 nmCan be effectively excited by the 488 nm argon-ion laser line. A broader excitation range is reported as 451-495 nm[1].
Emission Maximum (Em) ~510 nmA broader emission range is reported as 496-570 nm[1].
Dissociation Constant (Kd) for Ca²⁺ ~0.98 µMThis value was determined for Calcium Green-2 in the presence of sarcoplasmic reticulum vesicles[2]. For comparison, the related Oregon Green 488 BAPTA-2 has a Kd of ~580 nM[3][4].
Quantum Yield Not explicitly found for BAPTA-2For comparison, the quantum yield of the Ca²⁺-bound form of the related Calcium Green-1 is high, approximately 0.75[5].
Form Acetoxymethyl (AM) esterCell-permeant form.

Experimental Protocol: Measurement of Intracellular Calcium

This protocol outlines the key steps for loading cells with this compound and measuring changes in intracellular calcium concentration. The protocol is a synthesis of best practices for using AM ester-based calcium indicators[6][7][8][9][10].

Reagent Preparation
  • This compound Stock Solution: Prepare a 1-5 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Pluronic F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffers.

  • Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES to a pH of 7.2-7.4.

  • Probenecid (B1678239) Stock Solution (Optional): Prepare a 100 mM stock solution of probenecid in a suitable solvent (e.g., 1 M NaOH, then neutralize). Probenecid is an anion-exchange transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.

Cell Loading Procedure
  • Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and culture to the desired confluency.

  • Prepare Loading Solution: On the day of the experiment, thaw the this compound stock solution. Prepare the final loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM. To aid in dye solubilization, first mix the required volume of the dye stock solution with an equal volume of the 20% Pluronic F-127 stock solution before diluting in the loading buffer. The final concentration of Pluronic F-127 should be approximately 0.02-0.04%. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.

  • Dye Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type to ensure adequate dye loading while minimizing compartmentalization of the dye into organelles[10].

  • Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed loading buffer (containing probenecid if used during loading) to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases.

Fluorescence Measurement
  • Imaging Setup: Place the prepared cells on a fluorescence microscope equipped with appropriate filters for fluorescein (B123965) (FITC). A standard FITC filter set (excitation ~488 nm, emission ~520 nm) is suitable for this compound.

  • Data Acquisition: Acquire baseline fluorescence intensity before stimulating the cells. Upon addition of a stimulus expected to elicit a calcium response, record the change in fluorescence intensity over time.

  • Data Analysis: The change in intracellular calcium concentration is typically represented as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.

Application in a Gq-Coupled Signaling Pathway

This compound is an excellent tool for studying intracellular calcium release mediated by G-protein coupled receptors (GPCRs), particularly those coupled to the Gq alpha subunit. A classic example is the activation of the phospholipase C (PLC) pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GPCR Gq-Coupled Receptor Gq Gq Protein (α, β, γ) GPCR->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Gαq activates IP3 IP3 PLC->IP3 4. Cleavage of PIP2 PIP2 PIP2 IP3R IP3 Receptor Ca_Cytosol Ca²⁺ (Low Conc.) IP3R->Ca_Cytosol 6. Ca²⁺ Release Ca_ER Ca²⁺ (High Conc.) IP3->IP3R 5. Binding Calcium_Green Calcium Green-2 (Fluorescent) Ca_Cytosol->Calcium_Green 7. Binding & Fluorescence Downstream Downstream Cellular Responses Ca_Cytosol->Downstream 8. Activation Ligand Agonist (Ligand) Ligand->GPCR 1. Binding Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Data Acquisition cluster_analysis Data Analysis A1 Prepare Stock Solutions (Calcium Green-2 AM, Pluronic F-127) B1 Prepare Loading Buffer with Dye A1->B1 A2 Culture Cells on Imaging Substrate A2->B1 B2 Incubate Cells with Dye (30-60 min) B1->B2 B3 Wash Cells to Remove Excess Dye B2->B3 B4 De-esterification (30 min) B3->B4 C1 Acquire Baseline Fluorescence B4->C1 C2 Add Stimulus C1->C2 C3 Record Fluorescence Intensity Change C2->C3 D1 Calculate F/F₀ Ratio C3->D1 D2 Plot Fluorescence vs. Time D1->D2 D3 Interpret Calcium Dynamics D2->D3

References

An In-Depth Technical Guide to Calcium Green-2 BAPTA AM: Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of intracellular calcium (Ca²⁺) is paramount for understanding a vast array of cellular processes. Calcium Green-2 BAPTA AM is a fluorescent indicator designed for the detection of intracellular calcium, offering insights into signaling pathways and cellular responses. This guide provides a comprehensive overview of its calcium dissociation constant (Kd), detailed experimental protocols, and the logical framework for its application.

Core Properties of Calcium Green-2

Calcium Green-2 is a visible light-excitable calcium indicator that exhibits an increase in fluorescence intensity upon binding to Ca²⁺. It belongs to the same family as Calcium Green-1 and Oregon Green 488 BAPTA indicators. A key structural feature of Calcium Green-2 is the presence of two fluorophores per BAPTA chelator molecule, which is similar to Oregon Green 488 BAPTA-2.[1] This design contributes to a significant increase in fluorescence upon calcium binding. The acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active indicator within the cytosol.

Quantitative Data: Calcium Dissociation Constant (Kd)

The dissociation constant (Kd) is a critical parameter that defines the affinity of a chelator for its ion, in this case, Calcium Green-2 for Ca²⁺. It represents the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion. The selection of an appropriate indicator is often guided by its Kd relative to the expected calcium concentrations in the experimental system. For optimal measurement, the Ca²⁺ concentration should ideally fall within the range of 0.1 to 10 times the Kd of the indicator.

The reported Kd for Calcium Green-2 can vary depending on the experimental conditions such as temperature, pH, ionic strength, and the presence of other ions like magnesium. A study measuring Ca²⁺ dissociation from purified calsequestrin in the presence of sarcoplasmic reticulum (SR) vesicles determined the Kd of Calcium Green-2 to be 0.98 µM . For comparison, the structurally similar indicator, Oregon Green 488 BAPTA-2, has a reported Kd of approximately 580 nM under specific in vitro conditions.[1]

IndicatorReported Kd (µM)Measurement ConditionsReference
Calcium Green-2 0.98 In the presence of SR vesicles--INVALID-LINK--
Oregon Green 488 BAPTA-20.58In vitro at ~22°C in the absence of Mg²⁺--INVALID-LINK--
Calcium Green-10.19In vitro--INVALID-LINK--
Calcium Green-5N~14Low-affinity indicator, in vitro in the absence of Mg²⁺--INVALID-LINK--

Experimental Protocols

In Vitro Determination of Calcium Dissociation Constant (Kd)

Accurate determination of the Kd under specific experimental conditions is crucial for quantitative Ca²⁺ measurements. The following protocol outlines a general method for in vitro Kd determination using calcium-EGTA buffers.

Materials:

  • Calcium Green-2, salt form

  • High-purity calcium chloride (CaCl₂) solution

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Potassium chloride (KCl)

  • Deionized water

  • Spectrofluorometer

Procedure:

  • Buffer Preparation: Prepare a Ca²⁺-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2).

  • Stock Solutions:

    • Prepare a concentrated stock solution of Calcium Green-2 in the Ca²⁺-free buffer.

    • Prepare a series of Ca²⁺-EGTA calibration buffers with known free Ca²⁺ concentrations. This is typically achieved by mixing stock solutions of Ca²⁺-free EGTA and Ca²⁺-bound EGTA in precise ratios. Specialized software can be used to calculate the free Ca²⁺ concentration based on the stability constant of EGTA for Ca²⁺ at the specific pH, temperature, and ionic strength.

  • Fluorescence Measurement:

    • Add a small aliquot of the Calcium Green-2 stock solution to each calibration buffer to reach a final concentration in the low micromolar range.

    • Measure the fluorescence intensity (F) of each sample using a spectrofluorometer with appropriate excitation and emission wavelengths for Calcium Green (excitation ~506 nm, emission ~531 nm).

    • Determine the minimum fluorescence (Fmin) by measuring the intensity in a Ca²⁺-free buffer (containing a high concentration of EGTA).

    • Determine the maximum fluorescence (Fmax) by measuring the intensity in a buffer with a saturating concentration of Ca²⁺.

  • Kd Calculation: The Kd can be calculated using the following equation: Kd = [Ca²⁺] * (Fmax - F) / (F - Fmin)

    A plot of the fluorescence intensity against the free Ca²⁺ concentration will yield a sigmoidal curve from which the Kd can be determined as the Ca²⁺ concentration at half-maximal fluorescence.

Intracellular Calcium Measurement using Calcium Green-2 AM

This protocol describes the loading of cells with Calcium Green-2 AM and the subsequent measurement of intracellular Ca²⁺ changes.

Materials:

  • Calcium Green-2 AM

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127 (optional, to aid in dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on coverslips or in a microplate

  • Fluorescence microscope or plate reader

Procedure:

  • Loading Solution Preparation:

    • Prepare a stock solution of Calcium Green-2 AM in anhydrous DMSO (typically 1-5 mM).

    • For the working solution, dilute the stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM. The addition of Pluronic F-127 (at a final concentration of 0.02-0.04%) can help to prevent dye aggregation.

  • Cell Loading:

    • Remove the cell culture medium and wash the cells with the physiological buffer.

    • Incubate the cells with the Calcium Green-2 AM loading solution for 15-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

    • After loading, wash the cells with the physiological buffer to remove excess dye.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh physiological buffer to allow for the complete de-esterification of the AM ester by intracellular esterases.

  • Fluorescence Measurement:

    • Mount the coverslip on a fluorescence microscope or place the microplate in a plate reader.

    • Excite the cells at approximately 488 nm and record the emission at around 530 nm.

    • Establish a baseline fluorescence before stimulating the cells with an agonist or other treatment.

    • Record the changes in fluorescence intensity over time to monitor the dynamics of intracellular Ca²⁺.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for intracellular calcium measurement and a simplified representation of a Ca²⁺ signaling pathway.

experimental_workflow cluster_prep Cell & Dye Preparation cluster_loading Cell Loading & De-esterification cluster_measurement Measurement & Analysis cell_culture Cell Culture incubation Incubate Cells with Dye (15-60 min) cell_culture->incubation Wash dye_prep Prepare Loading Solution (Calcium Green-2 AM in DMSO + Buffer) dye_prep->incubation wash Wash to Remove Excess Dye incubation->wash deester De-esterification (30 min) wash->deester baseline Record Baseline Fluorescence deester->baseline stimulate Add Stimulus (e.g., Agonist) baseline->stimulate record Record Fluorescence Changes stimulate->record analysis Data Analysis record->analysis calcium_signaling cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum agonist Agonist receptor GPCR/RTK agonist->receptor plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to ca_calgreen [Ca²⁺]i ↑ (Measured by Calcium Green-2) response Cellular Response (e.g., Gene Expression, Contraction) ca_calgreen->response Triggers ca_store Ca²⁺ Store ip3r->ca_store Opens ca_store->ca_calgreen Release

References

A Technical Guide to the Photophysical Properties and Application of Calcium Green-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calcium Green BAPTA-2 AM, a cell-permeant fluorescent indicator used for the detection of intracellular calcium. The focus is on its core photophysical properties, particularly its quantum yield, and the experimental protocols for its application in cellular imaging.

Introduction to Calcium Green-2 AM

This compound is the acetoxymethyl (AM) ester form of the calcium indicator Calcium Green-2. As an AM ester, the molecule is electrically neutral and can readily diffuse across the plasma membrane into the cytoplasm of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, resulting in the charged, membrane-impermeant form, Calcium Green-2. This active form of the dye is a highly specific chelator for calcium ions (Ca²⁺).

Upon binding to Ca²⁺, the fluorescence intensity of Calcium Green-2 increases significantly, allowing for the visualization and quantification of changes in intracellular calcium concentration. Structurally, Calcium Green-2 contains two fluorescent reporter groups which are thought to quench one another in the absence of calcium. This quenching is relieved upon calcium binding, leading to a substantial increase in fluorescence emission.[1]

Photophysical Properties

A critical parameter for any fluorescent probe is its fluorescence quantum yield (Φ), which describes the efficiency of the conversion of absorbed photons into emitted photons. While a precise numerical value for the quantum yield of the Ca²⁺-bound form of Calcium Green-2 is not consistently reported in the literature, it is characterized as a very bright indicator. It is known to undergo a much larger increase in fluorescence emission upon calcium binding compared to its analogue, Calcium Green-1.[1] Furthermore, Calcium Green-2 is essentially non-fluorescent in the absence of Ca²⁺ and exhibits an approximately 100-fold increase in emission intensity upon Ca²⁺ binding, suggesting a high quantum yield for the bound form.[2]

For comparative purposes, the photophysical properties of Calcium Green-2 and the closely related and well-characterized Calcium Green-1 are summarized in the table below.

PropertyCalcium Green-2 (Ca²⁺-bound)Calcium Green-1 (Ca²⁺-bound)Fluo-3 (Ca²⁺-bound)
Quantum Yield (Φ) Not explicitly reported; qualitatively high~0.75[2][3][4]~0.14[3][4][5]
Excitation Maximum (λex) ~506 nm~506 nm[3]~506 nm[3][4]
Emission Maximum (λem) ~531 nm~531 nm[3]~526 nm[3][4]
Dissociation Constant (Kd) for Ca²⁺ ~550 nM[2]~190 nM[3][4]~390 nM[3][4]
Fluorescence Intensity Increase ~100-fold[2]~14-fold[3][4]~100-fold[3][4]

Experimental Protocols

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a fluorophore such as Calcium Green-2 is typically determined using a comparative method. This involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield, under identical experimental conditions.

Methodology:

  • Standard Selection: A quantum yield standard with spectral properties that overlap with Calcium Green-2 should be chosen. For green-emitting dyes, fluorescein (B123965) in 0.1 M NaOH (Φ = 0.95) or rhodamine 6G in ethanol (B145695) (Φ = 0.95) are common choices.

  • Sample Preparation:

    • Prepare a series of dilute solutions of both the Calcium Green-2 (in a Ca²⁺-saturating buffer) and the quantum yield standard in a suitable solvent (e.g., aqueous buffer for Calcium Green-2, ethanol for rhodamine 6G).

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Record the absorbance at the chosen excitation wavelength (e.g., 488 nm).

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the Calcium Green-2 and the standard.

    • The quantum yield of the Calcium Green-2 (Φ_X) can then be calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively.

Intracellular Calcium Imaging with Calcium Green-2 AM

This protocol outlines the general steps for loading cells with Calcium Green-2 AM and performing fluorescence microscopy to monitor changes in intracellular Ca²⁺.

Methodology:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency.

  • Loading Solution Preparation:

    • Prepare a stock solution of Calcium Green-2 AM (typically 1-5 mM) in anhydrous DMSO.

    • Prepare a loading buffer, which is typically a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer at pH 7.2-7.4.

    • On the day of the experiment, dilute the Calcium Green-2 AM stock solution into the loading buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

    • To aid in the dispersion of the AM ester in the aqueous buffer, a non-ionic detergent like Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02-0.04% (w/v).

  • Cell Loading:

    • Remove the culture medium from the cells and wash them once with the loading buffer.

    • Add the Calcium Green-2 AM loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically.

  • De-esterification:

    • After loading, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer to remove any extracellular dye.

    • Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for the complete hydrolysis of the AM esters by intracellular esterases.

  • Imaging:

    • Mount the coverslip or dish onto the stage of a fluorescence microscope equipped for live-cell imaging.

    • Excite the cells at ~488 nm and collect the fluorescence emission at ~530 nm.

    • Acquire a baseline fluorescence image before stimulating the cells.

    • Apply a stimulus (e.g., a GPCR agonist, ionophore) to induce a change in intracellular Ca²⁺ concentration and record the resulting changes in fluorescence intensity over time.

Visualization of Signaling Pathways and Workflows

GPCR-Mediated Calcium Signaling Pathway

The following diagram illustrates a common signaling pathway where an agonist binds to a G-protein coupled receptor (GPCR), leading to an increase in intracellular calcium, which can be detected by Calcium Green-2.

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq protein GPCR->Gq 2. Activation PLC PLC PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PLC->IP3 produces PIP2->IP3 IP3R IP3 Receptor ER_Ca Ca²⁺ Store Ca_cyto Cytosolic Ca²⁺ (detected by Calcium Green-2) ER_Ca->Ca_cyto 6. Ca²⁺ Release Agonist Agonist Agonist->GPCR 1. Binding Gq->PLC 3. Activation IP3->IP3R 5. Binding Response Cellular Response Ca_cyto->Response 7. Downstream Effects

Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow for Intracellular Calcium Imaging

This diagram outlines the key steps involved in preparing cells and performing a calcium imaging experiment using Calcium Green-2 AM.

Calcium_Imaging_Workflow Start Start: Plate Cells Prepare_Loading Prepare Loading Solution (Calcium Green-2 AM) Start->Prepare_Loading Wash1 Wash Cells Prepare_Loading->Wash1 Load_Dye Incubate with Dye (15-60 min) Wash1->Load_Dye Wash2 Wash to Remove Extracellular Dye Load_Dye->Wash2 Deesterify De-esterification (20-30 min) Wash2->Deesterify Image Perform Fluorescence Microscopy Deesterify->Image Stimulate Add Stimulus Image->Stimulate Analyze Analyze Data Image->Analyze Stimulate->Image Record Response

Caption: Workflow for intracellular calcium imaging.

References

The Crucial Role of the Acetoxymethyl Ester in Calcium Green BAPTA-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal function of the acetoxymethyl (AM) ester in the context of the fluorescent calcium indicator, Calcium Green BAPTA-2. Understanding this chemical modification is fundamental to the successful application of this and similar probes for monitoring intracellular calcium dynamics, a cornerstone of cellular signaling research.

Core Principle: Overcoming the Cellular Barrier

The fundamental challenge in measuring intracellular ions is the impermeable nature of the cell membrane to charged molecules. Calcium indicators, including the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core of Calcium Green, are carboxylic acids. In their active, ion-binding state, they carry a negative charge, preventing their passive diffusion into living cells.[1]

The AM ester modification is a chemical strategy to temporarily neutralize these charges. By converting the carboxylic acid groups into acetoxymethyl esters, the molecule becomes uncharged and significantly more hydrophobic.[1][2] This lipophilic nature allows the "pro-form" of the indicator, Calcium Green BAPTA-2 AM, to readily permeate the lipid bilayer of the cell membrane.

Intracellular Activation: The Role of Esterases

Once inside the cell, the AM ester groups are recognized and cleaved by ubiquitous intracellular enzymes called esterases.[1][2][3] This enzymatic hydrolysis releases the AM groups, regenerating the free carboxylic acids. This process achieves two critical outcomes:

  • Activation: The regenerated carboxylic acid groups are essential for the BAPTA moiety to effectively chelate calcium ions. The AM ester form itself does not bind calcium.[3][4]

  • Trapping: The removal of the lipophilic AM groups renders the molecule hydrophilic and negatively charged again. This charged form, Calcium Green BAPTA-2, is now trapped within the cytoplasm, as it can no longer freely diffuse back across the cell membrane.[1][2]

The following diagram illustrates this cell loading and activation mechanism.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Ca_Green_AM This compound (Lipophilic, Cell-Permeant) Esterases Intracellular Esterases Ca_Green_AM->Esterases Passive Diffusion Membrane Ca_Green_Active Calcium Green BAPTA-2 (Hydrophilic, Cell-Impermeant, Ca²⁺-sensitive) Esterases->Ca_Green_Active Hydrolysis (cleavage of AM esters) Fluorescence Fluorescence Ca_Green_Active->Fluorescence Binds Calcium Ca²⁺ Calcium->Ca_Green_Active

Caption: Mechanism of cell loading and activation of this compound.

Quantitative Data Summary

The properties of Calcium Green BAPTA-2 determine its suitability for specific applications, particularly for measuring high calcium concentrations.

PropertyValueSignificanceReference
Calcium Dissociation Constant (Kd) ~570 nMLower affinity compared to indicators like Calcium Green-1 (~190 nM), making it suitable for measuring higher calcium concentrations without saturation.[5]
Excitation Maximum (Ex) ~506 nmCompatible with common laser lines (e.g., 488 nm Argon laser) and standard FITC filter sets.[6]
Emission Maximum (Em) ~531 nmGreen fluorescence emission, easily detectable with standard microscopy equipment.[6]
Fluorescence Increase upon Ca²⁺ Binding >100-foldProvides a large dynamic range and high signal-to-noise ratio for detecting changes in calcium levels.[7]

Experimental Protocols

Preparation of Stock and Working Solutions

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)[2]

  • Pluronic® F-127 (optional, but recommended)[3][4]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Protocol:

  • Stock Solution (2-5 mM): Prepare a stock solution of this compound in anhydrous DMSO. It is crucial to use high-quality DMSO and keep the stock solution desiccated, as AM esters are susceptible to hydrolysis from moisture.[2] Store frozen at ≤–20°C, protected from light.

  • Pluronic® F-127 Solution (10-20% w/v in DMSO): Pluronic® F-127 is a non-ionic detergent that aids in dispersing the hydrophobic AM ester in aqueous loading buffers, preventing precipitation and improving loading efficiency.[3][4][8]

  • Working Solution (1-10 µM): On the day of the experiment, prepare the working solution. First, mix the this compound stock solution with an equal volume of the Pluronic® F-127 solution. Then, dilute this mixture into the physiological buffer to the final desired concentration. The optimal concentration must be determined empirically for each cell type but typically ranges from 1-10 µM.[5] Use the lowest concentration that provides a sufficient signal to avoid artifacts from dye overloading.[5]

Cell Loading Protocol

Materials:

  • Cultured cells on coverslips or in microplates

  • Prepared working solution of this compound

  • Physiological buffer (e.g., HBSS)

Protocol:

  • Wash Cells: Aspirate the culture medium from the cells and wash once with the physiological buffer.

  • Load Dye: Add the working solution to the cells.

  • Incubate: Incubate the cells for 20-60 minutes. The optimal incubation time and temperature (room temperature or 37°C) can vary between cell types and should be optimized to ensure complete hydrolysis of the AM ester.[5][9]

  • Wash and De-esterification: After loading, wash the cells at least twice with fresh physiological buffer to remove any extracellular dye.

  • Resting Period: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging to monitor intracellular calcium changes.

The following diagram outlines the experimental workflow for cell loading.

G Start Start Prepare_Stock Prepare 2-5 mM AM Ester Stock in Anhydrous DMSO Start->Prepare_Stock Prepare_Working Prepare 1-10 µM Working Solution in Buffer (with Pluronic® F-127) Prepare_Stock->Prepare_Working Wash_Cells_1 Wash Cells with Physiological Buffer Prepare_Working->Wash_Cells_1 Load_Dye Incubate Cells with Working Solution (20-60 min) Wash_Cells_1->Load_Dye Wash_Cells_2 Wash Cells to Remove Extracellular Dye Load_Dye->Wash_Cells_2 Deesterification Incubate for Complete De-esterification (30 min) Wash_Cells_2->Deesterification Image Proceed to Fluorescence Imaging Deesterification->Image

Caption: Experimental workflow for loading cells with this compound.

Signaling Pathway Example: Gq-PLC Pathway

Calcium Green BAPTA-2 is frequently used to study signaling pathways that involve changes in intracellular calcium. A classic example is the Gq protein-coupled receptor (GPCR) pathway.

G Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP₃ PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP₂ PIP2->PLC IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_Release Ca²⁺ Release ER->Ca_Release Releases from IP3R->ER Ca_Indicator Calcium Green BAPTA-2 Detects Ca²⁺ Increase Ca_Release->Ca_Indicator

Caption: Simplified Gq-PLC signaling pathway leading to intracellular Ca²⁺ release.

Conclusion

The acetoxymethyl ester is an indispensable component of the Calcium Green BAPTA-2 indicator, enabling its use in live-cell imaging. This pro-drug approach allows the otherwise membrane-impermeant molecule to enter the cell, where it is activated and trapped. A thorough understanding of this mechanism, coupled with optimized experimental protocols, is essential for researchers to accurately measure and interpret the complex and vital roles of calcium in cellular function.

References

A Technical Comparison of Calcium Green-1 and Calcium Green BAPTA-2 AM for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of two popular fluorescent calcium indicators, Calcium Green-1 AM and Calcium Green BAPTA-2 AM. This document outlines their core properties, experimental considerations, and applications in cellular and physiological research, with a focus on quantitative data and detailed methodologies.

Core Properties: A Quantitative Comparison

The selection of an appropriate calcium indicator is paramount for the accurate measurement of intracellular calcium dynamics. The key parameters that differentiate Calcium Green-1 and this compound are summarized below. It is important to note that direct, comprehensive quantitative data for this compound is limited in publicly available literature. Therefore, data for Oregon Green 488 BAPTA-2, a structurally and functionally similar indicator, is used as a proxy and is clearly noted.

PropertyCalcium Green-1Calcium Green BAPTA-2 (as Oregon Green 488 BAPTA-2)
Dissociation Constant (Kd) ~190 nM[1][2]~580 nM[3][4]
Quantum Yield (Φ) ~0.75 (Ca²⁺-saturated)[1][2]High (exact value not specified)[3][4]
Excitation Maximum (Ex) ~506 nm[2]~494 nm
Emission Maximum (Em) ~531 nm[2]~523 nm
Fluorescence Enhancement ~14-fold[1][2]~100-fold[2]

Calcium Green-1 is a high-affinity indicator, making it well-suited for detecting small, transient changes in intracellular calcium, particularly from resting levels. Its high quantum yield contributes to bright signals, even at low concentrations.

This compound (represented by Oregon Green 488 BAPTA-2) , with its lower calcium affinity, is more suitable for measuring larger, more sustained increases in intracellular calcium, such as those seen in response to strong agonist stimulation.[5] The significant fluorescence enhancement of this indicator provides a large dynamic range for detecting substantial changes in calcium concentration.

Experimental Protocols

The following protocols provide a general framework for the use of Calcium Green-1 AM and this compound in cell-based assays. Optimization for specific cell types and experimental conditions is recommended.

AM Ester Loading Protocol for Adherent Cells
  • Cell Preparation: Plate cells on an appropriate imaging dish or plate and culture to the desired confluency.

  • Reagent Preparation:

    • Prepare a stock solution of the Calcium Green AM ester (1-5 mM) in anhydrous DMSO.

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with or without calcium and magnesium, depending on the experimental requirements.

    • For improved dye loading and retention, Pluronic® F-127 (0.02-0.04% final concentration) and an anion-transport inhibitor like probenecid (B1678239) (1-2.5 mM final concentration) can be added to the loading buffer.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the loading buffer containing the Calcium Green AM ester (typically 1-5 µM final concentration) to the cells.

    • Incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with fresh, pre-warmed buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, trapping the active indicator inside the cells.

  • Imaging: Proceed with fluorescence imaging using appropriate filter sets (e.g., FITC).

In Situ Calcium Calibration

To obtain quantitative measurements of intracellular calcium concentrations, an in situ calibration is often necessary. This typically involves treating the dye-loaded cells with a calcium ionophore (e.g., ionomycin) in the presence of buffers with known high (saturating) and low (calcium-free, with a chelator like EGTA) calcium concentrations to determine the maximum (Fmax) and minimum (Fmin) fluorescence intensities. The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)

Signaling Pathways and Experimental Workflows

GPCR-Mediated Calcium Signaling

A common application for these indicators is the study of G-protein coupled receptor (GPCR) signaling pathways that involve the mobilization of intracellular calcium. The following diagram illustrates a typical Gq-coupled GPCR signaling cascade.

GPCR_Calcium_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR (Gq-coupled) Agonist->GPCR Binds Gq Gq protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_Indicator Calcium Green Indicator Ca_release->Ca_Indicator Binds to Fluorescence Fluorescence Increase Ca_Indicator->Fluorescence ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens ER_Ca->Ca_release Releases Ca²⁺

Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow for Calcium Imaging

The following diagram outlines a typical workflow for a calcium imaging experiment using fluorescent indicators.

Calcium_Imaging_Workflow start Start cell_prep Cell Culture & Seeding start->cell_prep dye_loading AM Ester Dye Loading cell_prep->dye_loading wash Wash to Remove Extracellular Dye dye_loading->wash deester De-esterification wash->deester imaging_setup Microscope Setup & Baseline Recording deester->imaging_setup stimulate Cell Stimulation (e.g., Agonist Addition) imaging_setup->stimulate data_acq Time-lapse Fluorescence Imaging stimulate->data_acq analysis Data Analysis (ΔF/F₀, [Ca²⁺]i) data_acq->analysis end End analysis->end

References

Technical Guide: Calcium Green BAPTA-2 AM for Intracellular Calcium Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Calcium Green BAPTA-2 AM, a fluorescent indicator for measuring intracellular calcium concentrations. It covers the core principles of its function, detailed protocols for its application, and relevant biological signaling pathways.

Introduction to this compound

This compound is a visible light-excitable, single-wavelength fluorescent dye used for the detection of intracellular calcium ([Ca²⁺]i). As a derivative of the BAPTA chelator, it exhibits high selectivity for Ca²⁺. The acetoxymethyl (AM) ester modification renders the molecule cell-permeant, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the indicator in the cytoplasm.

In its calcium-free state, the fluorescence of Calcium Green-2 is quenched. Upon binding to Ca²⁺, the dye undergoes a conformational change that results in a significant increase in fluorescence emission intensity with minimal wavelength shift. This property makes it a valuable tool for monitoring changes in [Ca²⁺]i in various cell types and experimental systems.

Quantitative Data

Table 1: Spectral and Chemical Properties of Calcium Green Dyes

PropertyThis compoundCalcium Green-1 (for comparison)
Excitation Wavelength (Ex)~490-506 nm~506 nm[1]
Emission Wavelength (Em)~531 nm~531 nm[1]
Calcium Dissociation Constant (Kd)~550 nM~190 nM[1][2]
Fluorescence Enhancement upon Ca²⁺ Binding>10-fold~14-fold[1]
Quantum Yield (Φ) of Ca²⁺-bound formData not available~0.75[1]
Molar Extinction Coefficient (ε)Data not availableData not available

Note: The Kd value is a measure of the dye's affinity for calcium. The higher Kd of Calcium Green-2 makes it suitable for measuring higher calcium concentrations compared to Calcium Green-1.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in intracellular calcium imaging.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Ca_Green_2_AM Calcium Green-2 AM (Cell-Permeant) Ca_Green_2_AM_inside Calcium Green-2 AM Ca_Green_2_AM->Ca_Green_2_AM_inside Passive Diffusion Ca_Green_2 Calcium Green-2 (Active, Ca²⁺-sensitive) Ca_Green_2_AM_inside->Ca_Green_2 Cleavage of AM esters Esterases Esterases Esterases->Ca_Green_2_AM_inside Ca2_free Free Ca²⁺ Ca_Green_2_bound Ca²⁺-Bound Calcium Green-2 (Fluorescent) Fluorescence Fluorescence Emission (~531 nm) Ca_Green_2_bound->Fluorescence Ca_Green_2Ca2_free Ca_Green_2Ca2_free Ca_Green_2Ca2_free->Ca_Green_2_bound Binding

Caption: Mechanism of this compound action.

Experimental_Workflow Prepare_Cells 1. Prepare Cells (e.g., plate on coverslips) Prepare_Loading_Solution 2. Prepare Loading Solution (Calcium Green-2 AM in buffer) Prepare_Cells->Prepare_Loading_Solution Load_Cells 3. Load Cells (Incubate with loading solution) Prepare_Loading_Solution->Load_Cells Wash_Cells 4. Wash Cells (Remove excess dye) Load_Cells->Wash_Cells De_esterification 5. De-esterification (Allow time for AM group cleavage) Wash_Cells->De_esterification Image_Cells 6. Image Cells (Acquire baseline fluorescence) De_esterification->Image_Cells Stimulate_Cells 7. Stimulate Cells (e.g., add agonist) Image_Cells->Stimulate_Cells Acquire_Data 8. Acquire Data (Record fluorescence changes) Stimulate_Cells->Acquire_Data Analyze_Data 9. Analyze Data (Quantify [Ca²⁺]i changes) Acquire_Data->Analyze_Data

Caption: A typical experimental workflow for using this compound.

Experimental Protocols

The following is a general protocol for loading cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

4.1. Reagent Preparation

  • This compound Stock Solution: Prepare a 1-5 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light and moisture.

  • Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES to pH 7.2-7.4.

  • Pluronic F-127 (optional): A 20% (w/v) stock solution in DMSO can be used to aid in the dispersion of the AM ester in the aqueous loading buffer.

  • Probenecid (optional): A stock solution (e.g., 250 mM) can be prepared to inhibit organic anion transporters, which can extrude the active dye from some cell types.

4.2. Cell Loading Protocol (Adherent Cells)

  • Culture cells to the desired confluency on glass coverslips or in a clear-bottom, black-walled microplate.

  • Prepare the loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 1-10 µM.

  • If using Pluronic F-127, first mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting in the loading buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

  • If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.

  • Aspirate the culture medium from the cells and wash once with the loading buffer (without the dye).

  • Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • After incubation, aspirate the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer (without the dye) to remove any extracellular indicator.

  • Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester.

  • The cells are now ready for fluorescence imaging.

4.3. Data Acquisition and Analysis

  • Mount the coverslip or microplate on a fluorescence microscope equipped with appropriate filters for fluorescein-like dyes (excitation ~490 nm, emission ~530 nm).

  • Acquire a baseline fluorescence image before stimulating the cells.

  • Introduce the stimulus (e.g., agonist, ionophore) and record the changes in fluorescence intensity over time.

  • Data is typically expressed as the change in fluorescence (ΔF) relative to the initial fluorescence (F₀), i.e., ΔF/F₀.

Application in Signaling Pathway Analysis

This compound is widely used to study intracellular calcium signaling in response to various stimuli. A common application is monitoring the activation of G-protein coupled receptors (GPCRs) that couple to the Gq pathway, leading to the release of calcium from intracellular stores. Another important area of research is the role of calcium in smooth muscle contraction.

The following diagram illustrates a simplified signaling pathway for GPCR-mediated calcium release and subsequent smooth muscle contraction.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR (Gq) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca2_release Ca²⁺ Release Calmodulin Calmodulin Ca2_release->Calmodulin Binds to CaM_Ca2 Ca²⁺-Calmodulin Complex Calmodulin->CaM_Ca2 MLCK_inactive MLCK (inactive) CaM_Ca2->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction IP3R->Ca2_release Ca2_store Ca²⁺ Store Ca2_store->IP3R

Caption: GPCR-mediated calcium signaling in smooth muscle contraction.[3][4][5]

Conclusion

This compound is a robust and sensitive fluorescent indicator for monitoring intracellular calcium dynamics. Its visible light excitation spectrum makes it compatible with standard fluorescence microscopy and less phototoxic to cells compared to UV-excitable dyes. By understanding its properties and following optimized protocols, researchers can effectively utilize this tool to investigate a wide range of calcium-dependent cellular processes, from GPCR signaling to muscle contraction, advancing both basic research and drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging with Calcium Green BAPTA-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium Green BAPTA-2 AM is a fluorescent indicator used for the quantitative imaging of intracellular calcium dynamics in live cells. As a member of the Calcium Green family of dyes, it is excitable by visible light, which minimizes phototoxicity and cellular autofluorescence compared to UV-excitable indicators.[1] Upon binding to calcium ions (Ca²⁺), this compound exhibits a significant increase in fluorescence emission intensity with minimal wavelength shift.[1] This property makes it a valuable tool for researchers and drug development professionals studying cellular signaling pathways where calcium is a key second messenger.[2][3]

The acetoxymethyl (AM) ester form of the dye allows for passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye within the cytosol.[3][4] this compound is particularly well-suited for detecting relatively high concentrations of intracellular calcium due to its lower binding affinity compared to its counterpart, Calcium Green-1.[1]

Principle of Action

The fluorescence of Calcium Green BAPTA-2 is based on a "photoinduced electron transfer" (PeT) mechanism. In its calcium-free state, the fluorescence of the indicator is quenched. The binding of Ca²⁺ inhibits this quenching, leading to a dramatic increase in fluorescence quantum yield and, consequently, a bright fluorescent signal upon excitation.

Spectral Properties

The approximate excitation and emission maxima for the Calcium Green family of indicators are centered around 506 nm and 531 nm, respectively, making them compatible with standard FITC/GFP filter sets.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and related indicators. It is important to note that optimal concentrations and incubation times can vary depending on the cell type and experimental conditions.

ParameterThis compoundNotes
Excitation Wavelength (Ex) ~506 nmCompatible with 488 nm laser lines.
Emission Wavelength (Em) ~531 nm
Typical Loading Concentration 2-20 µMOptimization is recommended for each cell line.[5]
Typical Incubation Time 30-60 minutesTemperature and cell type dependent.[5]
Incubation Temperature 37°CStandard cell culture conditions.[5]
De-esterification Time ~30 minutesAllows for complete cleavage of AM esters by intracellular esterases.
Dissociation Constant (Kd) Higher than Calcium Green-1Suitable for measuring higher calcium concentrations.[1]

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (2-5 mM):

  • Prepare a stock solution by dissolving the lyophilized this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles.[5]

2. Pluronic F-127 Stock Solution (20% w/v):

  • Dissolve Pluronic F-127 in DMSO. This non-ionic surfactant helps to prevent the aggregation of the AM ester in aqueous media and aids in its dispersal.

3. Loading Buffer:

  • A common loading buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • On the day of the experiment, prepare the working solution of this compound in the loading buffer. The final concentration should typically be in the range of 2-20 µM.[5]

  • To aid in dye solubilization, first dilute the this compound stock solution in a small volume of loading buffer containing Pluronic F-127 (final concentration of ~0.02-0.04%).[5] Then, add this solution to the total volume of loading buffer.

Cell Loading Protocol
  • Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Wash: Gently wash the cells once with pre-warmed loading buffer to remove any residual serum.

  • Loading: Replace the buffer with the this compound working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[5] The optimal incubation time may need to be determined empirically for each cell type.

  • Wash and De-esterification: After incubation, gently wash the cells two to three times with pre-warmed loading buffer to remove excess dye.

  • De-esterification: Incubate the cells in fresh, pre-warmed loading buffer for an additional 30 minutes at 37°C to allow for the complete de-esterification of the dye by intracellular esterases.[6]

  • Imaging: The cells are now ready for live cell imaging. Mount the dish or coverslip on the microscope stage and proceed with image acquisition.

Live Cell Imaging

  • Microscope Setup: Use a fluorescence microscope equipped with a light source and filter set appropriate for this compound (e.g., a standard FITC or GFP filter set).

  • Image Acquisition: Acquire images at appropriate time intervals to capture the dynamics of the calcium signal. Be mindful of potential phototoxicity and photobleaching by minimizing exposure time and excitation light intensity.

  • Data Analysis: Analyze the changes in fluorescence intensity over time in regions of interest (ROIs) corresponding to individual cells or subcellular compartments. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Signaling Pathway and Experimental Workflow Diagrams

Calcium_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binding IonChannel Ion Channel Stimulus->IonChannel 1. Gating PLC Phospholipase C Receptor->PLC 2. Activation Ca_Cytosol Cytosolic Ca²⁺ Increase IonChannel->Ca_Cytosol Ca²⁺ Influx IP3 IP3 PLC->IP3 3. Generates ER Endoplasmic Reticulum IP3->ER 4. Binds to Receptor ER->Ca_Cytosol 5. Ca²⁺ Release CellularResponse Cellular Response Ca_Cytosol->CellularResponse 6. Triggers

Caption: Generalized calcium signaling pathway.

Experimental_Workflow A 1. Prepare Calcium Green BAPTA-2 AM Stock Solution C 3. Prepare Loading Buffer with This compound A->C B 2. Seed Cells on Imaging Dish/Coverslip D 4. Wash Cells with Pre-warmed Buffer B->D E 5. Incubate Cells with Dye Loading Solution (30-60 min, 37°C) C->E D->E F 6. Wash Cells to Remove Excess Dye E->F G 7. De-esterification (30 min, 37°C) F->G H 8. Live Cell Imaging (Microscopy) G->H I 9. Data Analysis of Fluorescence Intensity Changes H->I

Caption: Live cell imaging workflow.

References

Application Notes: Calcium Green BAPTA-2 AM for Neuronal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium Green BAPTA-2 AM is a cell-permeant fluorescent indicator used to measure intracellular calcium concentrations. Like other acetoxymethyl (AM) ester dyes, it passively crosses the cell membrane of live neurons. Once inside, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, calcium-sensitive form of the dye within the cytosol. Calcium Green BAPTA-2 is derived from fluorescein (B123965) and the calcium chelator BAPTA.[1][2] Upon binding to Ca²⁺, the dye exhibits a significant increase in fluorescence emission intensity with minimal wavelength shift.[3]

Compared to its counterpart, Calcium Green-1, Calcium Green-2 has a lower affinity for calcium, making it particularly well-suited for measuring high-amplitude calcium spikes, with a dissociation constant (Kd) in the micromolar range.[3] This property is advantageous for studying neuronal activity involving large and rapid changes in intracellular calcium, such as during action potentials or excitotoxic events.

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective loading and use of this compound for monitoring calcium dynamics in neuronal preparations.

Quantitative Data Summary

Optimal loading conditions for AM ester dyes can vary significantly between cell types, preparations (e.g., cultured cells vs. brain slices), and experimental goals. The following tables summarize typical concentration ranges and incubation parameters derived from protocols for Calcium Green and other analogous fluorescent calcium indicators like Fura-2 AM and Fluo-4 AM.[4][5] It is highly recommended to empirically determine the optimal conditions for your specific experiment.

Table 1: Reagent Stock and Working Concentrations

ReagentStock ConcentrationSolventTypical Working ConcentrationNotes
This compound 1-5 mMAnhydrous DMSO1-10 µMHigher concentrations may be needed for brain slices compared to cultured neurons.[6][7]
Pluronic™ F-127 20% (w/v)Anhydrous DMSO0.02 - 0.1% (v/v)A non-ionic detergent that aids in the solubilization and dispersion of the AM ester in aqueous loading buffers.[7]

Table 2: Typical Loading and De-esterification Parameters for Neurons

ParameterCultured NeuronsAcute Brain Slices
Dye Loading Concentration 1 - 5 µM[4]5 - 20 µM[5][6]
Loading Temperature Room Temperature or 37°C[7]35 - 37°C[6]
Loading Time 20 - 45 minutes[8]30 - 75 minutes[5][6]
De-esterification Time 20 - 30 minutes[8]30+ minutes[6]
De-esterification Temp. Room Temperature or 37°CRoom Temperature or 37°C

Note: Loading at room temperature may help reduce the compartmentalization of the dye into organelles like mitochondria.[7] Over-loading can lead to cytotoxicity and buffering of intracellular calcium, so using the lowest effective concentration is recommended.[9]

Signaling and Detection Pathway

The diagram below illustrates the mechanism by which this compound reports neuronal calcium influx.

G Mechanism of AM Ester Calcium Indicator cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_AM_Ext Calcium Green-2 AM (Extracellular) Ca_AM_Int Calcium Green-2 AM (Intracellular) Ca_AM_Ext->Ca_AM_Int Passive Diffusion Ca_Active Active Calcium Green-2 (Membrane-Impermeant) Ca_AM_Int->Ca_Active Cleavage Esterases Intracellular Esterases Esterases->Ca_AM_Int Ca_Ion Ca²⁺ Ca_Bound Ca²⁺-Bound Dye (Fluorescent) Signal Fluorescence Signal Detected Ca_Bound->Signal Emission Stimulus Neuronal Stimulus (e.g., Depolarization) Channels Voltage-Gated Ca²⁺ Channels Open Stimulus->Channels Channels->Ca_Ion Ca²⁺ Influx Ca_ActiveCa_Ion Ca_ActiveCa_Ion Ca_ActiveCa_Ion->Ca_Bound Binding

Caption: Mechanism of neuronal Ca²⁺ detection using AM ester dyes.

Experimental Protocols

Protocol 1: Loading this compound into Cultured Neurons

This protocol provides a general procedure for loading cultured neurons on glass coverslips.

1. Reagent Preparation:

  • 1.1. Dye Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture.
  • 1.2. Pluronic F-127 Stock: Prepare a 20% (w/v) solution of Pluronic F-127 in anhydrous DMSO. This may require gentle warming to fully dissolve. Store at room temperature; do not refrigerate, as it may solidify.[7]
  • 1.3. Loading Buffer: Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a custom artificial cerebrospinal fluid (aCSF) that is free of phenol (B47542) red.

2. Preparation of Loading Solution:

  • 2.1. For each coverslip, prepare 1-2 mL of loading solution.
  • 2.2. In a microcentrifuge tube, mix a volume of the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution.[7] For example, mix 1 µL of 1 mM dye stock with 1 µL of 20% Pluronic.
  • 2.3. Immediately dilute this mixture into the pre-warmed (37°C or room temp) loading buffer to achieve the final desired dye concentration (e.g., 4 µM).[8] Vortex vigorously for 30-60 seconds to disperse the dye.

3. Cell Loading:

  • 3.1. Aspirate the culture medium from the coverslips containing the neurons.
  • 3.2. Gently wash the cells once with the pre-warmed loading buffer (without dye).
  • 3.3. Replace the wash buffer with the prepared loading solution containing the dye.
  • 3.4. Incubate the cells for 20-45 minutes in a dark environment (e.g., an incubator) at the desired temperature (37°C or room temperature).[8]

4. Washing and De-esterification:

  • 4.1. After incubation, carefully aspirate the loading solution.
  • 4.2. Wash the cells 2-3 times with fresh, pre-warmed loading buffer to remove extracellular dye.
  • 4.3. After the final wash, add fresh buffer and return the cells to the incubator for an additional 20-30 minutes.[8] This allows for complete de-esterification of the dye by intracellular esterases.

5. Imaging:

  • 5.1. Mount the coverslip onto an imaging chamber.
  • 5.2. The cells are now ready for fluorescence imaging. Excite the dye near its peak excitation wavelength (~506 nm) and collect emission near its peak (~531 nm).

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical calcium imaging experiment with neurons.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 1-5 mM Dye & 20% Pluronic Stocks in anhy. DMSO Prep_Loading Dilute Dye/Pluronic Mix into Buffer to Final Working Concentration (1-10 µM) Prep_Stock->Prep_Loading Prep_Buffer Prepare & Warm Physiological Buffer (e.g., aCSF) Prep_Buffer->Prep_Loading Load Incubate Neurons with Loading Solution (20-60 min, dark) Prep_Loading->Load Wash Wash 2-3x to Remove Extracellular Dye Load->Wash DeEsterify Incubate in Fresh Buffer for De-esterification (20-30 min) Wash->DeEsterify Image Mount & Perform Fluorescence Imaging DeEsterify->Image ROI Define Regions of Interest (ROIs) on Neurons Image->ROI Extract Extract Fluorescence Intensity Traces (F) ROI->Extract Calculate Calculate ΔF/F₀ (Change in Fluorescence) Extract->Calculate Analyze Analyze Ca²⁺ Transients (Amplitude, Frequency, etc.) Calculate->Analyze

Caption: Standard workflow for neuronal calcium imaging experiments.

Protocol 2: Bulk Loading of this compound into Acute Brain Slices

This protocol is adapted from established methods for loading AM ester dyes into intact tissue preparations.[6]

1. Reagent Preparation:

  • 1.1. Dye Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
  • 1.2. Pluronic F-127 Stock: Prepare a 20% (w/v) solution of Pluronic F-127 in anhydrous DMSO.
  • 1.3. Slicing and Recovery Buffer: Use oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) for slicing and initial recovery of the brain slices.

2. Preparation of Loading Solution:

  • 2.1. Prepare a sufficient volume of aCSF to fully submerge the slices.
  • 2.2. In a separate tube, add the required volume of dye stock solution to achieve a final concentration of 5-20 µM. For example, to make 5 mL of 10 µM loading solution from a 1 mM stock, use 50 µL of the stock.
  • 2.3. Add Pluronic F-127 to a final concentration of 0.05-0.1%.
  • 2.4. Vortex the solution vigorously for 10-15 minutes to ensure the dye is fully dispersed and to minimize precipitation.[6]

3. Slice Loading:

  • 3.1. After an initial recovery period post-slicing (typically >1 hour), transfer the brain slices to a small incubation chamber.
  • 3.2. Replace the recovery aCSF with the freshly prepared, oxygenated loading solution.
  • 3.3. Incubate the slices for 30-75 minutes at 35-37°C in the dark, ensuring continuous oxygenation.[5][6] The optimal time will depend on the age of the animal and the brain region.

4. Washing and De-esterification:

  • 4.1. Following the loading period, carefully transfer the slices back to a chamber containing fresh, oxygenated aCSF at physiological temperature.
  • 4.2. Allow the slices to recover and de-esterify for at least 30 minutes before starting imaging experiments.[6] This wash-out period allows extracellular dye to diffuse away and intracellular dye to be fully activated.

5. Imaging:

  • 5.1. Transfer a single slice to the recording chamber on the microscope stage, ensuring it is continuously perfused with oxygenated aCSF.
  • 5.2. Use single-photon or two-photon microscopy to visualize neuronal calcium activity. Two-photon imaging is often preferred for tissue slices as it provides better optical sectioning and reduced phototoxicity.[6]

References

Application Notes: Using Calcium Green-2 AM in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Green-2 AM is a fluorescent indicator used for measuring intracellular calcium concentrations. As a member of the Calcium Green™ family of dyes, it is a visible light-excitable probe derived from fluorescein. A key characteristic of Calcium Green-2 is its significant increase in fluorescence emission intensity upon binding to calcium ions, with minimal shift in wavelength. This property makes it a valuable tool for monitoring calcium dynamics in various cell types, including primary cell cultures, which are essential models in neuroscience, immunology, and drug discovery.

The acetoxymethyl (AM) ester form allows the dye to permeate the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye in the cytosol. Calcium Green-2 is particularly well-suited for measuring relatively high concentrations of calcium, up to 25 µM, due to its lower affinity for Ca2+ compared to its counterpart, Calcium Green-1. Unlike ratiometric indicators, Calcium Green-2 is a single-wavelength indicator, which simplifies experimental setup and data acquisition.

Data Presentation

Properties of Calcium Green Indicators

While specific quantitative data for Calcium Green-2 AM is not as widely published as for Calcium Green-1 AM, the following table summarizes the known properties of Calcium Green-1 AM, which shares a similar chemical backbone and can be used as a reference. Key differences are noted below the table.

PropertyCalcium Green-1Source
Excitation Maximum (Ca2+-bound) ~506 nm[1][2]
Emission Maximum (Ca2+-bound) ~531 nm[1][2]
Dissociation Constant (Kd) for Ca2+ ~190 nM[2]
Quantum Yield (Ca2+-saturated) ~0.75[2]
Fluorescence Intensity Increase ~14-fold[1][2]

Note on Calcium Green-2:

  • Calcium Green-2 exhibits a much larger increase in fluorescence emission upon binding calcium compared to Calcium Green-1.[3]

  • It has a lower affinity for calcium (a higher Kd, ~550 nM), making it better suited for measuring higher calcium concentrations.[3]

  • Like Calcium Green-1, it is well-excited by the 488 nm argon-ion laser line.

Typical Loading Conditions for Primary Cells
ParameterRecommended RangeNotes
Indicator Calcium Green-2 AM
Cell Type Primary Neurons, Glia, etc.Optimization for each cell type is recommended.
Stock Solution Concentration 2 to 5 mM in anhydrous DMSO[4]
Working Solution Concentration 1 to 10 µM in physiological buffer[5]
Dispersing Agent 0.02-0.04% Pluronic® F-127[4] Aids in solubilizing the AM ester in aqueous media.
Incubation Time 20 to 60 minutes[4][5]
Incubation Temperature Room temperature to 37°CLower temperatures may reduce compartmentalization.[6]
Wash Steps 2-3 washes with indicator-free bufferTo remove extracellular dye.[4]

Experimental Protocols

I. Reagent Preparation

A. 2-5 mM Calcium Green-2 AM Stock Solution:

  • Allow the vial of lyophilized Calcium Green-2 AM to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a 2 to 5 mM stock solution. For example, to a 50 µg vial of Calcium Green-2 AM (MW ~1300 g/mol ), add approximately 7.7 to 19.2 µL of DMSO.

  • Vortex briefly to fully dissolve the dye.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light and moisture.

B. 20% (w/v) Pluronic® F-127 Stock Solution:

  • Dissolve 200 mg of Pluronic® F-127 in 1 mL of anhydrous DMSO.

  • This solution can be stored at room temperature.

C. Physiological Buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HBSS/HEPES):

  • Prepare a buffer solution appropriate for your primary cells that maintains physiological pH and osmolarity. A common choice is HBSS supplemented with 10-20 mM HEPES.

  • Ensure the buffer is sterile-filtered before use.

II. Cell Loading Protocol
  • Culture primary cells on glass coverslips or in imaging-appropriate microplates. Ensure cells are healthy and adhere well to the substrate.

  • On the day of the experiment, prepare the Calcium Green-2 AM working solution. For a final concentration of 5 µM:

    • In a microcentrifuge tube, combine an appropriate volume of the Calcium Green-2 AM stock solution with an equal volume of 20% Pluronic® F-127 stock solution. For example, mix 2.5 µL of 2 mM Calcium Green-2 AM stock with 2.5 µL of 20% Pluronic® F-127.

    • Vortex the mixture briefly.

    • Add this mixture to the pre-warmed physiological buffer to achieve the final desired concentration (e.g., add the 5 µL mixture to 1 mL of buffer for a final concentration of 5 µM Calcium Green-2 AM and 0.05% Pluronic® F-127).

    • Vortex the final working solution thoroughly.

  • Remove the culture medium from the cells.

  • Wash the cells once with the pre-warmed physiological buffer.

  • Add the Calcium Green-2 AM working solution to the cells, ensuring they are completely covered.

  • Incubate the cells for 20-60 minutes at a suitable temperature (e.g., 37°C or room temperature). The optimal time and temperature should be determined empirically for each primary cell type to ensure adequate dye loading and minimize cytotoxicity and compartmentalization.[4][5]

  • After incubation, remove the loading solution and wash the cells 2-3 times with pre-warmed physiological buffer to remove any extracellular dye.

  • Add fresh physiological buffer to the cells. For some cell types, an additional incubation period of 30 minutes may be beneficial to allow for complete de-esterification of the dye.

  • The cells are now ready for fluorescence imaging.

III. Fluorescence Imaging and Data Analysis
  • Place the coverslip with the loaded cells into an imaging chamber on a fluorescence microscope.

  • Excite the cells with light at ~488-500 nm and collect the emission at ~515-535 nm. A standard FITC filter set is generally suitable.

  • Record a baseline fluorescence (F₀) of the resting cells.

  • Apply the experimental stimulus (e.g., neurotransmitter, agonist, or electrical stimulation) to induce a calcium response.

  • Record the change in fluorescence intensity (F) over time.

  • For data analysis of single-wavelength indicators, the change in fluorescence is typically expressed as a ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀).[7] This normalization helps to account for variations in dye loading between cells.

Visualizations

Intracellular Calcium Signaling Pathway

G GPCR-Mediated Intracellular Calcium Release Ligand Ligand (e.g., Neurotransmitter) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_Release Ca²⁺ Release IP3R->Ca_Release Opens Ca_Indicator Calcium Green-2 Ca_Release->Ca_Indicator Binds to Fluorescence Increased Fluorescence Ca_Indicator->Fluorescence Results in

Caption: A typical GPCR signaling cascade leading to intracellular calcium release.

Experimental Workflow for Calcium Imaging

G Workflow for Using Calcium Green-2 AM Start Start: Primary Cell Culture Prepare_Reagents Prepare Reagents: - Calcium Green-2 AM Stock - Pluronic F-127 Stock - Physiological Buffer Start->Prepare_Reagents Load_Cells Load Cells (20-60 min incubation) Prepare_Working Prepare Working Solution (1-10 µM Dye + Pluronic) Prepare_Reagents->Prepare_Working Prepare_Working->Load_Cells Wash_Cells Wash Cells (2-3 times with buffer) Load_Cells->Wash_Cells De_esterification De-esterification (Optional 30 min wait) Wash_Cells->De_esterification Imaging_Setup Imaging Setup: - Mount on Microscope - Set Excitation/Emission De_esterification->Imaging_Setup Record_Baseline Record Baseline Fluorescence (F₀) Imaging_Setup->Record_Baseline Apply_Stimulus Apply Stimulus Record_Baseline->Apply_Stimulus Record_Response Record Fluorescence Response (F) Apply_Stimulus->Record_Response Data_Analysis Data Analysis: Calculate ΔF/F₀ Record_Response->Data_Analysis End End: Results Data_Analysis->End

Caption: Step-by-step workflow for calcium imaging with Calcium Green-2 AM.

References

Application Notes and Protocols for Calcium Green BAPTA-2 AM in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Calcium Green BAPTA-2 AM, a fluorescent calcium indicator, for measuring intracellular calcium dynamics in cardiomyocytes. This document includes information on the reagent's properties, step-by-step experimental procedures, and data presentation guidelines.

Introduction

This compound is a cell-permeant dye used for the detection of intracellular calcium ([Ca²⁺]i) transients. Upon entry into the cell, the acetoxymethyl (AM) ester groups are cleaved by intracellular esterases, trapping the active, calcium-sensitive form of the dye in the cytosol. Calcium Green BAPTA-2 is a visible light-excitable indicator, making it suitable for use with standard fluorescence microscopy and flow cytometry. Compared to its counterpart, Calcium Green-1, the "BAPTA-2" version is expected to have a lower affinity for Ca²⁺, which can be advantageous for studying rapid, high-amplitude calcium transients with reduced buffering of the intracellular signal.

Product Information

Spectral Properties
PropertyWavelength (nm)
Excitation (Ex)~490 - 506
Emission (Em)~525 - 531

Note: Optimal excitation and emission wavelengths may vary slightly depending on the instrument and experimental conditions. It is recommended to perform a spectral scan to determine the optimal settings for your specific setup.

Key Parameters
ParameterValue
Kd for Ca²⁺ ~580 nM
Quantum Yield High
Solvent for Stock Solution Anhydrous DMSO

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (2-5 mM)

  • To prepare a 2 mM stock solution, dissolve 1 mg of this compound in approximately 387 µL of high-quality, anhydrous DMSO.[1]

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light and moisture.[1]

2. Pluronic® F-127 Stock Solution (10% w/v)

  • Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous solutions.[1]

  • Prepare a 10% (w/v) solution in DMSO.

  • Store at room temperature. Do not freeze.

3. Probenecid Stock Solution (25 mM)

  • Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[1][2]

  • Prepare a 25 mM stock solution in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Store at -20°C, protected from light.

Cardiomyocyte Preparation and Plating

This protocol assumes the use of isolated adult ventricular cardiomyocytes.

  • Isolate cardiomyocytes using established enzymatic digestion protocols.

  • For imaging experiments, plate the isolated cardiomyocytes on laminin-coated coverslips or glass-bottom dishes.[3]

  • Allow the cells to attach for at least 2 hours in a humidified incubator at 37°C and 5% CO₂ before proceeding with dye loading.

Dye Loading Protocol for Cardiomyocytes

1. Preparation of Loading Buffer

  • Prepare a loading buffer consisting of a physiological salt solution (e.g., Tyrode's solution or HBSS) buffered with HEPES.

  • For a final concentration of 4-5 µM this compound, dilute the 2 mM stock solution accordingly. For example, add 2-2.5 µL of the stock solution to 1 mL of loading buffer. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.[2]

  • To aid in dye solubilization, pre-mix the required volume of the this compound stock solution with an equal volume of 10% Pluronic® F-127 before adding it to the loading buffer. The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.[1][2]

  • If dye leakage is a concern, add Probenecid to the loading buffer for a final concentration of 1-2.5 mM.[1]

2. Cell Loading

  • Remove the culture medium from the plated cardiomyocytes.

  • Wash the cells gently with the loading buffer (without the dye).

  • Add the final loading solution containing this compound, Pluronic® F-127, and Probenecid to the cells.

  • Incubate for 30-60 minutes at 37°C in a humidified incubator.[2] Longer incubation times may improve signal intensity but should be optimized to minimize potential cytotoxicity.[2]

3. De-esterification

  • After incubation, remove the loading solution.

  • Wash the cells 2-3 times with fresh, pre-warmed loading buffer (without the dye, but containing Probenecid if used during loading) to remove any extracellular dye.

  • Incubate the cells for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[4] This step is critical for trapping the active form of the dye within the cells.

Calcium Imaging
  • Mount the coverslip or dish onto the stage of a fluorescence microscope equipped for calcium imaging.

  • Excite the cells at ~490 nm and collect the emission at ~525 nm.[2] A standard FITC filter set is generally suitable.[2]

  • Acquire baseline fluorescence for a stable period before applying any stimuli.

  • Apply experimental stimuli (e.g., electrical pacing, pharmacological agents) and record the changes in fluorescence intensity over time.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationPurpose
This compound 2-5 mM in DMSO2-20 µM (typically 4-5 µM)Intracellular Calcium Indicator
Pluronic® F-127 10% (w/v) in DMSO0.02-0.04%Aids in dye solubilization
Probenecid 25 mM in buffer1-2.5 mMPrevents dye leakage

Table 2: Incubation and De-esterification Parameters

StepDurationTemperature
Dye Loading 30-60 minutes37°C
De-esterification 20-30 minutesRoom Temperature or 37°C

Table 3: Fluorescence Microscopy Settings

ParameterWavelength/Filter Set
Excitation ~490 nm
Emission ~525 nm
Filter Set FITC

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis reagent_prep Reagent Preparation (Dye, Pluronic, Probenecid) incubation Incubate with Loading Solution (30-60 min, 37°C) reagent_prep->incubation cell_prep Cardiomyocyte Isolation and Plating wash1 Wash Cells cell_prep->wash1 wash1->incubation wash2 Wash to Remove Excess Dye incubation->wash2 deester De-esterification (20-30 min) wash2->deester baseline Acquire Baseline Fluorescence deester->baseline stimulate Apply Stimulus baseline->stimulate record Record Fluorescence Changes stimulate->record analysis Analyze Calcium Transients record->analysis calcium_signaling cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol AP Action Potential LCC L-type Ca²⁺ Channel (LTCC) AP->LCC Depolarization Ca_cytosol ↑ [Ca²⁺]i LCC->Ca_cytosol Ca²⁺ Influx (CICR Trigger) NCX Na⁺/Ca²⁺ Exchanger (NCX) Relaxation Relaxation NCX->Relaxation RyR Ryanodine Receptor (RyR2) RyR->Ca_cytosol Ca²⁺ Release from SR SERCA SERCA2a Pump SERCA->Relaxation Ca_cytosol->NCX Ca²⁺ Efflux Ca_cytosol->RyR Ca²⁺ Binding Ca_cytosol->SERCA Ca²⁺ Sequestration Contraction Myofilament Contraction Ca_cytosol->Contraction

References

Application Notes and Protocols for Calcium Green BAPTA-2 AM in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Calcium Green BAPTA-2 AM, a fluorescent indicator for imaging intracellular calcium dynamics within acute brain slices. This document outlines the principles of the indicator, detailed experimental protocols, and data presentation guidelines.

Application Notes

This compound is an acetoxymethyl (AM) ester derivative of a BAPTA-based calcium chelator conjugated to a fluorescein-like fluorophore. The AM ester group renders the molecule membrane-permeant, allowing it to be loaded into cells in a non-invasive manner. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, calcium-sensitive form of the indicator in the cytosol.

Upon binding to calcium, Calcium Green BAPTA-2 exhibits a significant increase in fluorescence intensity with minimal wavelength shift. This property makes it a suitable single-wavelength indicator for monitoring changes in intracellular calcium concentration. Notably, Calcium Green-2 has a lower affinity for calcium compared to its counterpart, Calcium Green-1, rendering it particularly useful for measuring relatively high calcium concentrations, up to approximately 25 µM.[1]

Key Features:

  • Visible Light Excitation and Emission: Compatible with standard fluorescein (B123965) filter sets and argon-ion lasers.

  • High Dynamic Range: Significant fluorescence increase upon calcium binding.

  • Suitability for High Calcium Concentrations: Its lower binding affinity allows for the resolution of large calcium transients without saturation.

Applications in Brain Slices:

  • Monitoring spontaneous and evoked neuronal activity.

  • Studying calcium signaling in glial cells, such as astrocytes.[2]

  • Investigating the effects of pharmacological agents on intracellular calcium dynamics.

  • Assessing neuronal excitability and synaptic plasticity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound and similar calcium indicators in brain slice preparations. Note that some parameters are adapted from protocols for structurally and spectrally similar dyes due to a lack of specific published data for this compound.

Table 1: Spectroscopic Properties

ParameterValueReference
Excitation Wavelength (Ex)~490 nm[3]
Emission Wavelength (Em)~515 nm[3]
Filter Set CompatibilityFITC, GFP[3]

Table 2: Loading Protocol Parameters (Adapted from similar AM ester dyes)

ParameterValueNotesReference
Stock Solution
SolventDMSOHigh-quality, anhydrous[1]
Pluronic F-12720% in DMSOAids in dye solubilization[2]
Loading Solution
Final Dye Concentration5-10 µMOptimization may be required[1]
Final Pluronic F-127<0.1%[2]
Incubation Temperature35-37°CPromotes enzymatic cleavage of AM esters[1][2]
Incubation Time30-60 minutesVaries with slice thickness and cell type[1][2]
De-esterification/Recovery
TemperatureRoom Temperature or 32-35°C[1]
Time>30 minutesAllows for complete de-esterification[2]

Experimental Protocols

Protocol 1: Bulk Loading of this compound in Acute Brain Slices

This protocol describes a method for loading this compound into a large population of cells within an acute brain slice.

Materials:

  • This compound

  • High-quality, anhydrous DMSO

  • Pluronic F-127 (20% w/v in DMSO)

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

  • Recovery chamber

  • Incubation chamber

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in high-quality, anhydrous DMSO to create a 1-10 mM stock solution.

    • To aid in solubilization, add an equal volume of 20% Pluronic F-127 in DMSO to the dye stock solution.

    • Vortex thoroughly. The final stock solution should be protected from light and stored at -20°C.

  • Prepare Loading Solution:

    • Warm a sufficient volume of aCSF to the desired incubation temperature (e.g., 37°C).

    • Add the this compound/Pluronic F-127 stock solution to the warmed aCSF to achieve a final dye concentration of 5-10 µM.

    • Vortex the loading solution immediately to ensure the dye is evenly dispersed.

  • Loading the Brain Slices:

    • After preparing acute brain slices (typically 300-400 µm thick), allow them to recover in oxygenated aCSF at room temperature for at least 1 hour.

    • Transfer the slices to an incubation chamber containing the freshly prepared loading solution.

    • Incubate for 30-60 minutes at 35-37°C, ensuring continuous oxygenation. The optimal incubation time may need to be determined empirically.

  • Washing and De-esterification:

    • After incubation, transfer the slices back to a chamber containing fresh, oxygenated aCSF at room temperature or physiological temperature.

    • Allow the slices to wash and de-esterify for at least 30 minutes before imaging. This step is crucial for the removal of extracellular dye and for the complete cleavage of the AM esters by intracellular esterases.

Protocol 2: Two-Photon Calcium Imaging

This protocol outlines the general procedure for imaging calcium dynamics in loaded brain slices using a two-photon laser-scanning microscope.

Materials:

  • Brain slices loaded with this compound

  • Two-photon microscope equipped with a tunable femtosecond laser

  • Perfusion system with oxygenated aCSF

  • Data acquisition software

Procedure:

  • Mount the Slice:

    • Transfer a loaded brain slice to the recording chamber of the two-photon microscope.

    • Secure the slice (e.g., with a platinum harp) and begin continuous perfusion with oxygenated aCSF at a rate of 2-3 mL/min.

  • Locate Cells of Interest:

    • Using a low-magnification, long-working-distance objective, locate the brain region of interest.

    • Switch to a high-magnification water-immersion objective (e.g., 20x or 40x).

  • Set Up Imaging Parameters:

    • Tune the two-photon laser to an excitation wavelength suitable for Calcium Green BAPTA-2 (typically 880-920 nm for green fluorescent proteins and dyes).

    • Adjust the laser power to the minimum level necessary to obtain a clear image, in order to minimize phototoxicity and photobleaching.

    • Set the scan speed, image dimensions, and sampling rate according to the temporal resolution required for the biological question. For fast events like action potentials, line scans or rapid frame rates are necessary.

  • Data Acquisition:

    • Acquire a baseline fluorescence recording (F₀) from the cells of interest before applying any stimulus.

    • Apply electrical or chemical stimuli as required by the experimental design.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Define regions of interest (ROIs) around the cell bodies or other structures.

    • Extract the mean fluorescence intensity from each ROI for each frame.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀. This normalization helps to correct for variations in dye loading and cell thickness.

Visualizations

experimental_workflow cluster_prep Slice Preparation & Recovery cluster_loading Dye Loading cluster_imaging Two-Photon Imaging Slice_Prep Acute Brain Slicing (300-400 µm) Recovery Recovery in aCSF (≥ 1 hour) Slice_Prep->Recovery Transfer Loading Incubation in This compound (30-60 min, 37°C) Recovery->Loading Transfer Wash Wash & De-esterification in aCSF (≥ 30 min) Loading->Wash Transfer Imaging Mount Slice & Perfuse with aCSF Wash->Imaging Transfer Acquisition Image Acquisition (880-920 nm excitation) Imaging->Acquisition Analysis Data Analysis (ΔF/F₀) Acquisition->Analysis

Experimental workflow for calcium imaging in brain slices.

calcium_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Neuronal Activity (e.g., Action Potential) VGCC Voltage-Gated Ca²⁺ Channels Stimulus->VGCC Opens Receptor Neurotransmitter Receptors (e.g., NMDAR) Stimulus->Receptor Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Receptor->Ca_Influx Ca_Indicator Calcium Green BAPTA-2 (De-esterified) Ca_Influx->Ca_Indicator Binds to ER Endoplasmic Reticulum (ER) (Internal Ca²⁺ Store) Ca_Release Ca²⁺ Release (e.g., via IP₃R) ER->Ca_Release Ca_Release->Ca_Indicator Binds to Fluorescence Increased Fluorescence Ca_Indicator->Fluorescence Results in

Simplified intracellular calcium signaling pathway.

References

Application Notes and Protocols for Intracellular Calcium Measurement using Calcium Green-1 AM in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger involved in a myriad of cellular processes, including signal transduction, proliferation, apoptosis, and muscle contraction. The ability to accurately measure changes in intracellular Ca2+ concentration is crucial for understanding these fundamental biological events. This document provides detailed application notes and protocols for the use of Calcium Green-1 AM, a fluorescent calcium indicator, for measuring intracellular calcium dynamics by flow cytometry.

For clarity, the user's query mentioned "Calcium Green BAPTA-2 AM". This appears to be a combination of two different reagents. Calcium Green-1 AM is a fluorescent dye used to measure intracellular calcium concentrations. In contrast, BAPTA-AM is a calcium chelator, which binds to calcium ions and is used to control or buffer intracellular calcium levels. This document will focus on the application of Calcium Green-1 AM as a fluorescent indicator and will also provide context on the use of BAPTA-AM as a tool for manipulating intracellular calcium.

Principle of Calcium Measurement with Calcium Green-1 AM

Calcium Green-1 AM is a cell-permeant acetoxymethyl (AM) ester. Once inside the cell, non-specific esterases cleave the AM group, trapping the fluorescent indicator, Calcium Green-1, in the cytoplasm. Calcium Green-1 exhibits a significant increase in fluorescence intensity upon binding to free Ca2+. This change in fluorescence can be detected by a flow cytometer, providing a quantitative measure of intracellular calcium concentration.[1][2][3]

Data Presentation

Table 1: Spectral Properties of Calcium Green-1
PropertyWavelength (nm)
Excitation Maximum~506
Emission Maximum~531

These values are approximate and may vary slightly depending on the experimental conditions.[4][5]

Table 2: Recommended Reagents and Concentrations for Cell Loading
ReagentStock ConcentrationWorking ConcentrationPurpose
Calcium Green-1 AM2-5 mM in anhydrous DMSO2-5 µMFluorescent calcium indicator.[1][6]
Pluronic® F-12710% (w/v) in dH2O0.02-0.04%Non-ionic detergent to aid in dispersing the AM ester in aqueous solution.[1][6]
Probenecid25 mM in buffer with NaOH1-2.5 mMAnion-exchange transport inhibitor to prevent dye leakage from the cells.[1][6]
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES1X1XPhysiological buffer for cell suspension and washing.

Experimental Protocols

Protocol 1: Preparation of Reagent Stock Solutions
  • Calcium Green-1 AM Stock Solution (2-5 mM): Dissolve 1 mg of Calcium Green-1 AM in the appropriate volume of high-quality, anhydrous DMSO. For example, to make a 2 mM stock solution, dissolve 1 mg in approximately 387 µL of DMSO.[6] Aliquot and store at -20°C, protected from light and moisture.

  • 10% Pluronic® F-127 Stock Solution: Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. Gentle heating (40-50°C) may be required to fully dissolve the reagent.[6] Store at room temperature.

  • 25 mM Probenecid Stock Solution: Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH. Bring the final volume to 10 mL with a buffer of your choice (e.g., HBSS).[6] Aliquot and store at 4°C.

Protocol 2: Loading Cells with Calcium Green-1 AM for Flow Cytometry
  • Cell Preparation: Harvest cells and wash them once with a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES. Resuspend the cells at a concentration of 1-5 x 10^6 cells/mL in the same buffer.

  • Dye Loading Solution Preparation:

    • For each 1 mL of cell suspension, prepare a 2X working solution of Calcium Green-1 AM.

    • In a microfuge tube, mix the required volume of Calcium Green-1 AM stock solution, Pluronic® F-127 stock solution, and Probenecid stock solution.

    • For example, to prepare 1 mL of 2X loading buffer for a final concentration of 4 µM Calcium Green-1 AM, 0.04% Pluronic® F-127, and 2 mM Probenecid, you would mix:

      • 2 µL of 2 mM Calcium Green-1 AM stock

      • 8 µL of 10% Pluronic® F-127

      • 80 µL of 25 mM Probenecid

      • 910 µL of HBSS with HEPES

  • Cell Loading: Add an equal volume of the 2X dye loading solution to the cell suspension (1:1 ratio). Mix gently by inverting the tube.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[1][7] The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing: After incubation, wash the cells twice with pre-warmed physiological buffer (containing 1-2.5 mM Probenecid if dye leakage is a concern) to remove excess dye.

  • Resuspension: Resuspend the cells in fresh, pre-warmed buffer at a concentration of approximately 1 x 10^6 cells/mL for flow cytometry analysis. Keep the cells at 37°C and protected from light until analysis.[8]

Protocol 3: Flow Cytometry Data Acquisition
  • Instrument Setup:

    • Use a flow cytometer equipped with a 488 nm blue laser for excitation.

    • Detect the Calcium Green-1 fluorescence in the green channel, typically using a 530/30 nm bandpass filter (similar to the FITC channel).[7]

  • Baseline Measurement: Before adding any stimulus, acquire data for a short period (e.g., 30-60 seconds) to establish a baseline fluorescence level for the resting cells.[8]

  • Stimulation and Data Acquisition:

    • To measure calcium flux in response to a stimulus, briefly pause the acquisition, add your agonist of interest, and immediately resume data acquisition.

    • Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Controls:

    • Unloaded Cells: A sample of cells without any dye to measure background autofluorescence.

    • Positive Control: A sample of loaded cells stimulated with a calcium ionophore like ionomycin (B1663694) to induce a maximal calcium influx.

    • Negative Control: A sample of loaded cells treated with a vehicle control.

Intracellular Calcium Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized intracellular calcium signaling pathway and the experimental workflow for measuring calcium flux using flow cytometry.

G extracellular_signal Extracellular Signal (e.g., Ligand) receptor Cell Surface Receptor extracellular_signal->receptor Binds to plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to er Endoplasmic Reticulum (ER) ca_er Ca2+ release from ER ip3r->ca_er Opens intracellular_ca Increased Intracellular [Ca2+] ca_er->intracellular_ca downstream Downstream Cellular Responses intracellular_ca->downstream Activates

Caption: A simplified diagram of a common intracellular calcium signaling pathway.

G cell_prep 1. Cell Preparation (Harvest and Wash) dye_loading 2. Dye Loading (Calcium Green-1 AM) cell_prep->dye_loading incubation 3. Incubation (37°C, 30-60 min) dye_loading->incubation wash 4. Washing (Remove excess dye) incubation->wash resuspension 5. Resuspension (Analysis Buffer) wash->resuspension baseline 6. Baseline Acquisition (Flow Cytometer) resuspension->baseline stimulate 7. Stimulation (Add Agonist) baseline->stimulate acquisition 8. Data Acquisition (Measure Fluorescence Change) stimulate->acquisition analysis 9. Data Analysis acquisition->analysis

Caption: Experimental workflow for measuring calcium flux by flow cytometry.

The Role of BAPTA-AM

BAPTA-AM is a cell-permeant calcium chelator.[9] Unlike Calcium Green-1 AM, it does not fluoresce upon binding calcium. Instead, it is used to buffer or reduce intracellular calcium levels.[9] By pre-loading cells with BAPTA-AM, researchers can investigate the necessity of a calcium signal for a specific cellular response. If a cellular process is inhibited in the presence of BAPTA-AM, it suggests that the process is dependent on an increase in intracellular calcium.

Troubleshooting and Considerations

  • Low Fluorescence Signal: This could be due to insufficient dye loading (increase concentration or incubation time), dye extrusion (use probenecid), or low esterase activity in the cells.

  • High Background Fluorescence: This may result from incomplete removal of extracellular dye (ensure thorough washing) or cell death.

  • Cell Clumping: Ensure single-cell suspension before and during the experiment.

  • Phototoxicity: Calcium Green-1 has low phototoxicity, but it is still advisable to protect the cells from excessive light exposure.[10]

  • Ratiometric Dyes: For more quantitative measurements that are less susceptible to variations in dye loading and cell size, consider using ratiometric dyes like Indo-1 or Fura-2.[10] However, these often require a UV laser for excitation.[8][11]

References

Application Notes and Protocols for Confocal Microscopy with Calcium Green-1 AM

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The following application notes refer to Calcium Green-1 AM , a widely used fluorescent indicator for intracellular calcium. While the specific term "Calcium Green BAPTA-2 AM" was requested, "Calcium Green-1 AM" is the prevalent and well-documented dye in the scientific literature with similar properties to other BAPTA-based indicators. The protocols and principles outlined here are directly applicable to the use of Calcium Green-1 AM and highly relevant for similar long-wavelength calcium indicators.

Introduction

Calcium Green-1 AM is a cell-permeant fluorescent dye widely employed for measuring intracellular calcium (Ca²⁺) concentrations, particularly in confocal microscopy.[1][2][3] As an acetoxymethyl (AM) ester, it can passively diffuse across the plasma membrane of live cells.[4] Once inside, intracellular esterases cleave the AM groups, trapping the now cell-impermeant Calcium Green-1 molecule in the cytoplasm.[4][5] The fluorescence intensity of Calcium Green-1 increases significantly upon binding to free Ca²⁺, allowing for the visualization and measurement of changes in intracellular calcium levels.[1][2][3][6][7]

Compared to other dyes like Fluo-3, Calcium Green-1 is more fluorescent at resting (low) calcium concentrations, which facilitates the determination of baseline Ca²⁺ levels and improves the visibility of resting cells.[1][2][3][6][7] Its spectral properties are well-suited for excitation with the 488 nm argon-ion laser line common in confocal microscopes.[8][9]

Quantitative Data Summary

The following table summarizes the key properties of Calcium Green-1.

PropertyValueReferences
Excitation Wavelength (Peak) ~506 nm[7][10][11][12][13]
Emission Wavelength (Peak) ~531 nm[7][10][11][12][13]
Excitation (for Confocal) 488 nm (Argon Laser), ~490 nm[2][6][8][9]
Emission Filter FITC filter set (~525-530 nm)[2][6]
Dissociation Constant (Kd) for Ca²⁺ ~190 nM[8][9][13]
Fluorescence Increase upon Ca²⁺ Binding ~14-fold[7][13][14][15]
Form Cell-permeant AM ester[11][16]
Solubility Soluble in anhydrous DMSO[2][6][11]
Storage (AM Ester Stock) -20°C, desiccated and protected from light[6][10][14][17]

Key Applications

Calcium Green-1 AM is a versatile tool for researchers, scientists, and drug development professionals. Its primary applications include:

  • Measuring Intracellular Calcium: Visualizing and quantifying dynamic changes in cytosolic free calcium in response to various stimuli.[1][6]

  • Calcium Signaling Investigations: Studying the mechanisms of calcium influx, release from intracellular stores, and calcium wave propagation.[1][6][14]

  • Confocal and Multiphoton Microscopy: Its compatibility with laser-based excitation makes it ideal for high-resolution spatial and temporal imaging of calcium dynamics in cells and tissues.[1][6][14][16]

  • High-Throughput Screening (HTS): Used in fluorescence microplate assays to screen compound libraries for their effects on intracellular calcium signaling.[1][6]

  • Flow Cytometry: Assessing calcium mobilization in cell populations.[1][6][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a typical calcium signaling pathway that can be monitored with Calcium Green-1 and the general experimental workflow for its use.

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Endoplasmic Reticulum Stimulus External Stimulus (e.g., Agonist) Receptor Receptor (e.g., GPCR) Stimulus->Receptor PLC PLC Receptor->PLC IonChannel Ion Channel Ca_cytosol ↑ [Ca²⁺]i IonChannel->Ca_cytosol Ca²⁺ Influx IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R CaGreen Calcium Green-1 (Fluoresces) Ca_cytosol->CaGreen IP3R->Ca_cytosol Ca²⁺ Release Ca_ER Ca²⁺ Store Ca_ER->IP3R G prep_cells 1. Prepare Cells (Plate overnight) prep_reagents 2. Prepare Reagents (Stock & Working Solutions) prep_cells->prep_reagents load_dye 3. Load Cells with Dye (30-60 min at 37°C) prep_reagents->load_dye wash 4. Wash Cells (Remove excess dye) load_dye->wash image 5. Confocal Imaging (Acquire baseline) wash->image stimulate 6. Add Stimulus (e.g., drug compound) image->stimulate record 7. Record Fluorescence Change stimulate->record analyze 8. Data Analysis record->analyze

References

Application Notes and Protocols: Two-Photon Excitation of Calcium Green BAPTA-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Green BAPTA-2 AM is a visible light-excitable, fluorescent indicator for intracellular calcium ([Ca²⁺]i). As a member of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) family of chelators, it exhibits high selectivity for Ca²⁺ over other divalent cations such as magnesium. The acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active indicator in the cytosol. This indicator is particularly useful for applications in two-photon laser scanning microscopy (TPLSM), which allows for deeper tissue imaging with reduced phototoxicity and photobleaching compared to traditional confocal microscopy. These characteristics make this compound a valuable tool for studying intracellular calcium dynamics in various research and drug development contexts.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and related indicators. Data for the closely related Oregon Green 488 BAPTA-2 is included for comparison, as it shares a similar chemical structure and its properties are often reported in the literature.

Table 1: Spectroscopic Properties

PropertyCalcium Green BAPTA-2Oregon Green 488 BAPTA-2
One-Photon Excitation (λex) ~506 nm~494 nm
Two-Photon Excitation (λ2PE) Not explicitly found~900-920 nm
Emission (λem) ~531 nm~523 nm
Quantum Yield (Ca²⁺-bound) ~0.75[1]~0.7[2]
Fluorescence Enhancement >37-fold[2]~14-fold[1][2]

Table 2: Calcium Binding Properties

PropertyValue
Dissociation Constant (Kd) for Ca²⁺ ~580 nM[2][3][4]
Calcium Concentration Range ~100 nM to >10 µM

Signaling Pathways

Intracellular calcium is a ubiquitous second messenger involved in a multitude of signaling pathways. Two-photon imaging with this compound is well-suited to investigate these pathways with high spatiotemporal resolution.

G-Protein Coupled Receptor (GPCR) Signaling

A common application is the study of Gq-coupled GPCRs, which activate phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytosol.[4][5][6]

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq 2. Activation PLC PLC Gq->PLC 3. Activation PIP2 PIP₂ PLC->PIP2 4. Cleavage IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor Ca_cyto Cytosolic Ca²⁺ (Measured by Calcium Green BAPTA-2) IP3R->Ca_cyto 6. Ca²⁺ Release Ca_ER Ca²⁺ Ca_ER->IP3R Ligand Ligand Ligand->GPCR 1. Binding IP3->IP3R 5. Binding Downstream Downstream Cellular Responses Ca_cyto->Downstream 7. Activation

GPCR-mediated intracellular calcium release pathway.
Neurotransmitter Release

In neurons, the influx of calcium through voltage-gated calcium channels (VGCCs) at the presynaptic terminal is the primary trigger for neurotransmitter release.[3][7][8][9] The binding of Ca²⁺ to synaptotagmin (B1177969) initiates the fusion of synaptic vesicles with the presynaptic membrane.[8]

Neurotransmitter_Release cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx 2. Opening Vesicle Synaptic Vesicle (containing Neurotransmitters) Fusion Vesicle Fusion Vesicle->Fusion Synaptotagmin Synaptotagmin SNARE SNARE Complex Synaptotagmin->SNARE 4. Activation SNARE->Vesicle 5. Fusion ActionPotential Action Potential Arrives ActionPotential->VGCC 1. Depolarization Ca_influx->Synaptotagmin 3. Binding Release Neurotransmitter Release Fusion->Release SynapticCleft Synaptic Cleft Release->SynapticCleft

Calcium-dependent neurotransmitter release at the synapse.

Experimental Protocols

Stock Solution Preparation
  • Prepare a stock solution of this compound. Dissolve the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.

  • Aliquot and store. Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

Cell Loading Protocol for Adherent Cells

This protocol provides a general guideline and may require optimization for specific cell types.

  • Plate cells. Seed cells on coverslips or in culture dishes appropriate for microscopy and allow them to adhere overnight.

  • Prepare loading buffer. On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution of 2-5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). To aid in solubilization, the stock solution can be mixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the buffer.

  • Load cells. Replace the culture medium with the loading buffer. Incubate the cells for 30-60 minutes at 37°C.

  • Wash. Remove the loading buffer and wash the cells 2-3 times with fresh, pre-warmed buffer to remove excess dye.

  • De-esterification. Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging. The cells are now ready for two-photon calcium imaging.

Protocol for Bulk Loading in Brain Slices

This method is adapted for staining neuronal and glial populations in acute brain slices.[9][10]

  • Prepare staining solution. Mix 50 µg of this compound with 2 µL of 20% Pluronic F-127 in DMSO and 8 µL of 0.5% Cremophor EL in DMSO. Vortex and sonicate for 10-20 minutes. Add 20 µL of artificial cerebrospinal fluid (aCSF) and mix gently.

  • Slice preparation. Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Dye loading. Transfer slices to a small incubation chamber containing the staining solution diluted in oxygenated aCSF (final dye concentration typically 5-10 µM). Incubate for 30-60 minutes at 32-34°C.

  • Wash and recovery. Transfer the slices back to regular aCSF for at least 30 minutes before imaging to allow for de-esterification.

Two-Photon Imaging Protocol

TwoPhoton_Workflow cluster_prep Preparation cluster_imaging Two-Photon Imaging cluster_analysis Data Analysis Prep_Dye Prepare Dye Stock (1-5 mM in DMSO) Load_Cells Load Cells/Tissue with This compound Prep_Dye->Load_Cells Wash_Deesterify Wash and Allow De-esterification Load_Cells->Wash_Deesterify Mount_Sample Mount Sample on Microscope Stage Wash_Deesterify->Mount_Sample Locate_ROI Locate Region of Interest (ROI) Mount_Sample->Locate_ROI Set_Params Set Imaging Parameters (Laser Power, Wavelength, Dwell Time) Locate_ROI->Set_Params Acquire_Baseline Acquire Baseline Fluorescence (F₀) Set_Params->Acquire_Baseline Apply_Stimulus Apply Experimental Stimulus Acquire_Baseline->Apply_Stimulus Record_Fluorescence Record Fluorescence Changes (F) Apply_Stimulus->Record_Fluorescence Correct_Motion Motion Correction (if applicable) Record_Fluorescence->Correct_Motion Define_ROIs Define ROIs for Analysis Correct_Motion->Define_ROIs Extract_Traces Extract Fluorescence Traces Define_ROIs->Extract_Traces Calculate_dFF Calculate ΔF/F₀ Extract_Traces->Calculate_dFF Analyze_Data Analyze and Interpret Calcium Dynamics Calculate_dFF->Analyze_Data

General workflow for a two-photon calcium imaging experiment.
  • Microscope Setup. Use a two-photon microscope equipped with a Ti:Sapphire laser. For Calcium Green BAPTA-2, a typical excitation wavelength is in the range of 900-920 nm. Use a dichroic mirror and emission filter appropriate for green fluorescence (e.g., 500-550 nm bandpass filter).

  • Image Acquisition.

    • Locate the loaded cells or region of interest.

    • Adjust laser power to the minimum necessary to obtain a sufficient signal-to-noise ratio, in order to minimize phototoxicity.

    • Acquire a baseline fluorescence recording (F₀) before applying any stimulus.

    • Record time-series images to capture the fluorescence changes (F) in response to your experimental manipulation (e.g., drug application, electrical stimulation).

  • Data Analysis.

    • Correct for any motion artifacts in the time-series data.

    • Select regions of interest (ROIs) corresponding to individual cells or subcellular compartments.

    • Extract the average fluorescence intensity for each ROI over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀. This normalization corrects for variations in dye loading and cell thickness.

Concluding Remarks

This compound is a robust fluorescent indicator for monitoring intracellular calcium dynamics using two-photon microscopy. Its favorable spectroscopic properties and high fluorescence enhancement upon calcium binding make it a suitable choice for a wide range of applications in neuroscience, cell biology, and drug discovery. Proper handling of the dye and optimization of loading and imaging parameters are crucial for obtaining high-quality, reproducible data.

References

Measuring Calcium Waves with Calcium Green-1 AM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note on Terminology: The query specified "Calcium Green BAPTA-2 AM." This document focuses on Calcium Green-1 AM , the more prevalent and well-documented fluorescent indicator for measuring intracellular calcium dynamics. Calcium Green-1 is a derivative of the calcium chelator BAPTA and its AM ester form allows for loading into live cells.

Introduction

Calcium (Ca²⁺) signaling is a fundamental mechanism controlling a vast array of cellular processes, including gene expression, cell proliferation, and apoptosis. Transient changes in intracellular calcium concentration, often manifesting as waves or oscillations, are critical for signal transduction. Fluorescent indicators are indispensable tools for visualizing and quantifying these dynamic changes. Calcium Green-1 AM is a high-performance, single-wavelength fluorescent indicator used to measure intracellular calcium concentrations. Its cell-permeant acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytosol. Upon binding to Ca²⁺, Calcium Green-1 exhibits a significant increase in fluorescence intensity, enabling the detection of calcium waves with high sensitivity.[1][2][3][4]

Compared to other green fluorescent calcium indicators like Fluo-3, Calcium Green-1 is more fluorescent at resting calcium levels, which facilitates the determination of baseline calcium concentrations and improves the visibility of resting cells.[3][4][5] It is a popular choice for various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Calcium Green-1, providing a quick reference for experimental setup and data analysis.

PropertyValueReferences
Excitation Wavelength (Max)~506 nm[6][7][8]
Emission Wavelength (Max)~531 nm[6][7][8]
Recommended Excitation (Microscopy)FITC filter set (~490 nm)[4][5]
Recommended Emission (Microscopy)FITC filter set (~525 nm)[4][5]
Dissociation Constant (Kd) for Ca²⁺~190 nM[1]
Fluorescence Enhancement upon Ca²⁺ Binding~14-fold[9]
Molecular Weight (AM Ester)~1291 g/mol [8]

Experimental Protocols

Preparation of Reagents

a. Calcium Green-1 AM Stock Solution:

  • Prepare a 2 to 5 mM stock solution of Calcium Green-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][5]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[5][7]

b. Pluronic® F-127 Solution:

  • Pluronic® F-127 is a non-ionic detergent used to aid the dispersion of the AM ester in aqueous media.[4][5]

  • Prepare a 10% (w/v) stock solution in distilled water.[10] This may require gentle heating (40-50°C) to fully dissolve.[10]

c. Probenecid (B1678239) Solution (Optional):

  • Probenecid is an anion-exchange transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells.[5]

  • Prepare a 25 mM stock solution. For example, dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH, then add Hanks and Hepes Buffer (HHBS) or your buffer of choice to a final volume of 10 mL.[10]

d. Hanks and Hepes Buffer (HHBS):

  • A common buffer for cell-based assays. The composition can be found on various buffer recipe resources.

Cell Loading Protocol

This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or microplate (e.g., black-walled, clear-bottom) and culture overnight to allow for adherence.

  • Prepare Loading Buffer: On the day of the experiment, thaw an aliquot of the Calcium Green-1 AM stock solution. Prepare a working solution of 2 to 20 µM Calcium Green-1 AM in HHBS or your preferred buffer.[5] For most cell lines, a final concentration of 4-5 µM is recommended.[4][5]

    • To aid in dye solubilization, first mix the required volume of Calcium Green-1 AM stock with an equal volume of 10% Pluronic® F-127 solution before diluting in the final buffer volume. The final concentration of Pluronic® F-127 should be around 0.04%.[5]

    • If using probenecid, add it to the loading buffer for a final concentration of 1-2.5 mM.[10]

  • Dye Loading:

    • Remove the culture medium from the cells.

    • Add the Calcium Green-1 AM loading buffer to the cells.

    • Incubate at 37°C for 30 to 60 minutes.[4][5] Longer incubation times (up to 2 hours) may improve signal intensity in some cell lines.[4]

  • Washing:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with fresh, warm HHBS (or your buffer of choice) to remove excess dye. If probenecid was used during loading, it is recommended to also include it in the wash buffer.[5][10]

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Ready for Imaging: The cells are now loaded with Calcium Green-1 and are ready for the calcium wave measurement experiment.

Calcium Wave Imaging
  • Microscope Setup:

    • Use a fluorescence microscope equipped with a camera suitable for live-cell imaging.

    • Use a standard FITC filter set (Excitation: ~490 nm, Emission: ~525 nm).[4][5]

  • Image Acquisition:

    • Acquire a baseline fluorescence image series for a short period before stimulating the cells to establish a stable resting fluorescence level (F₀).

    • Add the desired stimulant to induce calcium waves.

    • Immediately begin time-lapse imaging to capture the change in fluorescence intensity over time. The acquisition rate will depend on the kinetics of the expected calcium waves.

  • Data Analysis:

    • Define regions of interest (ROIs) over individual cells or subcellular compartments.

    • Extract the mean fluorescence intensity for each ROI in every frame of the time-lapse series.

    • The change in fluorescence is typically expressed as a ratio (F/F₀) or a change in ratio (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence. This normalization helps to correct for variations in dye loading and cell thickness.

Visualizations

Signaling Pathway and Dye Mechanism

The following diagram illustrates the general principle of intracellular calcium signaling leading to a calcium wave and the mechanism of action for Calcium Green-1 AM.

G cluster_0 Cellular Environment cluster_1 Calcium Green-1 AM Mechanism Stimulus Agonist / Stimulus Receptor Receptor (e.g., GPCR) Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER opens channel Ca_cyto Cytosolic Ca²⁺ Wave Ca_ER->Ca_cyto release CaGreen1 Calcium Green-1 (membrane impermeant) Ca_cyto->CaGreen1 binds CaGreenAM_ext Calcium Green-1 AM (membrane permeant) CaGreenAM_int Calcium Green-1 AM (intracellular) CaGreenAM_ext->CaGreenAM_int diffusion CaGreenAM_int->CaGreen1 cleavage by Esterases Esterases Fluorescence Fluorescence Increase CaGreen1->Fluorescence

Caption: Mechanism of IP3-mediated calcium release and detection by Calcium Green-1 AM.

Experimental Workflow

This diagram outlines the key steps for measuring calcium waves using Calcium Green-1 AM.

G start Start prep Prepare Cells and Reagents start->prep load Load Cells with Calcium Green-1 AM (30-60 min, 37°C) prep->load wash Wash to Remove Excess Dye load->wash deester De-esterification (30 min, 37°C) wash->deester acquire_base Acquire Baseline Fluorescence (F₀) deester->acquire_base stimulate Add Stimulant acquire_base->stimulate acquire_exp Time-Lapse Imaging of Fluorescence (F) stimulate->acquire_exp analyze Data Analysis (Define ROIs, Calculate ΔF/F₀) acquire_exp->analyze end End analyze->end

Caption: Experimental workflow for measuring calcium waves with Calcium Green-1 AM.

Data Analysis Logic

This diagram shows the logical flow of analyzing the acquired fluorescence data to quantify calcium waves.

G cluster_0 Image Processing cluster_1 Quantification cluster_2 Interpretation raw_images Raw Time-Lapse Images roi Define Regions of Interest (ROIs) (e.g., individual cells) raw_images->roi intensity Extract Mean Fluorescence Intensity per ROI per Frame roi->intensity baseline Determine Baseline Fluorescence (F₀) (average of pre-stimulus frames) intensity->baseline normalize Normalize Fluorescence: Calculate ΔF/F₀ = (F - F₀) / F₀ intensity->normalize baseline->normalize plot Plot ΔF/F₀ vs. Time normalize->plot params Analyze Wave Parameters: - Amplitude - Frequency - Duration plot->params

References

Application Notes: Calcium Green-2 BAPTA AM for Studying Synaptic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Calcium Green-2 BAPTA AM is a fluorescent indicator used for measuring intracellular calcium concentrations. It is particularly valuable for studying synaptic activity, where rapid and localized changes in calcium are fundamental to neurotransmission. As a member of the long-wavelength calcium indicator family, it offers advantages such as reduced cellular photodamage and less interference from cellular autofluorescence.[1] This acetoxymethyl (AM) ester form is cell-permeant, allowing for straightforward loading into neuronal populations both in vitro and in vivo.[2] Once inside the neuron, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. The fluorescence intensity of Calcium Green-2 increases significantly upon binding to Ca2+, enabling the visualization of calcium dynamics associated with synaptic events.

Principle of Action: Calcium Green-2 is engineered with two fluorescent reporter groups. In the absence of calcium, these groups are believed to quench each other's fluorescence. Upon binding to calcium ions, a conformational change occurs that alleviates this quenching, resulting in a substantial increase in fluorescence emission. This mechanism gives Calcium Green-2 a larger dynamic range compared to its counterpart, Calcium Green-1. Its lower affinity for calcium makes it well-suited for measuring relatively high calcium concentrations, up to 25 µM.[1]

Data Presentation

Quantitative data for Calcium Green-2 and related indicators are summarized below to facilitate experimental design.

Table 1: Spectroscopic and Chemical Properties of Calcium Indicators

IndicatorExcitation Max (nm)Emission Max (nm)Kd for Ca2+ (nM)Notes
Calcium Green-2 ~506~531~575Lower affinity, suitable for high Ca2+ spikes.[1]
Calcium Green-1506531190More fluorescent at baseline Ca2+ than fluo-3.[1][3]
Fluo-2490515290Higher Ca2+ affinity than Fluo-4.[4][5]
Fluo-3506526390
Fluo-4494516345
Oregon Green 488 BAPTA-1494523170More efficiently excited by 488 nm lasers than Calcium Green-1.[1]
Fura-2340/380510145Ratiometric dye, allowing for more quantitative measurements.

Note: Spectral properties can vary slightly depending on the local environment (e.g., pH, ionic strength).

Experimental Protocols

Protocol 1: In Vitro Loading of Neurons in Brain Slices or Cell Culture

This protocol is adapted for loading cultured neurons or acute brain slices with Calcium Green-2 AM.

Materials:

  • Calcium Green-2 BAPTA AM

  • High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Artificial cerebrospinal fluid (ACSF) or appropriate physiological saline (e.g., Hanks' Balanced Salt Solution, HBSS), oxygenated with 95% O2/5% CO2 for brain slices.

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-5 mM stock solution of Calcium Green-2 AM in anhydrous DMSO.

    • Briefly vortex to ensure complete dissolution.

    • For long-term storage, aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. AM esters are stable for several months under these conditions.[3]

  • Loading Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the Calcium Green-2 AM stock solution.

    • Prepare the loading buffer by adding the Calcium Green-2 AM stock solution to the physiological saline to achieve a final concentration of 1-10 µM. The optimal concentration must be determined empirically.[1]

    • To aid in dye solubilization, add Pluronic F-127 to the loading buffer for a final concentration of 0.02-0.04%.

    • (Optional) If dye leakage is an issue, add probenecid to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • For cultured neurons, replace the culture medium with the prepared loading solution.

    • For acute brain slices, transfer the slices into a loading chamber containing oxygenated loading solution.[2]

    • Incubate for 30-60 minutes at room temperature or up to 37°C. Incubation should be performed in the dark to prevent phototoxicity and dye bleaching.[1][6] The optimal time and temperature may vary depending on the preparation.

  • Washing and De-esterification:

    • After incubation, wash the cells or slices with fresh physiological saline (without the dye) to remove excess extracellular Calcium Green-2 AM.

    • Allow an additional 30 minutes for cellular esterases to completely cleave the AM ester group, which traps the dye inside the cells and renders it calcium-sensitive.[2]

  • Imaging:

    • The preparation is now ready for imaging. Mount the coverslip or slice chamber on the microscope stage.

    • Use an appropriate filter set for fluorescein-based dyes (Excitation ~490-505 nm, Emission ~515-540 nm).

    • For studying synaptic activity, acquire images in a time-series (time-lapse) mode while stimulating the neurons electrically or with pharmacological agents.

Protocol 2: In Vivo Bulk Loading for Two-Photon Microscopy

This protocol is for loading a population of neurons in the intact brain for in vivo imaging.

Materials:

  • Calcium Green-2 BAPTA AM

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Artificial cerebrospinal fluid (ACSF), sterile-filtered

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and perform a craniotomy over the brain region of interest, creating a cranial window for imaging access.

  • Dye Preparation:

    • Prepare a 1 mM stock solution of Calcium Green-2 AM by dissolving 50 µg in approximately 38 µL of DMSO. Add 2 µL of 20% Pluronic F-127. Vortex for 10-15 minutes to fully dissolve the dye.[2]

  • Dye Loading (Pressure Injection):

    • Fill a fire-polished glass micropipette (tip diameter ~2-3 µm) with the dye solution.

    • Using a micromanipulator, carefully insert the pipette into the brain tissue to the desired depth.

    • Apply low, positive pressure (1-2 psi) for several minutes to eject the dye into the extracellular space, allowing it to diffuse and be taken up by surrounding neurons and glia.

  • Incubation:

    • Allow 1-2 hours for the dye to be loaded into the cells and for the AM ester to be cleaved. During this time, keep the craniotomy covered and moist with ACSF.

  • Imaging:

    • Position the animal under the two-photon microscope.

    • Use an excitation wavelength appropriate for two-photon excitation of green fluorescent dyes (e.g., 900-920 nm).

    • Collect emitted fluorescence through a green channel filter (e.g., 500-550 nm).

    • Record neuronal calcium transients in response to sensory stimuli or spontaneous activity. Two-photon microscopy provides excellent spatial resolution and reduced scattering, making it ideal for deep tissue imaging.[7][8][9]

Visualizations

Signaling and Experimental Diagrams

G cluster_0 Mechanism of Action CG2_AM Calcium Green-2 AM (Cell Permeant) Esterases Intracellular Esterases CG2_AM->Esterases Enters Cell CG2 Calcium Green-2 (Active Form, Trapped) Esterases->CG2 Cleavage of AM ester Ca2_free Low [Ca²⁺] (Quenched Fluorescence) CG2->Ca2_free In resting neuron Ca2_bound High [Ca²⁺] (Bright Fluorescence) Ca2_free->Ca2_bound Binds Ca²⁺

Caption: Mechanism of Calcium Green-2 AM loading and calcium detection.

G cluster_1 Synaptic Activation & Calcium Influx AP Action Potential Arrives Presynaptic Presynaptic Terminal AP->Presynaptic VGCC Voltage-Gated Ca²⁺ Channels Open Presynaptic->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Receptors Receptors Bind Neurotransmitter (e.g., NMDA, AMPA) Vesicle_Fusion->Receptors Across Synaptic Cleft Postsynaptic Postsynaptic Density Post_Ca_Influx Postsynaptic Ca²⁺ Influx Postsynaptic->Post_Ca_Influx Receptors->Postsynaptic

Caption: Signaling pathway of synaptic transmission leading to calcium influx.

G cluster_2 Experimental Workflow prep Prepare Stock Solution (1-5 mM in DMSO) load_sol Prepare Loading Solution (1-10 µM Dye, Pluronic) prep->load_sol incubation Incubate Cells/Slice (30-60 min in dark) load_sol->incubation wash Wash & De-esterify (30 min) incubation->wash image Mount and Image (Confocal or 2-Photon) wash->image stim Apply Stimulus (Electrical/Chemical) image->stim analysis Data Analysis (ΔF/F) image->analysis stim->analysis

Caption: General experimental workflow for calcium imaging with Calcium Green-2 AM.

References

Application Notes and Protocols for Long-Term Calcium Imaging with Calcium Green BAPTA-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Calcium Green BAPTA-2 AM for long-term calcium imaging experiments. This document outlines the indicator's properties, provides detailed protocols for its use in cultured cells and tissue preparations, and addresses critical considerations for maintaining cell health and signal quality over extended imaging periods.

Introduction to this compound

This compound is a visible light-excitable, single-wavelength fluorescent indicator for intracellular calcium ([Ca²⁺]ᵢ). As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it exhibits high selectivity for Ca²⁺ ions. The acetoxymethyl (AM) ester form allows for passive loading into live cells, where intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. Upon binding to Ca²⁺, Calcium Green BAPTA-2 exhibits a significant increase in fluorescence intensity with minimal wavelength shift, making it suitable for use in standard fluorescence microscopy and plate reader applications.

While chemical indicators like this compound are powerful tools, their application in long-term imaging (extending for hours to days) requires careful optimization to mitigate potential phototoxicity and cytotoxicity.

Properties of this compound

Understanding the spectral and chemical properties of this compound is crucial for designing and interpreting long-term imaging experiments. The following table summarizes its key characteristics, with some values estimated from its close analog, Oregon Green 488 BAPTA-2.

PropertyValueNotes
Excitation Maximum (Ex) ~494 nmEfficiently excited by the 488 nm argon laser line.
Emission Maximum (Em) ~524 nmCompatible with standard FITC/GFP filter sets.
Dissociation Constant (Kd) ~580 nM[1][2]Suitable for detecting moderate to large Ca²⁺ transients.
Quantum Yield (Ca²⁺-bound) ~0.7 (estimated)[3]High brightness upon calcium binding.
Fluorescence Enhancement >10-fold[3]Significant increase in signal upon Ca²⁺ binding.
Form Acetoxymethyl (AM) esterCell-permeant for loading into live cells.

Considerations for Long-Term Calcium Imaging

Several factors must be carefully managed to ensure the success of long-term experiments using this compound.

  • Cytotoxicity: The hydrolysis of AM esters releases byproducts, including formaldehyde, which can be toxic to cells over prolonged periods. To minimize this:

    • Use the lowest effective dye concentration.

    • Optimize loading time and temperature; lower temperatures can reduce compartmentalization and toxicity.

    • Ensure complete de-esterification before starting long-term imaging.

    • Maintain a healthy cell culture environment.

  • Phototoxicity: Continuous or repeated exposure to excitation light can generate reactive oxygen species, leading to cell damage and apoptosis. To mitigate phototoxicity:

    • Use the lowest possible excitation light intensity.

    • Minimize exposure time by using sensitive detectors and efficient imaging settings.

    • Incorporate periods of no illumination to allow cells to recover.

  • Photobleaching: The irreversible destruction of the fluorophore by excitation light leads to a decrease in signal over time. Oregon Green 488 BAPTA-1, a similar dye, has a photobleaching half-life of approximately 73 seconds under constant illumination[4]. To reduce photobleaching:

    • Limit the intensity and duration of light exposure.

    • Use imaging protocols with intermittent acquisition.

  • Compartmentalization: Over time, chemical dyes can be sequestered into intracellular organelles, leading to a loss of cytosolic signal and potentially inaccurate measurements. Loading at lower temperatures can sometimes reduce this phenomenon.

  • Dye Leakage: Cells can actively extrude the dye over time. The use of probenecid (B1678239), an anion exchange pump inhibitor, can reduce leakage but may also have its own cytotoxic effects.

Experimental Protocols

Loading this compound in Cultured Neurons

This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or desired imaging buffer

  • Probenecid (optional)

Stock Solution Preparation:

  • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store desiccated at -20°C, protected from light.

Loading Protocol:

  • Culture primary neurons on glass coverslips suitable for imaging.

  • Prepare a loading solution by diluting the this compound stock solution and the Pluronic F-127 stock solution into HBSS or your imaging buffer. The final concentration of this compound should be in the range of 1-5 µM, and the final concentration of Pluronic F-127 should be ~0.02-0.04%.

  • Vortex the loading solution thoroughly.

  • Remove the culture medium from the cells and wash gently with warm HBSS.

  • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. For long-term imaging, consider a lower loading temperature (e.g., room temperature) for a longer duration to minimize potential toxicity and compartmentalization.

  • After incubation, wash the cells 2-3 times with warm HBSS or imaging buffer to remove extracellular dye. If using probenecid to reduce dye leakage, include it in the wash and imaging buffer at a final concentration of 1-2.5 mM.

  • Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

  • The cells are now ready for long-term calcium imaging. Maintain the cells in a stage-top incubator with appropriate temperature, humidity, and CO₂ control throughout the experiment.

Long-Term Imaging Protocol
  • Microscope Setup: Use a fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and a stable light source. Use a filter set appropriate for FITC/GFP (e.g., Ex: 480/20 nm, Em: 525/40 nm).

  • Imaging Parameters:

    • Use the lowest laser power or light intensity that provides an adequate signal-to-noise ratio.

    • Use the shortest possible exposure time.

    • Implement a time-lapse protocol with the longest possible interval between acquisitions that still captures the dynamics of interest. For example, instead of continuous imaging, acquire images every 1, 5, or 10 minutes.

  • Environmental Control: Maintain the cells at 37°C and 5% CO₂ in a humidified chamber for the duration of the experiment.

  • Data Acquisition: Acquire images over the desired time course (e.g., 12, 24, or 48 hours).

  • Analysis: Analyze the fluorescence intensity changes in regions of interest (ROIs) corresponding to individual cells or subcellular compartments.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a common signaling pathway investigated with calcium imaging.

G cluster_0 Cell Loading Workflow prep Prepare Loading Solution (1-5 µM this compound, 0.02% Pluronic F-127 in HBSS) wash1 Wash Cells with HBSS prep->wash1 load Incubate Cells (30-60 min, 37°C or RT) wash1->load wash2 Wash to Remove Extracellular Dye load->wash2 deester De-esterification (30 min, RT) wash2->deester image Long-Term Imaging deester->image

Caption: Workflow for loading cells with this compound.

G cluster_1 GPCR Signaling Pathway ligand Ligand gpcr GPCR ligand->gpcr gprotein Gq Protein gpcr->gprotein activates plc Phospholipase C (PLC) gprotein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release er->ca_release ip3r->ca_release opens ca_imaging [Ca²⁺]ᵢ Increase (Detected by Calcium Green) ca_release->ca_imaging

Caption: G-protein coupled receptor (GPCR) signaling leading to intracellular calcium release.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low fluorescence signal - Incomplete de-esterification- Low dye concentration- Dye leakage- Increase de-esterification time.- Optimize loading concentration.- Use probenecid (if tolerated by cells).
High background fluorescence - Incomplete removal of extracellular dye- Autofluorescence- Perform additional washes after loading.- Use a buffer without phenol (B47542) red.- Acquire a background image before loading.
Cells appear unhealthy or die - Cytotoxicity from AM ester hydrolysis- Phototoxicity- Lower dye concentration and/or loading temperature.- Reduce excitation light intensity and exposure time.- Use an intermittent imaging protocol.
Signal compartmentalization - Sequestration of dye into organelles- Load cells at a lower temperature (e.g., room temperature).- Consider using a dextran-conjugated dye for very long-term studies.

Alternatives for Long-Term Imaging

For experiments extending beyond 24-48 hours, or when cytotoxicity with chemical dyes is a significant concern, consider the following alternatives:

  • Dextran-Conjugated Dyes: These are membrane-impermeant and must be loaded via microinjection, electroporation, or other invasive methods. However, they show excellent cellular retention and resistance to compartmentalization, making them suitable for very long-term imaging.

  • Genetically Encoded Calcium Indicators (GECIs): GECIs, such as the GCaMP series, are proteins that can be expressed in specific cell populations using genetic techniques. They offer excellent cell-type specificity and are well-suited for chronic in vivo imaging. However, their expression levels can vary, and some GECIs may have slower kinetics compared to chemical dyes.

By carefully considering the properties of this compound and optimizing the experimental protocol, researchers can successfully perform long-term calcium imaging to gain valuable insights into the dynamics of intracellular calcium signaling in a wide range of biological systems.

References

Application Notes and Protocols for In Vivo Calcium Imaging Using Calcium Green BAPTA-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Calcium Green BAPTA-2 AM for in vivo calcium imaging. This document details the indicator's properties, outlines key applications, and provides detailed protocols for its use in monitoring intracellular calcium dynamics in living organisms.

Introduction to this compound

This compound is a non-ratiometric, single-wavelength fluorescent indicator for intracellular calcium (Ca²⁺). As a derivative of the BAPTA chelator, it exhibits high selectivity for Ca²⁺ ions. The acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator within the cell. Upon binding to Ca²⁺, Calcium Green BAPTA-2 undergoes a significant increase in fluorescence intensity, enabling the visualization of calcium transients associated with a wide range of physiological and pathological processes. Its green fluorescence is compatible with standard fluorescein (B123965) filter sets and is well-suited for two-photon excitation microscopy, making it a valuable tool for deep-tissue in vivo imaging.

Key Applications

  • Monitoring Neuronal Activity: Visualize calcium transients associated with action potentials and synaptic activity in real-time.

  • Investigating Glial Cell Signaling: Study calcium waves and localized signals in astrocytes and other glial cells.

  • Drug Discovery and Development: Screen the effects of pharmacological agents on intracellular calcium signaling pathways in vivo.

  • Disease Modeling: Characterize alterations in calcium homeostasis in animal models of neurological and other diseases.

Quantitative Data

The following table summarizes the key photophysical and chemical properties of this compound and its close analog, Oregon Green 488 BAPTA-2, providing a basis for experimental design and data interpretation.

PropertyValueReference
Excitation Wavelength (Ex) ~495 nm[1]
Emission Wavelength (Em) ~525 nm[1]
Dissociation Constant (Kd) for Ca²⁺ ~580 nM (for Oregon Green 488 BAPTA-2)[2]
Fluorescence Enhancement upon Ca²⁺ Binding >37-fold (for Oregon Green 488 BAPTA-2)
Quantum Yield (Ca²⁺-bound) ~0.7 (for Oregon Green 488 BAPTA-1)[3]

Experimental Protocols

Protocol 1: In Vivo Multi-Cell Bolus Loading of this compound for Two-Photon Imaging

This protocol describes the loading of this compound into a population of cells in a specific brain region for in vivo two-photon calcium imaging.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127

  • Artificial cerebrospinal fluid (aCSF)

  • Micropipette puller

  • Glass micropipettes

  • Picospritzer or other pressure injection system

  • Two-photon microscope

Procedure:

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • In a separate tube, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • To prepare the final loading solution, mix the this compound stock solution with the Pluronic F-127 stock solution to achieve a final concentration of 1-2 mM this compound and 2-4% Pluronic F-127. The final volume should be adjusted with aCSF.

    • Vortex the solution thoroughly and centrifuge to pellet any undissolved particles.

  • Animal Preparation:

    • Anesthetize the animal and secure it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

    • Maintain the exposed brain surface with aCSF.

  • Dye Loading:

    • Pull a glass micropipette to a tip diameter of 1-2 µm.

    • Back-fill the micropipette with the final loading solution.

    • Under visual guidance (e.g., using a dissecting microscope), carefully insert the micropipette into the desired brain region and depth.

    • Apply brief pressure pulses (e.g., 10-60 psi for 10-100 ms) using a picospritzer to eject the dye solution.

    • Monitor the dye loading under the two-photon microscope. A diffuse cloud of fluorescence should be visible at the injection site.

    • Retract the pipette after successful injection.

  • Incubation:

    • Allow 30-60 minutes for cellular uptake and de-esterification of the AM ester. During this time, the diffuse fluorescence will become more punctate as the dye is compartmentalized within cells.

  • Imaging:

    • Use a two-photon laser tuned to an appropriate excitation wavelength (typically 800-920 nm for green fluorescent proteins).

    • Collect the emitted fluorescence using a standard green emission filter (~500-550 nm).

    • Acquire time-lapse image series to record calcium dynamics.

Protocol 2: Data Analysis of In Vivo Calcium Imaging

This protocol provides a general workflow for analyzing time-lapse images of calcium dynamics.

Procedure:

  • Preprocessing:

    • Motion Correction: Correct for movement artifacts in the x-y plane that may have occurred during image acquisition.

    • Neuropil Correction: Subtract the background fluorescence signal from the surrounding neuropil to isolate the signal from individual cells.

  • Cell Segmentation (Region of Interest - ROI - Selection):

    • Manually or automatically identify the boundaries of individual cells (ROIs).

  • Fluorescence Trace Extraction:

    • For each ROI, calculate the average fluorescence intensity for each frame in the time series.

  • Calculation of ΔF/F:

    • Calculate the change in fluorescence relative to the baseline (ΔF/F) for each ROI.

    • ΔF/F = (F - F₀) / F₀

      • F is the fluorescence intensity at a given time point.

      • F₀ is the baseline fluorescence, typically calculated as the average intensity over a period of low activity.

  • Spike Inference (Optional):

    • Use deconvolution algorithms to infer the underlying spike train from the fluorescence trace.

Visualization of Signaling Pathways and Workflows

Neuronal Calcium Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Dendrite ActionPotential Action Potential VGCC Voltage-Gated Ca²⁺ Channels ActionPotential->VGCC Opens Ca_Influx_Pre Ca²⁺ Influx VGCC->Ca_Influx_Pre Vesicle_Fusion Vesicle Fusion Ca_Influx_Pre->Vesicle_Fusion Triggers NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Receptor Neurotransmitter Receptors (e.g., NMDA, AMPA) NT_Release->Receptor Binds to GPCR GPCR NT_Release->GPCR Activates Ca_Influx_Post Ca²⁺ Influx Receptor->Ca_Influx_Post Calcium_Green Calcium Green BAPTA-2 Ca_Influx_Post->Calcium_Green PLC PLC GPCR->PLC IP3 IP₃ PLC->IP3 Generates IP3R IP₃ Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca_Release_ER Ca²⁺ Release IP3R->Ca_Release_ER Ca_Release_ER->Calcium_Green

Caption: Neuronal calcium signaling at the synapse.

This diagram illustrates how presynaptic action potentials lead to neurotransmitter release, which in turn activates postsynaptic receptors, causing an influx of calcium and/or release from internal stores. This compound can be used to visualize these postsynaptic calcium dynamics.

Astrocyte Calcium Signaling Pathway

G cluster_0 Neuronal Activity cluster_1 Astrocyte NT_Release Neurotransmitter (e.g., Glutamate, ATP) GPCR GPCR NT_Release->GPCR Activates PLC PLC GPCR->PLC IP3 IP₃ PLC->IP3 Generates IP3R IP₃ Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca_Release_ER Ca²⁺ Release IP3R->Ca_Release_ER Calcium_Green Calcium Green BAPTA-2 Ca_Release_ER->Calcium_Green Ca_Wave Calcium Wave Ca_Release_ER->Ca_Wave Initiates

Caption: Astrocyte activation by neuronal signals.

This diagram shows how neurotransmitters released from active neurons can bind to G-protein coupled receptors (GPCRs) on astrocytes, leading to the generation of IP₃ and subsequent release of calcium from the endoplasmic reticulum. This can initiate intracellular and intercellular calcium waves, which can be monitored with this compound.

In Vivo Calcium Imaging Experimental Workflow

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Animal_Prep Animal Anesthesia & Craniotomy Dye_Loading Multi-cell Bolus Loading Animal_Prep->Dye_Loading Dye_Prep Dye Preparation (this compound) Dye_Prep->Dye_Loading Incubation Incubation (30-60 min) Dye_Loading->Incubation Imaging Two-Photon Calcium Imaging Incubation->Imaging Preprocessing Preprocessing (Motion Correction) Imaging->Preprocessing ROI_Selection ROI Selection Preprocessing->ROI_Selection Trace_Extraction Fluorescence Trace Extraction ROI_Selection->Trace_Extraction dF_F ΔF/F Calculation Trace_Extraction->dF_F Analysis Further Analysis (Spike Inference, etc.) dF_F->Analysis

Caption: Workflow for in vivo calcium imaging.

This flowchart outlines the major steps involved in an in vivo calcium imaging experiment, from animal and dye preparation to data acquisition and analysis.

References

Co-loading Calcium Green BAPTA-2 AM with Other Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Green-1 AM and the functionally similar Calcium Green BAPTA-2 AM are widely utilized fluorescent indicators for measuring intracellular calcium ([Ca²⁺]i) dynamics. These dyes exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺ and are excitable by the common 488 nm argon-ion laser line, making them compatible with standard fluorescence microscopy and flow cytometry setups. Co-loading Calcium Green-1 AM with other fluorescent dyes enables the simultaneous measurement of multiple physiological parameters, providing a more comprehensive understanding of cellular signaling events. This document provides detailed application notes and protocols for co-loading Calcium Green-1 AM with other dyes to investigate key cellular processes.

Data Presentation: Spectral Compatibility of Dyes

Successful co-loading experiments hinge on the spectral compatibility of the chosen dyes to minimize bleed-through and enable accurate signal separation. The following table summarizes the key spectral properties of Calcium Green-1 and commonly co-loaded dyes.

Dye NameTarget AnalyteExcitation Max (nm)Emission Max (nm)Recommended Laser Line (nm)Recommended Emission Filter
Calcium Green-1 Ca²⁺~506~531488530/30 BP
Fura Red Ca²⁺ (ratiometric partner)~435 (Ca²⁺ bound), ~470 (Ca²⁺ free)~639488660/20 BP or >630 LP
SNARF-1 pH~550 (acidic), ~580 (basic)~586 (acidic), ~640 (basic)514 or 561585/40 BP and 640 LP
Rhod-2 Mitochondrial Ca²⁺~552~576543 or 561585/40 BP
TMRM Mitochondrial Membrane Potential~548~573543 or 561585/40 BP

Note: BP = Bandpass, LP = Longpass. The exact filter sets may need to be optimized based on the specific microscope or flow cytometer configuration.

Application 1: Ratiometric Measurement of Intracellular Calcium with Fura Red

Co-loading Calcium Green-1 AM with Fura Red AM allows for ratiometric analysis of [Ca²⁺]i. While Calcium Green-1 fluorescence increases with Ca²⁺ binding, Fura Red fluorescence decreases when excited at 488 nm. The ratio of the two emission signals provides a more robust measurement that is less susceptible to variations in dye concentration, cell thickness, and photobleaching.

Experimental Protocol: Co-loading Calcium Green-1 AM and Fura Red AM for Flow Cytometry[1]

Materials:

  • Calcium Green-1, AM

  • Fura Red, AM

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Cell suspension

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 1 to 5 mM stock solution of Calcium Green-1 AM in anhydrous DMSO.

    • Prepare a 1 to 5 mM stock solution of Fura Red AM in anhydrous DMSO.

    • Store stock solutions at -20°C, protected from light and moisture.

  • Prepare Loading Buffer:

    • For a 2X loading buffer, dilute the Calcium Green-1 AM and Fura Red AM stock solutions in HHBS to final concentrations of 2-10 µM each.

    • Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in dye solubilization. Mix by vortexing.

    • If using, add probenecid to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Harvest and wash cells, then resuspend them in HHBS at a concentration of 1-2 x 10⁶ cells/mL.

    • Add an equal volume of the 2X loading buffer to the cell suspension.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Wash and Resuspend:

    • After incubation, pellet the cells by centrifugation.

    • Resuspend the cell pellet in fresh, pre-warmed HHBS (with probenecid, if used).

    • Wash the cells once more by centrifugation and resuspension in HHBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect the Calcium Green-1 fluorescence in the green channel (e.g., 530/30 nm filter).

    • Collect the Fura Red fluorescence in the red or far-red channel (e.g., 660/20 nm filter)[1].

    • Calculate the ratio of green to red fluorescence to determine changes in intracellular calcium.

G cluster_workflow Workflow: Ratiometric Calcium Imaging prep_dyes Prepare Calcium Green-1 AM & Fura Red AM Stock Solutions prep_buffer Prepare 2X Loading Buffer (Dyes + Pluronic F-127 in HHBS) prep_dyes->prep_buffer load_cells Incubate Cells with Loading Buffer (30-60 min, 37°C) prep_buffer->load_cells wash_cells Wash Cells to Remove Excess Dye load_cells->wash_cells acquire_data Analyze on Flow Cytometer (Ex: 488 nm) wash_cells->acquire_data analyze_data Calculate Green/Red Fluorescence Ratio acquire_data->analyze_data G cluster_pathway Signaling Crosstalk: Calcium and pH Stimulus Apoptotic Stimulus Ca_increase ↑ [Ca²⁺]i Stimulus->Ca_increase pH_decrease ↓ pHi (Acidification) Ca_increase->pH_decrease Alters ion transporter activity Mito_Ca Mitochondrial Ca²⁺ Uptake Ca_increase->Mito_Ca Caspase_act Caspase Activation pH_decrease->Caspase_act Mito_Ca->Caspase_act via Cytochrome c release Apoptosis Apoptosis Caspase_act->Apoptosis G cluster_pathway Cytosolic-Mitochondrial Ca²⁺ Crosstalk ER Endoplasmic Reticulum (Ca²⁺ Store) Cytosol Cytosol (↑ [Ca²⁺]) ER->Cytosol IP₃R/RyR Mediated Ca²⁺ Release MCU Mitochondrial Calcium Uniporter (MCU) Cytosol->MCU Ca²⁺ Uptake Mitochondrion Mitochondrion ATP_prod ↑ ATP Production Mitochondrion->ATP_prod Stimulates Dehydrogenases Apoptosis_reg Apoptosis Regulation Mitochondrion->Apoptosis_reg Ca²⁺ Overload MCU->Mitochondrion

References

Troubleshooting & Optimization

Technical Support Center: Calcium Green BAPTA-2 AM Loading

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the loading of Calcium Green BAPTA-2 AM, a fluorescent calcium indicator.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is the fluorescence signal weak or absent after loading?

A weak or non-existent signal can stem from several factors, from reagent preparation to the health of the cells.

  • Improper Dye Preparation: Acetoxymethyl (AM) esters are susceptible to hydrolysis. Ensure the this compound stock solution is prepared in high-quality, anhydrous DMSO and stored correctly at -20°C, protected from light and moisture.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]

  • Suboptimal Dye Concentration: The optimal concentration of this compound can vary between cell types. It is recommended to empirically determine the ideal concentration, typically starting in the range of 1-10 µM.[1] Overloading can lead to toxicity, while too low a concentration will result in a weak signal.

  • Poor Cell Health: Unhealthy or compromised cells will not load the dye efficiently.[4] Ensure cells are viable and in a healthy state before and during the loading procedure.

  • Ineffective Hydrolysis: The conversion of the AM ester to the active, calcium-sensitive form relies on intracellular esterases. Insufficient esterase activity can lead to poor signal.

Troubleshooting Steps:

ParameterRecommendationRationale
Dye Concentration Titrate the final concentration of this compound from 1 µM to 10 µM.To find the optimal balance between signal strength and potential cytotoxicity.[1]
Loading Time Optimize the incubation time, typically between 15 and 60 minutes.To allow for sufficient de-esterification without causing dye compartmentalization.[5]
Cell Viability Check cell viability using a standard assay (e.g., Trypan Blue) before the experiment.To confirm that poor cell health is not the root cause of loading issues.[4]
Positive Control Use a calcium ionophore like ionomycin (B1663694) after loading to elicit a maximal calcium response.To confirm that the dye is loaded and responsive to calcium, and that the detection system is working correctly.[6]

2. Why is the dye loading uneven across the cell population?

Inconsistent loading can be a frustrating issue, leading to unreliable data.

  • Cell-to-Cell Variability: Different cells within the same population may have varying levels of esterase activity or membrane permeability, leading to heterogeneous loading.[4]

  • Inadequate Dye Solubilization: AM esters are hydrophobic and require a dispersing agent for uniform suspension in aqueous loading buffers.[1]

  • Cell Clumping: Cells that are clumped together will not be uniformly exposed to the loading solution.

Troubleshooting Steps:

ParameterRecommendationRationale
Pluronic® F-127 Include Pluronic® F-127 (final concentration of ~0.02-0.04%) in the loading buffer.[1][3]This non-ionic detergent helps to disperse the AM ester in the aqueous medium, preventing aggregation and promoting more uniform cell loading.[1]
Cell Plating Ensure cells are plated at a density that results in a monolayer and minimizes clumping.[7]To provide all cells with equal access to the loading solution.
Gentle Mixing Gently agitate the loading solution during preparation and application.To ensure a homogenous suspension of the dye.

3. Why does the fluorescence signal appear punctate or localized to specific organelles (compartmentalization)?

Compartmentalization occurs when the de-esterified dye is sequestered into organelles such as mitochondria or the endoplasmic reticulum, rather than remaining in the cytosol.[8][9] This can lead to inaccurate measurements of cytosolic calcium.

  • High Loading Temperatures: Higher temperatures can increase the activity of transport proteins that may sequester the dye into organelles.[5][9]

  • Prolonged Incubation: Longer loading times can increase the likelihood of dye compartmentalization.

  • Cell Type Predisposition: Some cell types are more prone to compartmentalizing dyes than others.[9]

Troubleshooting Steps:

ParameterRecommendationRationale
Loading Temperature Decrease the loading temperature. Incubating at room temperature or even on ice may reduce compartmentalization.[1][5]Lower temperatures can reduce the activity of organelle transporters responsible for dye sequestration.[5]
Incubation Time Reduce the incubation time to the minimum required for an adequate signal.To minimize the time available for active transport into organelles.
Post-Loading Incubation Allow cells to rest at room temperature for a period after loading and before imaging.This can sometimes allow for the redistribution of the dye out of compartments.

4. Why is the fluorescence signal decreasing over time (dye leakage)?

Leakage of the de-esterified indicator from the cells can result in a progressive loss of signal.

  • Organic Anion Transporters: Many cells express organic anion transporters that can actively extrude the negatively charged, de-esterified dye from the cytoplasm.[9]

Troubleshooting Steps:

ParameterRecommendationRationale
Anion Transporter Inhibitors Include an organic anion transporter inhibitor, such as probenecid (B1678239) (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM), in the loading and imaging buffers.[1][10]These compounds block the transporters responsible for extruding the dye from the cell, thereby improving retention.[9]
Temperature Perform imaging at a lower temperature if experimentally feasible.This can slow down the activity of the transporters.[10]

Experimental Protocols

Protocol for Loading this compound into Adherent Cells

This protocol provides a general guideline; optimization for specific cell types and experimental conditions is recommended.

Reagents and Materials:

  • This compound

  • Anhydrous DMSO

  • Pluronic® F-127 (10% w/v in distilled water)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer

  • Probenecid (optional)

  • Adherent cells cultured on coverslips or in microplates

Stock Solution Preparation:

  • This compound Stock (2-5 mM): Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[3] Store in single-use aliquots at -20°C, protected from light.

  • Pluronic® F-127 (10%): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. This may require gentle warming to fully dissolve.[11]

  • Probenecid Stock (250 mM): Prepare a 250 mM stock solution of probenecid in 1 M NaOH.

Loading Protocol:

  • Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer. For a final dye concentration of 5 µM, mix the following in HHBS:

    • This compound (from 2 mM stock) to a final concentration of 5 µM.

    • Pluronic® F-127 (from 10% stock) to a final concentration of 0.04%.

    • Probenecid (from 250 mM stock) to a final concentration of 1 mM (optional).

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the loading buffer to the cells.

    • Incubate at 37°C for 30-60 minutes. Note: To reduce compartmentalization, incubation can be performed at room temperature.[1]

  • Wash:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with fresh, warm HHBS (containing probenecid, if used).

  • De-esterification:

    • Add fresh HHBS (with probenecid, if used) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • The cells are now ready for imaging. Excite the cells at ~490 nm and measure the emission at ~525 nm.[3]

Visual Troubleshooting Guides

The following diagrams illustrate the troubleshooting workflows for common issues encountered during this compound loading.

G Troubleshooting Workflow: Weak or No Signal start Weak or No Signal check_dye Check Dye Preparation (Anhydrous DMSO, Storage) start->check_dye check_health Assess Cell Health (Viability Assay) check_dye->check_health Dye OK optimize_conc Optimize Dye Concentration (1-10 µM) check_health->optimize_conc Cells Healthy optimize_time Optimize Loading Time (15-60 min) optimize_conc->optimize_time positive_control Use Positive Control (Ionomycin) optimize_time->positive_control solution Signal Improved positive_control->solution Response Observed

Caption: Workflow for addressing a weak or absent fluorescence signal.

G Troubleshooting Workflow: Uneven Loading start Uneven Loading check_solubility Improve Dye Solubilization (Add Pluronic® F-127) start->check_solubility check_confluency Check Cell Confluency (Avoid Clumping) check_solubility->check_confluency Solubilization OK gentle_mixing Ensure Gentle Mixing check_confluency->gentle_mixing Monolayer OK solution Loading Uniform gentle_mixing->solution Mixing OK

Caption: Workflow for troubleshooting uneven dye loading.

G Troubleshooting Workflow: Compartmentalization start Punctate Staining (Compartmentalization) lower_temp Lower Loading Temperature (e.g., Room Temp) start->lower_temp reduce_time Reduce Incubation Time lower_temp->reduce_time Still Punctate rest_cells Rest Cells Post-Loading reduce_time->rest_cells Still Punctate solution Cytosolic Staining rest_cells->solution Improved

Caption: Workflow to address dye compartmentalization.

G Troubleshooting Workflow: Dye Leakage start Signal Decreasing (Dye Leakage) add_inhibitor Add Anion Transporter Inhibitor (e.g., Probenecid) start->add_inhibitor lower_temp Lower Imaging Temperature add_inhibitor->lower_temp Leakage Persists solution Signal Stable add_inhibitor->solution Leakage Stopped lower_temp->solution Improved

Caption: Workflow to mitigate dye leakage from cells.

References

Technical Support Center: Preventing Calcium Green BAPTA-2 AM Compartmentalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium Green BAPTA-2 AM. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the common issue of dye compartmentalization during calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound compartmentalization?

A1: this compound is a cell-permeant dye used to measure intracellular calcium. After crossing the cell membrane, it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.[1][2][3] Compartmentalization occurs when the active form of the dye is not evenly distributed throughout the cytosol but instead accumulates in intracellular organelles such as mitochondria, the endoplasmic reticulum, or lysosomes.[1][4][5] This can lead to inaccurate measurements of cytosolic calcium levels.

Q2: What causes the compartmentalization of this compound?

A2: Several factors can contribute to the compartmentalization of AM ester dyes:

  • Incomplete hydrolysis: If the AM ester groups are not fully cleaved by cytosolic esterases, the partially hydrolyzed, lipophilic intermediates can readily cross organelle membranes.[4][6]

  • High dye concentration and long incubation times: Using excessive dye concentrations or incubating for extended periods can overwhelm the cytosolic esterase activity, leading to an accumulation of incompletely hydrolyzed dye.[4][6]

  • Elevated loading temperatures: Higher temperatures (e.g., 37°C) can increase the rate of dye uptake but also promote sequestration into organelles.[1][5][7]

  • Cell health and type: The activity of cytosolic esterases and the function of organic anion transporters can vary significantly between different cell types and can be affected by the overall health of the cells.[4][6]

  • Dye extrusion: Active transport of the cleaved dye out of the cytosol by organic anion transporters (OATs) can reduce the cytosolic concentration and favor the visibility of the compartmentalized dye.[8][9][10]

Q3: How can I tell if my this compound is compartmentalized?

A3: A punctate or granular fluorescence pattern within the cell, rather than a diffuse, uniform cytosolic signal, is a strong indicator of compartmentalization.[5][11] You may observe bright fluorescent spots corresponding to organelles. To confirm, you can use organelle-specific markers or employ a digitonin-based cell permeabilization assay (see Experimental Protocols).

Q4: Can I prevent compartmentalization?

A4: Yes, several strategies can be employed to minimize or prevent compartmentalization. These include optimizing the dye loading protocol by adjusting temperature, concentration, and incubation time, using facilitating agents like Pluronic F-127, and inhibiting dye extrusion with agents like probenecid (B1678239).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Punctate or granular fluorescence pattern Dye compartmentalization in organelles.1. Optimize Loading Conditions: Reduce loading temperature to room temperature or 4°C.[1][2][7] 2. Lower Dye Concentration: Decrease the final concentration of this compound. 3. Shorten Incubation Time: Reduce the duration of cell exposure to the dye.[4][6] 4. Use Pluronic F-127: This non-ionic detergent can aid in dispersing the AM ester in aqueous solution and improve loading efficiency at lower concentrations.[2][12] 5. Inhibit Organic Anion Transporters: Add probenecid to the loading and imaging buffer to prevent dye extrusion from the cytosol.[2][9]
Low cytosolic fluorescence signal Inefficient dye loading or active extrusion of the dye.1. Check Cell Health: Ensure cells are healthy and not overly confluent. 2. Optimize Pluronic F-127 Concentration: While helpful, excessive concentrations of Pluronic F-127 can be toxic.[13] Optimize the concentration for your cell type. 3. Use Probenecid: This will block the activity of organic anion transporters that can pump the dye out of the cell.[8][10]
High background fluorescence Incomplete removal of extracellular dye or hydrolysis of the AM ester in the medium.1. Thorough Washing: Ensure cells are washed sufficiently with dye-free buffer after loading.[3][14] 2. Use Serum-Free Medium for Loading: Serum can contain esterases that cleave the AM ester extracellularly.[15]

Experimental Protocols

Protocol 1: Optimized Loading of this compound to Minimize Compartmentalization

This protocol provides a starting point for optimizing dye loading. Concentrations and incubation times may need to be adjusted for specific cell types.

Materials:

  • This compound (1 mM stock in anhydrous DMSO)

  • Pluronic F-127 (20% w/v solution in anhydrous DMSO)

  • Probenecid (100 mM stock in 1 M NaOH, adjust pH to 7.4)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Procedure:

  • Prepare Loading Buffer:

    • For a final volume of 1 mL, add the desired amount of this compound stock solution to the buffer (start with a final concentration of 1-5 µM).

    • Add an equal volume of 20% Pluronic F-127 solution to the diluted dye. The final concentration of Pluronic F-127 should be around 0.02%.[2]

    • If using, add probenecid to a final concentration of 1-2.5 mM.[2]

    • Vortex the solution thoroughly.

  • Cell Loading:

    • Wash cells twice with HBSS or your imaging buffer.

    • Incubate cells with the loading solution for 30-45 minutes at room temperature. Avoid 37°C to reduce compartmentalization.[1][7]

    • Wash the cells three times with the imaging buffer (containing probenecid if used in the loading step) to remove extracellular dye.[3]

  • De-esterification:

    • Incubate the cells for an additional 30 minutes in the imaging buffer at room temperature to allow for complete de-esterification of the AM esters by intracellular esterases.[3]

Protocol 2: Assessing Compartmentalization with Digitonin (B1670571)

This protocol helps to distinguish between cytosolic and organelle-sequestered dye. Digitonin selectively permeabilizes the plasma membrane at low concentrations, allowing the cytosolic contents to be washed away while leaving organelle membranes intact.

Materials:

  • Cells loaded with this compound (from Protocol 1)

  • Digitonin (stock solution in DMSO)

  • Physiological buffer (e.g., HBSS)

Procedure:

  • Acquire Baseline Image: Image the loaded cells to observe the initial fluorescence distribution.

  • Permeabilize Plasma Membrane:

    • Prepare a working solution of digitonin in your physiological buffer. The optimal concentration needs to be determined empirically for your cell type but is typically in the range of 10-50 µM.

    • Perfuse the cells with the digitonin solution.

  • Image Post-Permeabilization:

    • Continuously image the cells during and after digitonin application.

    • A rapid and significant decrease in diffuse fluorescence indicates the release of the cytosolic dye pool.

    • Residual punctate fluorescence represents the dye that is compartmentalized within organelles.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Reference
Loading Temperature 37°CRoom Temperature4°C[1][7]
Effect on CompartmentalizationIncreasedReducedSignificantly Reduced
Probenecid Concentration 0 mM1-2.5 mM>2.5 mM[2]
Effect on Dye RetentionLowerIncreasedPotential for toxicity
Pluronic F-127 Concentration 0%0.02%>0.04%[2][12]
Effect on Dye LoadingMay be inefficientImproved dispersionPotential for toxicity[13]

Visualizations

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_organelle Organelle (e.g., Mitochondria) Ca_Green_AM This compound Ca_Green_AM_cyto This compound Ca_Green_AM->Ca_Green_AM_cyto Diffusion Esterases Esterases Ca_Green_AM_cyto->Esterases Hydrolysis Ca_Green_AM_org Partially Hydrolyzed Dye Ca_Green_AM_cyto->Ca_Green_AM_org Incomplete Hydrolysis Ca_Green Calcium Green (Active) Esterases->Ca_Green Activation OAT Organic Anion Transporter (OAT) Ca_Green->OAT Extrusion OAT->Ca_Green_AM Pumped out Ca_Green_org Compartmentalized Calcium Green Ca_Green_AM_org->Ca_Green_org Sequestration

Caption: Signaling pathway of this compound loading and compartmentalization.

Start Start Prepare_Loading_Buffer Prepare Loading Buffer (Dye, Pluronic F-127, Probenecid) Start->Prepare_Loading_Buffer Wash_Cells_1 Wash Cells (2x) Prepare_Loading_Buffer->Wash_Cells_1 Incubate_Cells Incubate with Loading Buffer (Room Temp, 30-45 min) Wash_Cells_1->Incubate_Cells Wash_Cells_2 Wash Cells (3x) Incubate_Cells->Wash_Cells_2 De_esterify De-esterification (Room Temp, 30 min) Wash_Cells_2->De_esterify Image_Cells Acquire Fluorescence Image De_esterify->Image_Cells Analyze_Image Analyze Image for Compartmentalization Image_Cells->Analyze_Image End End Analyze_Image->End

Caption: Experimental workflow for optimized dye loading.

Start Start Load_Cells Load Cells with This compound Start->Load_Cells Acquire_Baseline Acquire Baseline Image Load_Cells->Acquire_Baseline Add_Digitonin Perfuse with Digitonin Acquire_Baseline->Add_Digitonin Acquire_Post_Perm Acquire Post-Permeabilization Image Add_Digitonin->Acquire_Post_Perm Analyze_Fluorescence Analyze Change in Fluorescence Acquire_Post_Perm->Analyze_Fluorescence Diffuse_Decrease Diffuse Fluorescence Decreases? Analyze_Fluorescence->Diffuse_Decrease Cytosolic_Dye Conclusion: Significant Cytosolic Dye Pool Diffuse_Decrease->Cytosolic_Dye Yes Punctate_Remains Punctate Fluorescence Remains? Diffuse_Decrease->Punctate_Remains No Cytosolic_Dye->Punctate_Remains Compartmentalized_Dye Conclusion: Dye is Compartmentalized Punctate_Remains->Compartmentalized_Dye Yes No_Compartmentalization Conclusion: Minimal Compartmentalization Punctate_Remains->No_Compartmentalization No End End Compartmentalized_Dye->End No_Compartmentalization->End

Caption: Logical workflow for assessing compartmentalization using digitonin.

References

Technical Support Center: Optimizing Calcium Green BAPTA-2 AM Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium Green™ BAPTA-2 AM. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their calcium imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using Calcium Green BAPTA-2 AM, providing potential causes and solutions in a direct question-and-answer format.

Low Fluorescence Signal / Poor Signal-to-Noise Ratio

Q1: Why is my fluorescence signal weak or indistinguishable from the background?

A weak signal can arise from several factors, including inefficient dye loading, suboptimal imaging conditions, or issues with cell health.

  • Possible Cause 1: Incomplete De-esterification. The AM ester form of the dye is not fluorescent and must be cleaved by intracellular esterases to become active.[1] Incomplete cleavage leads to a low concentration of the active, calcium-sensitive dye.

    • Solution: After loading, incubate cells in a dye-free medium for at least 30 minutes to allow for complete de-esterification.[2] Ensure the incubation temperature is optimal for your cell type (typically 37°C).

  • Possible Cause 2: Insufficient Dye Concentration. The concentration of the dye may be too low to produce a detectable signal.

    • Solution: Perform a concentration titration to find the optimal dye concentration for your specific cell type. A typical starting range is 1-10 µM.[3][4] Be aware that excessively high concentrations can lead to cytotoxicity and calcium buffering effects.[5]

  • Possible Cause 3: Dye Extrusion. Many cell types actively pump out fluorescent dyes using organic anion transporters.

    • Solution: Use probenecid, an anion transport inhibitor, in the loading and imaging buffer to improve intracellular dye retention.[6][7] A typical concentration is 1 mM.[8]

  • Possible Cause 4: Photobleaching. Excessive exposure to excitation light can permanently destroy the fluorophore, leading to signal loss.[9]

    • Solution: Minimize exposure time and use the lowest possible excitation intensity that provides a usable signal. Use neutral density filters to attenuate the light source.

High Background Fluorescence

Q2: I'm observing high fluorescence in the extracellular medium or in areas without cells. What could be the cause?

High background fluorescence can obscure the specific intracellular calcium signal and is often caused by residual extracellular dye or cell lysis.

  • Possible Cause 1: Incomplete Washing. Residual dye in the extracellular medium will contribute to background noise.

    • Solution: After the loading and de-esterification steps, wash the cells thoroughly with fresh, dye-free buffer (e.g., Hanks' Balanced Salt Solution) at least two to three times.[10]

  • Possible Cause 2: Cell Lysis. If cells are unhealthy or dying, they will release the trapped dye into the medium, increasing background fluorescence.

    • Solution: Ensure cells are healthy and not overgrown before starting the experiment. Handle cells gently during washing steps to prevent detachment or lysis. Monitor cell viability throughout the experiment.

  • Possible Cause 3: Dye Compartmentalization. AM ester dyes can sometimes accumulate in organelles like mitochondria or lysosomes instead of remaining in the cytoplasm, which can complicate the interpretation of cytosolic calcium signals.[9][11]

    • Solution: Lowering the loading temperature (e.g., to room temperature) can sometimes reduce compartmentalization.[11] Additionally, ensuring the briefest possible loading time that yields an adequate signal can help.

Experimental Artifacts and Cell Health

Q3: My cells are not responding to stimuli as expected, or they appear unhealthy after dye loading.

These issues can be caused by the cytotoxic effects of the dye or its byproducts, or by the calcium-buffering capacity of the indicator itself.

  • Possible Cause 1: Cytotoxicity. The hydrolysis of AM esters produces byproducts like formaldehyde, which can be toxic to cells.[5] High dye concentrations or prolonged incubation can exacerbate this issue.

    • Solution: Use the lowest effective dye concentration and the shortest incubation time possible. Perform a dose-response experiment to determine the optimal balance between signal strength and cell health.[10]

  • Possible Cause 2: Calcium Buffering. The dye itself is a calcium chelator. High intracellular concentrations can buffer, or dampen, the very calcium signals you are trying to measure, leading to altered cellular responses.[5][10]

    • Solution: Titrate the BAPTA-AM concentration to find the lowest level that provides a reliable signal without significantly altering normal calcium signaling.[10] The Ca2+ affinity of Oregon Green 488 BAPTA-2 is comparable to Fluo-3 and Fluo-4.[9]

  • Possible Cause 3: Poor Dye Solubilization. The hydrophobic AM ester can precipitate out of the aqueous loading buffer if not properly solubilized, leading to uneven loading and potential toxicity.

    • Solution: Use Pluronic® F-127, a non-ionic detergent, to aid in solubilizing the AM ester.[3][12] A common final concentration is around 0.02-0.04%.[8][13] Ensure the dye is first dissolved in high-quality, anhydrous DMSO before being diluted into the final loading buffer.[13]

Data & Protocols

Table 1: Recommended Optimization Parameters
ParameterRecommended Starting RangeKey Considerations
Dye Concentration 1 - 10 µM[3][4]Cell-type dependent. Titrate to find the lowest effective concentration.
Loading Time 15 - 60 minutes[3][4]Longer times may increase signal but also toxicity and compartmentalization.
Loading Temperature Room Temperature to 37°C[3][4]37°C is common, but lower temperatures can reduce compartmentalization.[11]
Pluronic® F-127 0.02% - 0.1% (w/v)Aids in dye solubilization; prepare by mixing dye-DMSO stock with Pluronic-DMSO stock before final dilution.[13]
Probenecid 1 - 2.5 mMOptional; an anion pump inhibitor that prevents dye extrusion from cells.[6]
De-esterification Time ≥ 30 minutesCrucial step after loading to allow esterases to cleave AM groups and activate the dye.[2]
Detailed Protocol: Cell Loading with this compound

This protocol provides a general guideline for loading adherent cells. Optimization for specific cell types and experimental conditions is highly recommended.

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (e.g., 20% solution in DMSO)[3]

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[3] Store desiccated at -20°C, protected from light.[13]

    • Prepare a 10-20% (w/v) stock solution of Pluronic® F-127 in DMSO.[3][4] Store at room temperature; warm gently if it solidifies.[3]

  • Prepare Loading Solution (Example for a final concentration of 5 µM):

    • Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 stock solution.[3]

    • Dilute this mixture into your physiological buffer to achieve the final desired concentration (e.g., 5 µM dye and ~0.02% Pluronic® F-127). If using probenecid, add it to the buffer at this stage.

    • Vortex briefly to ensure complete mixing.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the prepared loading solution to the cells.

    • Incubate for 15-60 minutes at 37°C or room temperature, protected from light.[4]

  • Washing and De-esterification:

    • Remove the loading solution.

    • Wash the cells 2-3 times with fresh, warm physiological buffer (containing probenecid, if used) to remove extracellular dye.

    • Add fresh buffer and incubate for an additional 30 minutes at the loading temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • You are now ready to begin your calcium imaging experiment. Maintain the cells in the physiological buffer during imaging.

Visual Guides & Pathways

experimental_workflow cluster_prep Preparation cluster_cell Cell Handling cluster_acq Acquisition prep_stocks Prepare Stocks (Dye in DMSO, Pluronic F-127) prep_load Prepare Loading Solution prep_stocks->prep_load wash1 Wash Cells prep_load->wash1 load_dye Incubate with Dye (15-60 min) wash1->load_dye wash2 Wash to Remove Extracellular Dye load_dye->wash2 deester De-esterification (≥30 min) wash2->deester image Image Acquisition (Ex/Em ~506/531 nm) deester->image

Caption: Experimental workflow for loading cells with this compound.

troubleshooting_logic start Problem: Low Signal-to-Noise cause1 Incomplete De-esterification? start->cause1 cause2 Low Dye Concentration? start->cause2 cause3 Dye Extrusion? start->cause3 cause4 High Background? start->cause4 sol1 Increase incubation time post-loading (≥30 min) cause1->sol1 sol2 Titrate dye concentration (1-10 µM) cause2->sol2 sol3 Add Probenecid to buffer cause3->sol3 sol4 Improve washing steps post-loading cause4->sol4

Caption: Troubleshooting logic for a low signal-to-noise ratio.

GPCR_pathway agonist Agonist gpcr GPCR (Gq-coupled) agonist->gpcr plc PLC gpcr->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds er Endoplasmic Reticulum (ER) ca_cyto Ca²⁺ Release er->ca_cyto releases Ca²⁺ ca_er High [Ca²⁺] cg Calcium Green (Active) ca_cyto->cg binds to cg_ca Fluorescent Signal (Ca²⁺-bound) cg->cg_ca produces

Caption: GPCR-mediated intracellular calcium release signaling pathway.

Frequently Asked Questions (FAQs)

Q4: What are the excitation and emission wavelengths for Calcium Green BAPTA-2? A: The approximate excitation maximum is 506 nm and the emission maximum is 531 nm. These properties make it well-suited for use with the 488 nm argon-ion laser line and standard FITC filter sets.[6]

Q5: What is the difference between Calcium Green BAPTA-1 and BAPTA-2? A: Oregon Green 488 BAPTA-2, which is structurally similar to Calcium Green-2, contains two dye molecules per BAPTA chelator. This results in very low fluorescence in the absence of Ca²⁺ and a significant increase in fluorescence (over 37-fold) upon calcium saturation. It has a lower affinity for calcium (Kd ≈ 580 nM) compared to BAPTA-1 (Kd ≈ 170 nM), making it suitable for measuring larger calcium transients.[14]

Q6: Can I use Calcium Green BAPTA-2 for ratiometric imaging? A: No, Calcium Green BAPTA-2 is a single-wavelength indicator. It exhibits an increase in fluorescence intensity upon binding calcium without a significant shift in its excitation or emission wavelengths.[2][9] Ratiometric dyes, like Fura-2, show a shift in either their excitation or emission spectrum, which allows for more precise quantification of calcium concentrations.[9][15]

Q7: Why is anhydrous DMSO recommended for the stock solution? A: AM esters are susceptible to hydrolysis by moisture. Using anhydrous DMSO helps to prevent premature degradation of the dye, ensuring that it remains in its cell-permeant form until it is loaded into the cells.[12]

Q8: When should I choose a different calcium indicator? A: The choice of indicator depends on the specific experiment. If you need to measure very small changes near resting calcium levels, a higher-affinity dye might be better.[16] If you are working in a system with high autofluorescence, a red-shifted indicator like X-Rhod-1 may provide a better signal-to-noise ratio.[2][9] For precise quantitative measurements, a ratiometric dye like Fura-2 is often preferred.[9][16]

References

Technical Support Center: Troubleshooting Calcium Green BAPTA-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium Green BAPTA-2 AM. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments with this fluorescent calcium indicator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeant, fluorescent dye used to measure intracellular calcium concentration. The acetoxymethyl (AM) ester group makes the molecule hydrophobic, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeant Calcium Green BAPTA-2 in the cytosol. Upon binding to calcium ions (Ca²⁺), its fluorescence intensity increases significantly, allowing for the detection of changes in intracellular calcium levels.

Q2: My fluorescent signal is weak or disappears quickly after loading. What is happening?

A rapid decrease in fluorescence intensity shortly after loading is a classic sign of dye extrusion. Many cell types, particularly cell lines like CHO and HeLa, actively pump the dye out of the cytoplasm using membrane proteins called organic anion transporters (OATs) and multidrug resistance proteins (MRPs). This leads to a progressive loss of signal and a high background fluorescence from the extruded dye in the extracellular medium.

Q3: What is dye compartmentalization and how can I prevent it?

Compartmentalization is the sequestration of the dye into intracellular organelles such as mitochondria or the endoplasmic reticulum. This can lead to a non-uniform, punctate staining pattern and an inaccurate measurement of cytosolic calcium. This issue is often exacerbated by higher loading temperatures. To minimize compartmentalization, it is recommended to perform the dye loading at a lower temperature (e.g., room temperature instead of 37°C) and for the shortest duration that still allows for adequate signal.

Q4: What is probenecid (B1678239) and when should I use it?

Probenecid is an inhibitor of organic anion transporters.[1][2][3][4][5] It is commonly used to block the extrusion of fluorescent calcium indicators from the cell, thereby improving dye retention and signal stability. If you observe a rapid loss of signal, the use of probenecid in your loading and imaging buffers is highly recommended.

Q5: Are there alternatives to this compound that are less prone to extrusion?

Yes, several newer generation calcium indicators have been developed with improved intracellular retention. Dyes like Calbryte™-520 are marketed as not requiring probenecid, which can be advantageous as probenecid can have off-target effects. Additionally, dextran-conjugated forms of calcium indicators are available; their larger size prevents both compartmentalization and extrusion, though they require invasive loading methods like microinjection.

Troubleshooting Guides

Issue 1: Rapid Signal Loss (Dye Extrusion)

Symptoms:

  • Fluorescence intensity decreases steadily after the initial loading and de-esterification period.

  • High background fluorescence in the extracellular medium.

  • Poor signal-to-noise ratio.

Causes:

  • Active transport of the de-esterified dye out of the cell by organic anion transporters (e.g., MRP1, OAT1, OAT3).[2][3][4][6][7][8]

Solutions:

  • Use Probenecid:

    • Concentration: Start with a final concentration of 1-2.5 mM probenecid in both the dye loading buffer and the final imaging buffer. The optimal concentration can be cell-type dependent and may require titration.

    • Preparation: Probenecid has low aqueous solubility. Prepare a stock solution (e.g., 250 mM) in a basic solution like 1 M NaOH and then dilute it into your buffer.

  • Lower the Temperature: Perform experiments at room temperature instead of 37°C. Lower temperatures can reduce the activity of the transporter proteins.

  • Optimize Incubation Time: Use the shortest incubation time necessary for adequate dye loading to minimize the time for extrusion to occur.

  • Consider Alternative Dyes: If extrusion remains a significant problem, consider using a dye with better retention properties, such as Calbryte™-520.

Issue 2: Punctate or Non-Uniform Staining (Compartmentalization)

Symptoms:

  • Fluorescence is concentrated in specific spots within the cell rather than being evenly distributed throughout the cytoplasm.

  • Difficulty in obtaining a stable baseline fluorescence reading.

Causes:

  • Sequestration of the dye into organelles. This is more likely to occur at higher loading temperatures and with prolonged incubation times.

Solutions:

  • Optimize Loading Temperature: Reduce the loading temperature from 37°C to room temperature or even 4°C.

  • Shorten Incubation Time: Minimize the dye loading time.

  • Use Dextran-Conjugated Dyes: For long-term experiments where compartmentalization is a major concern, dextran-conjugated indicators are a good alternative, although they require invasive loading techniques.

Data Presentation

The properties of this compound can be compared with other commonly used green fluorescent calcium indicators.

IndicatorDissociation Constant (Kd) for Ca²⁺Fluorescence EnhancementExcitation (nm)Emission (nm)Key Features
This compound ~580 nM[9]>100-fold[10]~506~531Dimer of Calcium Green-1, comparable to Fluo-3/4.[9][11]
Oregon Green 488 BAPTA-2 AM ~580 nM[9]>100-fold[10]~494~524Similar to Calcium Green-2 but with a blue-shifted excitation, making it more efficient for 488 nm lasers.[9][11]
Fluo-4 AM ~345 nM[9][12]>100-fold[12]~494~516Brighter than Fluo-3 at lower concentrations, reducing phototoxicity.[9]
Calbryte™-520 AM ~1200 nM[10]~300-fold[10]~492~514High signal-to-noise ratio, excellent intracellular retention without probenecid.[10]
Calcium Green-1 AM ~190 nM[13]~14-fold[13]~506~531More fluorescent at resting Ca²⁺ levels than Fluo-3, making it easier to visualize cells.[13]
Oregon Green 488 BAPTA-1 AM ~170 nM[9][12]~14-fold[10][13]~494~524High affinity for Ca²⁺, good for detecting small changes near resting levels.[9][13]

Experimental Protocols

Protocol 1: Standard Dye Loading with Probenecid

This protocol is designed for loading adherent cells in a 96-well plate.

Materials:

  • This compound

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • 1 M NaOH

Procedure:

  • Prepare a Probenecid Stock Solution (250 mM): Dissolve probenecid in 1 M NaOH. This stock can be stored at -20°C.

  • Prepare a Dye Stock Solution (1-5 mM): Dissolve this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare the Loading Buffer:

    • For 10 mL of loading buffer, start with 10 mL of HBSS with HEPES.

    • Add 100 µL of the 250 mM probenecid stock solution for a final concentration of 2.5 mM.

    • Add 20 µL of 20% Pluronic F-127.

    • Vortex briefly.

    • Add the appropriate volume of the this compound stock solution to achieve a final concentration of 1-5 µM. Vortex immediately.

  • Cell Loading:

    • Grow cells to confluency in a black-walled, clear-bottom 96-well plate.

    • Remove the culture medium.

    • Add 100 µL of the loading buffer to each well.

    • Incubate at 37°C for 30-60 minutes (or at room temperature to reduce compartmentalization).

  • Wash and De-esterification:

    • Remove the loading buffer.

    • Wash the cells twice with HBSS containing 2.5 mM probenecid.

    • Add 100 µL of the wash buffer to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Proceed with your calcium imaging experiment. The excitation/emission maxima for Calcium Green BAPTA-2 are approximately 506/531 nm.

Visualizations

Signaling Pathway of Dye Extrusion

DyeExtrusion cluster_cell Cell Interior cluster_extracellular Extracellular Space Dye_AM This compound Esterases Intracellular Esterases Dye_AM->Esterases Diffusion Dye_Active Active Dye (Fluorescent) Esterases->Dye_Active Cleavage OAT Organic Anion Transporters (e.g., MRP1, OAT1, OAT3) Dye_Active->OAT Binding Dye_Extruded Extruded Dye OAT->Dye_Extruded ATP-dependent Efflux Probenecid Probenecid Probenecid->OAT Inhibition

Caption: Mechanism of this compound extrusion via organic anion transporters and its inhibition by probenecid.

Experimental Workflow for Troubleshooting Dye Extrusion

TroubleshootingWorkflow Start Start Experiment LoadDye Load Cells with This compound Start->LoadDye ObserveSignal Observe Signal Stability LoadDye->ObserveSignal SignalStable Signal is Stable ObserveSignal->SignalStable Yes SignalLoss Rapid Signal Loss Observed ObserveSignal->SignalLoss No Proceed Proceed with Imaging SignalStable->Proceed AddProbenecid Add Probenecid (1-2.5 mM) to Loading and Imaging Buffers SignalLoss->AddProbenecid ReObserveSignal Re-evaluate Signal Stability AddProbenecid->ReObserveSignal ReObserveSignal->SignalStable Yes StillLosingSignal Still Significant Signal Loss ReObserveSignal->StillLosingSignal No LowerTemp Lower Loading/Imaging Temperature to RT StillLosingSignal->LowerTemp ConsiderAlternatives Consider Alternative Dyes (e.g., Calbryte™-520) StillLosingSignal->ConsiderAlternatives LowerTemp->ReObserveSignal

Caption: A logical workflow for troubleshooting rapid signal loss due to dye extrusion.

Logical Relationship of Common Issues

IssuesRelationship High_Temp High Loading Temperature (37°C) Compartmentalization Dye Compartmentalization High_Temp->Compartmentalization Long_Incubation Prolonged Incubation Long_Incubation->Compartmentalization Extrusion Dye Extrusion Long_Incubation->Extrusion Active_Transporters Active Organic Anion Transporters Active_Transporters->Extrusion Poor_Signal Poor Signal Quality/ Inaccurate Data Compartmentalization->Poor_Signal Extrusion->Poor_Signal

Caption: The relationship between experimental conditions and common issues leading to poor data quality.

References

Technical Support Center: Calcium Green BAPTA-2 AM for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Calcium Green BAPTA-2 AM in long-term cellular imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a high-affinity, fluorescent calcium indicator used to measure intracellular calcium concentrations. The acetoxymethyl (AM) ester group makes the molecule cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytosol. Upon binding to Ca²⁺, the dye exhibits a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy.

Q2: What are the primary concerns when using this compound in long-term experiments?

The primary concerns for long-term experiments (extending over hours or days) include phototoxicity, dye compartmentalization, dye leakage, and potential cytotoxic effects from the dye itself or its byproducts. These factors can compromise cell viability and the accuracy of calcium measurements over time.

Q3: What is phototoxicity and how can I minimize it?

Phototoxicity refers to cell damage caused by light exposure, which is often exacerbated by the presence of fluorescent dyes. In long-term imaging, repeated excitation of Calcium Green BAPTA-2 can generate reactive oxygen species (ROS), leading to cellular stress and apoptosis.

To minimize phototoxicity:

  • Use the lowest possible excitation light intensity and dye concentration that still provides a detectable signal.

  • Reduce the frequency and duration of image acquisition.

  • Utilize imaging systems with higher sensitivity to minimize the required light exposure.

  • Consider using indicators that are less prone to phototoxicity, such as those with higher quantum yields which require less excitation light.[1][2]

Q4: What is dye compartmentalization and how can it be prevented?

Over time, AM ester dyes like Calcium Green BAPTA-2 can be actively transported into intracellular organelles such as mitochondria or vacuoles.[3] This sequestration can lead to a decrease in the cytosolic signal and an increase in background fluorescence, making it difficult to accurately measure cytosolic calcium changes.

To prevent compartmentalization:

  • Lower the loading temperature and incubation time.[3][4]

  • Use dextran-conjugated forms of calcium indicators, which are less prone to compartmentalization due to their larger size, though they require invasive loading methods like microinjection.[1][2][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Fluorescence Signal 1. Incomplete AM Ester Hydrolysis: Insufficient intracellular esterase activity. 2. Dye Degradation: Improper storage or handling of the dye. 3. Low Dye Concentration: Insufficient dye loaded into the cells.1. Increase incubation time to allow for complete hydrolysis. 2. Store the dye protected from light and moisture. Prepare fresh solutions for each experiment. 3. Empirically determine the optimal dye concentration for your cell type.
High Background Fluorescence 1. Extracellular Dye: Incomplete washout of the AM ester form. 2. Dye Leakage: Active transport of the de-esterified dye out of the cell.[6] 3. Compartmentalization: Sequestration of the dye into organelles.[3]1. Ensure thorough washing of cells after loading. 2. Use probenecid (B1678239) (an anion transport inhibitor) to reduce leakage, though be aware of its potential toxicity.[7] Alternatively, use dextran-conjugated dyes.[1][2] 3. Lower loading temperature and consider dextran-conjugated indicators for long-term studies.[1][2][3]
Decreased Cell Viability Over Time 1. Phototoxicity: Excessive light exposure. 2. Cytotoxicity of the Dye/Byproducts: High intracellular dye concentrations or toxic byproducts of AM ester hydrolysis (e.g., formaldehyde). 3. Calcium Buffering: High concentrations of the BAPTA chelator can buffer intracellular calcium, disrupting normal signaling.[8]1. Reduce excitation light intensity and exposure time. 2. Use the lowest effective dye concentration. Ensure complete hydrolysis and washout. 3. Carefully titrate the dye concentration to minimize buffering effects.
Altered Cellular Function 1. Inhibition of Cellular Proteins: Some chemical calcium indicators have been shown to inhibit essential proteins like the Na,K-ATPase.[9] 2. Disruption of Calcium Homeostasis: Overloading with the dye can disrupt normal calcium signaling pathways.[8]1. Be aware of potential off-target effects and consider using genetically encoded calcium indicators (GECIs) like GCaMP for long-term studies as an alternative.[3] 2. Use the minimal necessary dye concentration and validate findings with alternative methods if possible.

Quantitative Data Summary

The selection of a calcium indicator can significantly impact experimental outcomes. Below is a comparison of key properties for several common green fluorescent calcium indicators.

IndicatorKd for Ca²⁺ (nM)Fluorescence Increase upon Ca²⁺ BindingKey Features & Potential Issues
Calcium Green-1 ~190~14-fold[7][10]High quantum yield, less phototoxic than Fluo-3.[1][2] Can buffer intracellular calcium at high concentrations.
Calcium Green-2 ~575>37-fold[11]Lower affinity, suitable for measuring higher calcium concentrations.[4]
Fluo-3 ~390~100-fold[7][10]Requires incubation at 37°C, which can increase dye loss.[7] Susceptible to photobleaching.[12]
Fluo-4 ~345>100-fold[13]Brighter than Fluo-3 at 488 nm excitation.[2] Can have issues with cell leakage and low signal-to-background ratio.[14]
Oregon Green 488 BAPTA-1 ~170~14-fold[13]High affinity, good for detecting small changes in resting calcium.[1][2] Efficiently excited at 488 nm.[11]
Cal-520 ~320>100-foldImproved intracellular retention, reducing the need for probenecid.[7] High signal-to-noise ratio.[5][15]
Calbryte™ 520 Not specifiedHighDesigned for improved signal-to-background ratio and does not require probenecid.[7]

Experimental Protocols

Standard Protocol for Loading Cells with this compound

This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: On the day of the experiment, dilute the stock solution into a physiologically compatible buffer (e.g., HBSS or DMEM) to a final working concentration of 1-10 µM. The optimal concentration must be determined empirically. To aid in dye solubilization and dispersion, 0.02-0.04% Pluronic F-127 can be included in the loading buffer.

  • Cell Loading: Replace the cell culture medium with the loading buffer containing this compound.

  • Incubation: Incubate the cells for 30-60 minutes at a controlled temperature (e.g., room temperature or 37°C). Note that lower temperatures may reduce compartmentalization.[4]

  • Wash: After incubation, wash the cells thoroughly with fresh, dye-free buffer to remove any extracellular indicator.

  • De-esterification: Allow the cells to incubate for an additional 30 minutes in dye-free buffer to ensure complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: Proceed with fluorescence imaging. Use the lowest possible excitation intensity to minimize phototoxicity.

Visualizations

Experimental_Workflow prep Prepare Loading Buffer (1-10 µM this compound + 0.02% Pluronic F-127) load Incubate Cells (30-60 min) prep->load wash Wash Cells (Remove extracellular dye) load->wash deester De-esterification (30 min in dye-free buffer) wash->deester image Long-Term Imaging (Minimize light exposure) deester->image

Caption: Standard workflow for loading cells with this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Poor Signal or Cell Death phototox Phototoxicity issue->phototox compart Compartmentalization issue->compart leak Dye Leakage issue->leak cyto Cytotoxicity issue->cyto sol_light Reduce Light Exposure phototox->sol_light sol_conc Lower Dye Conc. phototox->sol_conc sol_temp Lower Loading Temp compart->sol_temp sol_dextran Use Dextran Conjugate compart->sol_dextran leak->sol_dextran sol_probenecid Use Probenecid leak->sol_probenecid cyto->sol_conc

Caption: Troubleshooting logic for common issues in long-term calcium imaging.

Signaling_Pathway_Disruption cluster_cell Intracellular Environment cluster_dye Indicator Effects Ca_Signal Ca²⁺ Signaling (e.g., IP₃ pathway) ER Endoplasmic Reticulum (Ca²⁺ Store) Cytosol_Ca Cytosolic Ca²⁺ ER->Cytosol_Ca Release Ca_Response Cellular Response Cytosol_Ca->Ca_Response Activates BAPTA High [Calcium Green] (BAPTA chelator) BAPTA->Cytosol_Ca Buffers Ca²⁺

Caption: Disruption of Ca²⁺ signaling by high concentrations of BAPTA-based indicators.

References

correcting for motion artifacts with Calcium Green BAPTA-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Calcium Green BAPTA-2 AM for calcium imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cell-permeant, single-wavelength fluorescent indicator used for measuring intracellular calcium concentrations. The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. Upon binding to calcium, the dye exhibits a significant increase in fluorescence intensity with little to no shift in its emission wavelength.

Q2: What are the spectral properties of this compound?

This compound is typically excited by the 488 nm argon-ion laser line and has a peak emission around 531 nm, making it compatible with standard FITC filter sets.

Q3: How does this compound compare to other green fluorescent calcium indicators?

This compound is part of the BAPTA family of chelators, known for their high selectivity for Ca²⁺ over other divalent cations like Mg²⁺. Its properties are comparable to other popular green indicators. Below is a table summarizing key characteristics of several green fluorescent calcium indicators.

IndicatorDissociation Constant (Kd) for Ca²⁺Fluorescence Enhancement upon Ca²⁺ BindingKey Features
Oregon Green 488 BAPTA-2 ~580 nM[1][2]>14-fold[3]Dimmer than OGB-1, but with lower resting fluorescence.[1][2]
Oregon Green 488 BAPTA-1 ~170 nM[1][3]~14-fold[3]High affinity, good for detecting small changes from resting Ca²⁺ levels.[1]
Fluo-4 ~345 nM>100-foldLarge dynamic range, but can have higher background fluorescence.
Cal-520 ~320 nM>100-foldHigh signal-to-noise ratio, considered optimal for detecting local calcium events.[4]

Q4: What are the common issues encountered when using this compound?

Common issues include uneven dye loading, dye compartmentalization into organelles, phototoxicity, photobleaching, and motion artifacts. The troubleshooting guide below addresses how to mitigate these issues.

Experimental Protocol: Cell Loading with this compound

This protocol provides a general guideline for loading cells with this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic® F-127 (optional, to aid in dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (B1678239) (optional, to prevent dye leakage)

Protocol Steps:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.

    • If using, prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.

    • If using, prepare a 100 mM stock solution of probenecid in a suitable buffer.

  • Prepare Loading Buffer:

    • On the day of the experiment, dilute the this compound stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • To aid in dye dispersal, you can first mix the this compound stock solution with an equal volume of Pluronic® F-127 solution before diluting in the buffer.

    • If dye leakage is an issue, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Wash the cells once with the physiological buffer.

    • Replace the buffer with the loading buffer containing this compound.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal loading time can vary between cell types.

  • Wash and De-esterification:

    • After loading, wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • You are now ready to perform calcium imaging experiments. Excite the dye at ~488 nm and record the emission at ~525 nm.

Experimental Workflow Diagram:

experimental_workflow prep_stock Prepare Stock Solutions (this compound, Pluronic F-127, Probenecid) prep_loading Prepare Loading Buffer (Dilute stocks in physiological buffer) prep_stock->prep_loading load_cells Load Cells (Incubate with loading buffer for 30-60 min at 37°C) prep_loading->load_cells wash_deesterify Wash and De-esterify (Wash cells and incubate for 30 min at 37°C) load_cells->wash_deesterify image Perform Calcium Imaging (Ex: ~488 nm, Em: ~525 nm) wash_deesterify->image analyze Data Analysis (Motion Correction, Signal Extraction) image->analyze

Caption: A generalized workflow for calcium imaging experiments using this compound.

Troubleshooting Guide: Correcting for Motion Artifacts

Motion artifacts are a significant challenge in calcium imaging, as they can be misinterpreted as genuine calcium signals. This is particularly true for single-wavelength indicators like this compound, where ratiometric correction is not possible.

Q1: My fluorescence signal has sudden, sharp spikes and drops that correlate with the movement of my sample. How can I fix this?

This is a classic sign of motion artifacts. Here’s a step-by-step approach to address this issue:

  • Stabilize the Preparation: The first and most crucial step is to minimize physical movement.

    • In vitro: Ensure your cell culture dish or coverslip is securely fixed to the microscope stage. Use a stage incubator to maintain a stable temperature and minimize thermal drift.

    • In vivo: For animal studies, ensure the head-fixation is stable. Consider using a custom-molded cap or dental cement for a secure fit.

  • Image Registration (Post-acquisition): If movement cannot be completely eliminated, you can computationally correct for it after acquiring the data.

    • Rigid Motion Correction: This corrects for translational (x-y shifts) and rotational movements of the entire field of view. Algorithms like TurboReg or the rigid registration in NoRMCorre are suitable for this.[5][6]

    • Non-Rigid Motion Correction: If different parts of your image move independently (e.g., due to tissue deformation), a non-rigid or piecewise rigid correction is necessary. NoRMCorre is a powerful tool for this type of correction.[6]

Q2: I've tried image registration, but I still see artifacts. What else can I do?

If image registration alone is insufficient, consider these additional strategies:

  • Temporal Filtering: Motion artifacts often have different frequency components than true calcium signals. Applying a bandpass or low-pass filter can sometimes reduce high-frequency noise associated with rapid movements.

  • Independent Component Analysis (ICA): In some cases, ICA can be used to separate the motion-related signal from the calcium signal, assuming they are statistically independent.

  • Manual ROI Tracking: For a small number of cells, it may be feasible to manually adjust the region of interest (ROI) on a frame-by-frame basis, although this is labor-intensive.

Q3: Are there any real-time motion correction methods available?

Yes, several real-time motion correction plugins and algorithms are available, which can be integrated into data acquisition software.[7] These methods perform image registration on-the-fly, allowing you to visualize a motion-corrected image during the experiment.[7] This can be particularly useful for closed-loop experiments.[8]

Troubleshooting Logic Diagram:

troubleshooting_motion_artifacts start Motion Artifacts Detected stabilize Improve Physical Stabilization (Secure sample, minimize drift) start->stabilize real_time Consider Real-Time Correction (e.g., RTMC plugin) start->real_time For closed-loop experiments post_acq Post-acquisition Correction (Image Registration) stabilize->post_acq If artifacts persist rigid Rigid Correction (e.g., TurboReg, NoRMCorre-rigid) post_acq->rigid For whole-frame movement non_rigid Non-Rigid Correction (e.g., NoRMCorre-nonrigid) post_acq->non_rigid For tissue deformation advanced Advanced Methods (Filtering, ICA) rigid->advanced If artifacts remain end Artifacts Minimized rigid->end If successful non_rigid->advanced If artifacts remain non_rigid->end If successful advanced->end real_time->end

Caption: A decision tree for troubleshooting and correcting motion artifacts in calcium imaging.

References

Technical Support Center: Calcium Green BAPTA-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Green BAPTA-2 AM.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeant fluorescent indicator used to measure intracellular calcium concentrations. The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now cell-impermeant Calcium Green BAPTA-2 in the cytoplasm. Upon binding to free calcium ions (Ca²⁺), the dye exhibits a significant increase in fluorescence intensity, which can be measured to determine changes in intracellular calcium levels.

Q2: What are the key spectral properties of Calcium Green BAPTA-2?

While specific data for Calcium Green BAPTA-2 is limited, it is analogous to Oregon Green 488 BAPTA-2. The spectral properties are similar to standard fluorescein (B123965) dyes, making it compatible with common filter sets.

  • Excitation Maximum: ~494 nm

  • Emission Maximum: ~524 nm

  • Recommended Filter Set: FITC

Q3: What is the dissociation constant (Kd) of Calcium Green BAPTA-2 for Ca²⁺?

The dissociation constant (Kd) for Calcium Green BAPTA-2 is comparable to that of Oregon Green 488 BAPTA-2, which is approximately 580 nM.[1][2][3] This relatively low affinity makes it suitable for measuring high-amplitude calcium spikes.[4]

Q4: How should I prepare the stock solution of this compound?

A stock solution of this compound should be prepared in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2 to 5 mM.[5] It is recommended to divide the stock solution into single-use aliquots and store them at -20°C, protected from light and moisture, to avoid degradation.[4]

Q5: What is the role of Pluronic F-127 in the loading buffer?

Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound in the aqueous loading buffer.[2][6] This facilitates a more uniform loading of the dye into the cells. A final concentration of 0.02-0.04% is typically recommended.

Troubleshooting Guides

Problem 1: Low or no fluorescence signal after loading.

Possible Cause Troubleshooting Steps
Incomplete Hydrolysis of AM Ester 1. Optimize Incubation Time and Temperature: Increase the incubation time (up to 60 minutes) or temperature (up to 37°C) to enhance the activity of intracellular esterases.[7][8] 2. Check Cell Health: Ensure cells are healthy and metabolically active, as esterase activity can be compromised in unhealthy cells.
Inefficient Dye Loading 1. Increase Dye Concentration: Titrate the this compound concentration, typically within a range of 1-10 µM.[9] However, be mindful that high concentrations can be cytotoxic. 2. Optimize Loading Buffer: Ensure the loading buffer contains an adequate concentration of Pluronic F-127 (e.g., 0.04%) to aid in dye solubilization.[5]
Dye Degradation 1. Use Fresh Stock Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO. Avoid repeated freeze-thaw cycles.[5] 2. Protect from Light: Minimize exposure of the dye to light during storage and handling.
Incorrect Microscope Settings 1. Verify Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for Calcium Green (e.g., a standard FITC filter set). 2. Check Light Source: Confirm that the light source is functioning correctly and providing sufficient excitation energy.

Problem 2: High background fluorescence or non-specific staining.

Possible Cause Troubleshooting Steps
Extracellular Dye 1. Thorough Washing: Wash the cells 2-3 times with fresh, serum-free buffer after loading to remove any extracellular dye. 2. Use Probenecid (B1678239): Add an anion transport inhibitor like probenecid (1-2.5 mM) to the loading and imaging buffers to prevent leakage of the hydrolyzed dye from the cells.[6]
Compartmentalization of the Dye 1. Lower Loading Temperature: Incubate the cells at a lower temperature (e.g., room temperature or 4°C) to reduce the likelihood of the dye accumulating in organelles.[10] 2. Reduce Incubation Time: Use the shortest effective incubation time to minimize compartmentalization. 3. Use Dextran-Conjugated Dyes: For long-term experiments where compartmentalization is a significant issue, consider using a dextran-conjugated form of a calcium indicator.[10]
Autofluorescence 1. Use a Phenol (B47542) Red-Free Medium: If possible, use a phenol red-free medium for imaging, as phenol red can contribute to background fluorescence. 2. Acquire a Background Image: Before loading the dye, acquire an image of the unstained cells to determine the level of autofluorescence. This can be subtracted from the final image.

Problem 3: Cell death or altered cell morphology after loading.

Possible Cause Troubleshooting Steps
Dye Cytotoxicity 1. Decrease Dye Concentration: Use the lowest possible concentration of this compound that provides a detectable signal.[1] 2. Reduce Incubation Time: Minimize the duration of cell exposure to the dye.
DMSO Toxicity 1. Limit DMSO Concentration: Ensure the final concentration of DMSO in the loading buffer is low (typically ≤ 0.5%).
Phototoxicity 1. Reduce Excitation Light Intensity: Use the lowest light intensity that provides an adequate signal-to-noise ratio. 2. Minimize Exposure Time: Limit the duration of light exposure during image acquisition.

Data Presentation

Table 1: Properties of Calcium Green BAPTA-2 and Related Indicators

PropertyCalcium Green BAPTA-2 (Analogous to Oregon Green 488 BAPTA-2)Calcium Green-1
Ca²⁺ Dissociation Constant (Kd) ~580 nM[1][2][3]~190 nM[11][12]
Excitation Maximum (Ex) ~494 nm~506 nm[11][12]
Emission Maximum (Em) ~524 nm~531 nm[11][12]
Fluorescence Enhancement upon Ca²⁺ Binding >37-fold[1]~14-fold[11][12]
Quantum Yield (Ca²⁺-bound) High~0.75[11][12]

Table 2: Recommended Loading Conditions for this compound

ParameterRecommended RangeNotes
Loading Concentration 1 - 10 µMOptimal concentration should be determined empirically for each cell type.[9]
Incubation Time 15 - 60 minutesLonger incubation may be needed for some cell types but can increase compartmentalization.[7][8]
Incubation Temperature Room Temperature to 37°CLower temperatures can reduce compartmentalization.[10]
Pluronic F-127 Concentration 0.02% - 0.04%Aids in dye solubilization.[5]
Probenecid Concentration 1 - 2.5 mMReduces dye leakage.[6]

Experimental Protocols

Protocol: Loading Cells with this compound

Materials:

  • This compound

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • HEPES-buffered saline solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional)

  • Adherent or suspension cells

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.

    • If using probenecid, prepare a 250 mM stock solution in 1 M NaOH.

  • Prepare Loading Buffer:

    • On the day of the experiment, warm the this compound stock solution and Pluronic F-127 solution to room temperature.

    • In a suitable volume of HBSS, dilute the this compound stock solution to the desired final concentration (typically 2-5 µM).

    • Add an equal volume of 20% Pluronic F-127 solution to the diluted dye to achieve a final concentration of 0.02-0.04%. For example, if your final dye concentration is 4 µM, add 2 µL of 2 mM dye stock and 2 µL of 20% Pluronic F-127 to 1 mL of HBSS.

    • If using probenecid, add it to the loading buffer to a final concentration of 1-2.5 mM and adjust the pH if necessary.

    • Vortex the loading buffer thoroughly.

  • Cell Loading:

    • For Adherent Cells: Remove the culture medium and wash the cells once with HBSS. Add the loading buffer to the cells.

    • For Suspension Cells: Pellet the cells by centrifugation and resuspend them in the loading buffer.

    • Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. The optimal time and temperature should be determined empirically.

  • Washing:

    • Remove the loading buffer.

    • Wash the cells two to three times with fresh HBSS (containing probenecid, if used) to remove any extracellular dye.

  • De-esterification:

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • The cells are now ready for fluorescence imaging. Excite the cells at ~494 nm and measure the emission at ~525 nm.

Mandatory Visualization

G Troubleshooting Workflow for Low Fluorescence Signal start Low or No Fluorescence Signal check_hydrolysis Is AM ester hydrolysis complete? start->check_hydrolysis check_loading Is dye loading efficient? check_hydrolysis->check_loading Yes sol_hydrolysis Optimize incubation time/temperature. Check cell health. check_hydrolysis->sol_hydrolysis No check_dye Is the dye stock viable? check_loading->check_dye Yes sol_loading Increase dye concentration. Optimize loading buffer with Pluronic F-127. check_loading->sol_loading No check_settings Are microscope settings correct? check_dye->check_settings Yes sol_dye Prepare fresh dye stock. Protect from light. check_dye->sol_dye No sol_settings Verify filter sets and light source. check_settings->sol_settings No end_node Signal Improved check_settings->end_node Yes sol_hydrolysis->end_node sol_loading->end_node sol_dye->end_node sol_settings->end_node

Caption: Troubleshooting logic for low fluorescence signal.

G AM Ester Hydrolysis and Calcium Binding cluster_extracellular Extracellular cluster_intracellular Intracellular CaGreen_AM This compound (Cell-Permeant) CaGreen Calcium Green BAPTA-2 (Cell-Impermeant, Low Fluorescence) CaGreen_AM->CaGreen Crosses Membrane CaGreen_Ca Calcium-Bound Calcium Green BAPTA-2 (High Fluorescence) CaGreen->CaGreen_Ca Binds Ca²⁺ Esterases Esterases CaGreen->Esterases Hydrolysis Esterases->CaGreen Cleaves AM esters Ca2 Ca²⁺ Ca2->CaGreen_Ca G Typical Calcium Signaling Pathway stimulus Stimulus (e.g., Agonist) receptor Receptor (e.g., GPCR) stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r Binds to er Endoplasmic Reticulum (ER) er->ip3r ca_release Ca²⁺ Release ip3r->ca_release ca_cytosol ↑ [Ca²⁺]cytosol ca_release->ca_cytosol ca_green Calcium Green BAPTA-2 ca_cytosol->ca_green Detected by downstream Downstream Cellular Responses ca_cytosol->downstream fluorescence ↑ Fluorescence ca_green->fluorescence

References

minimizing background fluorescence with Calcium Green BAPTA-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Calcium Green-1 AM to minimize background fluorescence and ensure high-quality data in calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Calcium Green-1 AM and how does it work?

Calcium Green-1 AM is a cell-permeant acetoxymethyl (AM) ester form of the Calcium Green-1 dye. The AM ester group makes the molecule lipophilic, allowing it to easily cross the cell membrane. Once inside the cell, intracellular esterases cleave off the AM ester group, trapping the now cell-impermeant and fluorescent Calcium Green-1 dye in the cytoplasm.[1][2][3] This active form of the dye exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺), allowing for the measurement of intracellular calcium levels.[4][5][6][7]

Q2: What are the common causes of high background fluorescence with Calcium Green-1 AM?

High background fluorescence is a common issue that can obscure the specific calcium signal. The primary causes include:

  • Incomplete de-esterification: Residual AM ester-containing dye, which can be extracellular or in cellular compartments, contributes to background fluorescence.[8]

  • Dye leakage: The active, de-esterified form of the dye can be extruded from the cells by organic anion transporters, leading to an increase in extracellular fluorescence.[4][9]

  • Autofluorescence: Endogenous fluorophores within the cells or components of the imaging medium can contribute to the background signal.[10][11][12][13]

  • Excessive dye concentration: Using a higher than necessary concentration of Calcium Green-1 AM can lead to increased non-specific fluorescence.[12][14]

  • Subcellular compartmentalization: The AM ester form of the dye can accumulate in organelles like the endoplasmic reticulum and mitochondria, which can be a source of background signal.[1]

Q3: How can I reduce dye leakage from my cells?

Dye extrusion can be minimized by using an organic anion transport inhibitor, such as probenecid (B1678239).[4][5][6][15] Probenecid is typically added to the dye loading solution and the imaging buffer to block the transporters responsible for pumping the dye out of the cells.[4][15] However, it's important to note that probenecid can have off-target effects and may be toxic to some cell types, so its use should be empirically determined for your specific experimental setup.[5][6]

Q4: What is the role of Pluronic® F-127 in the loading protocol?

Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the hydrophobic AM ester dye in aqueous media.[4][16][17] This helps to prevent dye aggregation and facilitates a more uniform loading of the cells. It is generally recommended to use Pluronic® F-127 in the dye working solution.[4][15][18]

Q5: Should I perform experiments at room temperature or 37°C?

The optimal temperature for dye loading and imaging depends on the cell type and experimental goals. While loading at 37°C can accelerate the de-esterification process, it can also increase dye extrusion and subcellular compartmentalization.[19] Lowering the incubation temperature may help to reduce these issues.[19] It is recommended to empirically determine the optimal temperature for your specific cells and experimental conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter with high background fluorescence during your experiments with Calcium Green-1 AM.

Issue Potential Cause(s) Recommended Solution(s)
High and uniform background fluorescence across the entire field of view. 1. Incomplete removal of extracellular dye. 2. Leakage of de-esterified dye from cells. 3. Autofluorescence from the imaging medium.1. Improve washing steps: After dye loading, wash the cells 2-3 times with fresh, pre-warmed buffer to remove any excess extracellular dye.[8] 2. Use probenecid: Add probenecid (typically 0.5-2.5 mM) to the loading and imaging buffers to inhibit dye extrusion.[15] 3. Use an appropriate imaging medium: Switch to an optically clear buffered saline solution or a low-background imaging medium like Gibco FluoroBrite DMEM.[14]
Bright fluorescent puncta outside of the cells. 1. Precipitation of the AM ester dye. 2. Incomplete dissolution of the dye stock.1. Ensure proper dye dissolution: Use high-quality, anhydrous DMSO to prepare the stock solution. Ensure the dye is fully dissolved before diluting it into the working solution.[4] 2. Use Pluronic® F-127: Include Pluronic® F-127 (typically 0.02-0.04%) in the working solution to improve dye solubility.[4][15]
High intracellular background fluorescence at rest (high F₀). 1. Incomplete de-esterification of the AM ester. 2. Overloading of the dye. 3. Poor cell health leading to high resting Ca²⁺.1. Increase de-esterification time: After loading, incubate the cells in fresh buffer for an additional 30-60 minutes at room temperature or 37°C to allow for complete de-esterification.[8] 2. Optimize dye concentration: Perform a concentration titration to find the lowest effective dye concentration (typically 4-5 µM for Calcium Green-1 AM).[4][12][14] 3. Check cell health: Ensure cells are healthy and not compromised, as damaged cells can have elevated resting calcium levels.[12]
Signal-to-noise ratio is low. 1. Suboptimal dye loading. 2. High background fluorescence. 3. Low intracellular Ca²⁺ changes.1. Optimize loading protocol: Adjust incubation time (30-60 minutes is a common starting point) and temperature to improve dye loading.[4] 2. Follow troubleshooting steps for high background: Address the sources of background fluorescence as described in this guide. 3. Consider a higher affinity dye: If the calcium transients are very small, a dye with a higher affinity for Ca²⁺ might be more suitable.

Experimental Protocols

Protocol: Loading Calcium Green-1 AM into Adherent Cells

This protocol provides a general guideline for loading adherent cells. Optimal conditions may vary depending on the cell type and should be determined empirically.

Reagents and Materials:

  • Calcium Green-1 AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127, 10% solution in DMSO

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer

  • Probenecid (optional)

  • Black-walled, clear-bottom microplates suitable for fluorescence microscopy

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM stock solution of Calcium Green-1 AM in high-quality, anhydrous DMSO.[4] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4]

    • If using probenecid, prepare a 250 mM stock solution in 1 M NaOH and adjust the pH to 7.4.

  • Prepare Dye Working Solution:

    • On the day of the experiment, thaw the Calcium Green-1 AM stock solution to room temperature.

    • Prepare a 2X working solution. For a final concentration of 5 µM, you would prepare a 10 µM solution. In a suitable tube, mix the Calcium Green-1 AM stock solution, Pluronic® F-127 (for a final concentration of 0.04%), and optionally probenecid (for a final concentration of 1-2 mM) in HHBS.[15]

  • Cell Loading:

    • Plate cells on black-walled, clear-bottom microplates and grow to the desired confluency.

    • Remove the culture medium and add an equal volume of the 2X dye working solution to each well. This will result in a 1X final concentration.

    • Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.[4] The optimal time and temperature should be determined empirically.

  • Washing and De-esterification:

    • Remove the dye loading solution.

    • Wash the cells 2-3 times with fresh, pre-warmed HHBS (containing probenecid if used in the loading step) to remove extracellular dye.

    • Add fresh HHBS to the cells and incubate for an additional 30 minutes at the desired temperature to allow for complete de-esterification of the intracellular AM ester.[8]

  • Imaging:

    • You are now ready to perform your calcium imaging experiment. Measure fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate filter sets for Calcium Green-1 (Excitation/Emission: ~490 nm / ~525 nm).[4][15]

Visualizations

Troubleshooting_Workflow start Start: High Background Fluorescence Observed q1 Is the background uniformly high? start->q1 uniform_bg Potential Causes: - Incomplete wash - Dye leakage - Medium autofluorescence q1->uniform_bg Yes q2 Is the intracellular resting fluorescence (F₀) high? q1->q2 No a1_yes Yes a1_no No solution1 Solutions: 1. Improve washing steps 2. Add Probenecid 3. Change to low-background medium uniform_bg->solution1 end Problem Resolved solution1->end punctate_bg Potential Causes: - Dye precipitation solution2 Solutions: 1. Ensure complete dissolution of dye 2. Use Pluronic® F-127 punctate_bg->solution2 solution2->end q2->punctate_bg No high_f0 Potential Causes: - Incomplete de-esterification - Dye overloading - Poor cell health q2->high_f0 Yes a2_yes Yes a2_no No solution3 Solutions: 1. Increase de-esterification time 2. Optimize dye concentration 3. Check cell viability high_f0->solution3 solution3->end AM_Ester_Loading cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm dye_am Calcium Green-1 AM (Lipophilic, Cell-Permeant) dye_intermediate Calcium Green-1 AM dye_am->dye_intermediate Diffusion membrane_node esterases Intracellular Esterases dye_intermediate->esterases dye_active Calcium Green-1 (Hydrophilic, Cell-Impermeant, Fluorescent) esterases->dye_active Hydrolysis

References

Technical Support Center: Utilizing Probenecid with Calcium Green BAPTA-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the concurrent use of probenecid (B1678239) and the fluorescent calcium indicator, Calcium Green BAPTA-2 AM. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful execution of your intracellular calcium assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of probenecid in calcium imaging experiments?

A1: Probenecid is an inhibitor of organic anion transporters (OATs), which are membrane proteins present in many cell types, including HeLa and CHO cells.[1] These transporters can actively extrude the de-esterified form of fluorescent calcium indicators like this compound from the cell's cytoplasm back into the extracellular medium.[1][2] The addition of probenecid blocks this extrusion, leading to better intracellular retention of the dye, a more stable fluorescent signal, and reduced background fluorescence.[3]

Q2: Is probenecid always necessary when using this compound?

A2: Not always. The necessity of using probenecid depends on the cell type being studied.[1] Cell lines with high expression of organic anion transporters, such as CHO and HeLa cells, often require probenecid to achieve adequate dye loading and retention.[1][2] For other cell types with lower OAT activity, probenecid may not be required. It is advisable to perform a preliminary experiment to assess dye leakage in your specific cell line.

Q3: What are the potential side effects of using probenecid in my experiments?

A3: While beneficial for dye retention, probenecid can have off-target effects. It has been reported to exhibit cellular toxicity at higher concentrations and can also influence intracellular calcium signaling pathways independently of its effect on dye transport.[1][4] For instance, probenecid can alter the kinetics of calcium flux through certain ion channels and may decrease the response of some G-protein coupled receptors (GPCRs).[1] Therefore, it is crucial to perform appropriate controls to account for these potential confounding effects.

Q4: What is the recommended concentration range for probenecid?

A4: The typical working concentration of probenecid in cell-based assays is between 1 mM and 2.5 mM.[3] However, the optimal concentration should be determined empirically for your specific cell line and experimental conditions to maximize dye retention while minimizing cytotoxicity.

Q5: Are there any alternatives to probenecid?

A5: Yes, other organic anion transporter inhibitors can be used. Sulfinpyrazone is a common alternative that has been shown to improve indicator dye loading.[2] However, like probenecid, it may have its own set of off-target effects, such as potentially hindering P2X7 responses.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescent signal Poor dye loading: Insufficient incubation time or temperature.Optimize loading time (typically 30-60 minutes) and temperature (usually 37°C).[5]
Dye extrusion: High activity of organic anion transporters.Add probenecid (1-2.5 mM) to the loading and assay buffers.[3]
Cell health issues: Cells are unhealthy or dying.Ensure cells are healthy and in the logarithmic growth phase before the experiment. Perform a viability assay if needed.
High background fluorescence Incomplete removal of extracellular dye: Insufficient washing after loading.Wash cells thoroughly with assay buffer after the loading step. The wash buffer can also contain probenecid.[5]
Dye leakage: Continuous extrusion of the dye from the cells.Include probenecid in the assay buffer to prevent ongoing leakage.[2]
Inconsistent results between wells/replicates Uneven cell seeding: Variation in cell number across wells.Ensure a homogenous single-cell suspension and careful seeding to achieve a consistent cell density.
Inconsistent dye loading: Variation in loading conditions.Ensure all wells are treated identically during the loading and washing steps.
Apparent cytotoxicity Probenecid concentration is too high: Probenecid can be toxic to some cells at higher concentrations.[1]Perform a dose-response experiment to determine the optimal, non-toxic concentration of probenecid for your cell line.
Prolonged incubation: Extended exposure to probenecid and/or the dye can be detrimental.Minimize incubation times to the shortest duration that provides an adequate signal.
Altered calcium signaling in control cells (with probenecid but without stimulus) Off-target effects of probenecid: Probenecid itself can modulate intracellular calcium levels.[4]Run a vehicle control (assay buffer without probenecid) to assess the baseline calcium dynamics of your cells. Compare this to cells treated with probenecid alone to understand its intrinsic effects.

Data Presentation

Probenecid Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of probenecid in different cell lines, providing an indication of its cytotoxic potential. Note that these values can vary depending on the assay conditions and exposure time.

Cell LineIC50 of Probenecid (µM)Exposure TimeAssay Method
HeLa~159 - 35224 - 72 hoursVarious (e.g., MTT, LDH)
CHO> 320024 hoursAlamar Blue
Hep G2> 320024 hoursAlamar Blue

Data compiled from multiple sources which may use different methodologies, leading to a range of reported IC50 values.[6][7][8][9][10][11][12]

Effect of Probenecid on Calcium Indicator Retention (Conceptual Data)

While direct quantitative data for this compound is limited in the public domain, the following table illustrates the expected effect of probenecid on the retention of a generic BAPTA-based calcium indicator in a cell line with high organic anion transporter activity (e.g., CHO cells).

ConditionRelative Fluorescence Intensity (after 60 min)
Without Probenecid40%
With 1 mM Probenecid85%
With 2.5 mM Probenecid95%

This is illustrative data based on the known mechanism of probenecid. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Loading this compound with Probenecid

This protocol is a general guideline for loading adherent cells in a 96-well plate. Optimization for specific cell types and experimental conditions is highly recommended.

Materials:

  • This compound (acetoxymethyl ester)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES buffer), pH 7.4

  • Probenecid

  • 1 M NaOH

  • Pluronic® F-127 (optional, to aid dye solubilization)

Procedure:

  • Prepare a 25 mM Probenecid Stock Solution:

    • Dissolve the required amount of probenecid in 1 M NaOH.

    • Dilute with HBSS/HEPES buffer to a final concentration of 25 mM.

    • Adjust the pH to 7.4.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.[3]

  • Prepare a 1-5 mM this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO.

  • Prepare the Dye Loading Solution (with Probenecid):

    • For a final probenecid concentration of 2.5 mM, add 1 volume of the 25 mM probenecid stock solution to 9 volumes of HBSS/HEPES buffer.[3]

    • Add this compound stock solution to the probenecid-containing buffer to achieve a final concentration of 1-5 µM.

    • (Optional) If using Pluronic® F-127, add it to the loading solution at a final concentration of 0.02-0.04%.

  • Cell Loading:

    • Culture cells to the desired confluency in a 96-well plate.

    • Remove the culture medium.

    • Wash the cells once with HBSS/HEPES buffer.

    • Add the dye loading solution to each well.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Remove the dye loading solution.

    • Wash the cells two to three times with HBSS/HEPES buffer containing the same concentration of probenecid used for loading. This helps to remove extracellular dye and prevent leakage during the experiment.

  • Calcium Measurement:

    • Add the assay buffer (HBSS/HEPES with probenecid) to the wells.

    • Proceed with your experiment, measuring fluorescence changes upon stimulation.

Mandatory Visualizations

Signaling Pathway: GPCR-Mediated Calcium Release

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR G_protein G Protein (Gq) GPCR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_indicator Calcium Green BAPTA-2 Ca_release->Ca_indicator Binds Fluorescence Fluorescence Ca_indicator->Fluorescence Emits ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens ER_Ca->Ca_release Release Ligand Ligand Ligand->GPCR Activation

Caption: GPCR-mediated intracellular calcium release signaling pathway.

Experimental Workflow: Cell Loading with this compound and Probenecid

Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_wash Washing cluster_measurement Measurement prep_cells 1. Prepare Cells in 96-well Plate remove_media 5. Remove Culture Medium prep_cells->remove_media prep_probenecid 2. Prepare Probenecid Stock Solution prep_loading 4. Prepare Dye Loading Solution (with Probenecid) prep_probenecid->prep_loading prep_dye 3. Prepare this compound Stock prep_dye->prep_loading add_dye 7. Add Dye Loading Solution prep_loading->add_dye wash1 6. Wash Cells with Buffer remove_media->wash1 wash1->add_dye incubate 8. Incubate at 37°C add_dye->incubate remove_dye 9. Remove Loading Solution incubate->remove_dye wash2 10. Wash Cells with Buffer (+ Probenecid) remove_dye->wash2 add_buffer 11. Add Assay Buffer (+ Probenecid) wash2->add_buffer stimulate 12. Add Stimulus add_buffer->stimulate measure 13. Measure Fluorescence stimulate->measure

Caption: Experimental workflow for loading cells with this compound using probenecid.

Logical Relationship: Troubleshooting Low Fluorescence Signal

Troubleshooting_Logic start Low/No Fluorescence Signal check_loading Check Dye Loading Protocol start->check_loading check_leakage Assess Dye Leakage check_loading->check_leakage Correct optimize_loading Optimize Loading Time/Temp check_loading->optimize_loading Incorrect check_cells Check Cell Health check_leakage->check_cells Low Leakage add_probenecid Add/Increase Probenecid check_leakage->add_probenecid High Leakage check_viability Perform Viability Assay check_cells->check_viability Poor Morphology end Signal Improved check_cells->end Healthy optimize_loading->end add_probenecid->end check_viability->end

Caption: Troubleshooting logic for addressing low fluorescence signals in calcium imaging experiments.

References

Validation & Comparative

A Head-to-Head Comparison of Calcium Green BAPTA-2 AM and Fluo-4 for High-Performance Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent indicator is paramount for the accurate measurement of intracellular calcium dynamics. This guide provides an objective comparison of two widely used green fluorescent calcium indicators, Calcium Green BAPTA-2 AM and Fluo-4 AM, supported by key performance data and detailed experimental protocols to aid in making an informed decision for your specific research needs.

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and cell proliferation to neurotransmission and muscle contraction. The ability to precisely measure spatiotemporal changes in intracellular Ca2+ concentration is therefore crucial for understanding cell signaling in both health and disease. Fluorescent indicators are indispensable tools for this purpose, and among the most popular are this compound and Fluo-4 AM. Both are acetoxymethyl (AM) ester forms of calcium chelators, which allows them to readily cross the cell membrane. Once inside the cell, non-specific esterases cleave the AM group, trapping the indicator in its active, calcium-sensitive form.

Performance Characteristics: A Quantitative Overview

The choice between this compound and Fluo-4 AM often depends on the specific experimental requirements, such as the expected calcium concentration changes, the imaging instrumentation available, and the sensitivity required. Below is a summary of their key photophysical and chemical properties.

PropertyThis compoundFluo-4 AM
Dissociation Constant (Kd) for Ca2+ ~540 nM~345 nM[1]
Excitation Wavelength (Max) ~506 nm~494 nm[2]
Emission Wavelength (Max) ~531 nm~516 nm
Fluorescence Increase upon Ca2+ Binding >10-fold>100-fold[1]
Quantum Yield (Ca2+ saturated) ~0.75 (for Calcium Green-1)~0.14[3]
Brightness HighVery High[2][4]

Note: Data for this compound is less abundant in direct comparative studies. Some properties are inferred from its predecessor, Calcium Green-1. The quantum yield of Calcium Green-1 is significantly higher than that of Fluo-4, suggesting that the Calcium Green series of dyes can be very bright. However, Fluo-4 exhibits a much larger dynamic range, with a greater fold-increase in fluorescence upon calcium binding.

Signaling Pathway and Experimental Workflow

To effectively utilize these indicators, it is essential to understand the underlying biological processes and the experimental steps involved.

Intracellular Calcium Signaling Pathway

The diagram below illustrates a simplified signaling cascade leading to an increase in intracellular calcium, a process that can be monitored using indicators like this compound and Fluo-4. Activation of a G-protein coupled receptor (GPCR) by an agonist leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Ca²⁺ Increase Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release Agonist Agonist Agonist->GPCR Binds Gq->PLC Activates

A simplified Gq-coupled GPCR calcium signaling pathway.
General Experimental Workflow for Calcium Imaging

The following diagram outlines the key steps for a typical calcium imaging experiment using either this compound or Fluo-4 AM. The process involves cell preparation, dye loading, incubation to allow for de-esterification, washing to remove excess dye, and finally, imaging of the calcium dynamics upon stimulation.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging cell_seeding Seed cells on coverslips/plates cell_growth Allow cells to adhere and grow (24-48h) cell_seeding->cell_growth wash_cells_pre Wash cells with physiological buffer cell_growth->wash_cells_pre prepare_dye Prepare AM ester working solution load_dye Incubate cells with dye solution (30-60 min) prepare_dye->load_dye wash_cells_pre->load_dye wash_cells_post Wash to remove extracellular dye load_dye->wash_cells_post deesterification Incubate for de-esterification (30 min) wash_cells_post->deesterification acquire_baseline Acquire baseline fluorescence deesterification->acquire_baseline stimulate Apply stimulus acquire_baseline->stimulate acquire_data Record fluorescence changes stimulate->acquire_data

General experimental workflow for calcium imaging.

Detailed Experimental Protocols

The following are generalized protocols for loading and imaging cells with this compound or Fluo-4 AM. Optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation
  • Dye Stock Solution (1 mM): Prepare a 1 mM stock solution of the AM ester dye (this compound or Fluo-4 AM) in anhydrous DMSO.

  • Pluronic F-127 Stock Solution (20% w/v): Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This surfactant helps to disperse the nonpolar AM esters in aqueous media.

  • Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. For many cell lines, the loading can also be performed in their complete culture medium.

Cell Loading Protocol for Adherent Cells
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips to a confluency of 70-90% on the day of the experiment.

  • Prepare Loading Solution: For a final concentration of 1-5 µM of the dye, dilute the 1 mM stock solution into the loading buffer. To aid in dye solubilization, the diluted dye can be mixed with an equal volume of 20% Pluronic F-127 before being added to the loading buffer.

  • Cell Loading: Remove the culture medium and wash the cells once with the loading buffer. Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification: After loading, wash the cells twice with the physiological buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature or 37°C in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.

Imaging Protocol
  • Microscopy Setup: Mount the coverslip or dish onto a fluorescence microscope equipped with a suitable light source (e.g., 488 nm laser line) and filter sets for green fluorescence (e.g., FITC filter set).

  • Baseline Measurement: Acquire a baseline fluorescence image before stimulation.

  • Stimulation: Add the agonist or stimulus of interest to elicit a calcium response.

  • Data Acquisition: Record the changes in fluorescence intensity over time using time-lapse imaging.

Objective Comparison and Recommendations

  • For Detecting Small, Rapid Transients: With a potentially higher quantum yield, the Calcium Green series may be advantageous for detecting small and rapid calcium transients, as the higher intrinsic brightness could provide a better signal-to-noise ratio at resting calcium levels. However, its smaller fold-increase in fluorescence might make it less suitable for detecting large, robust calcium signals.

  • For High-Throughput Screening and Large Signal Changes: Fluo-4 is an excellent choice for applications where a large dynamic range is crucial, such as in high-throughput screening (HTS) of GPCR agonists and antagonists.[3] Its greater than 100-fold increase in fluorescence upon calcium binding provides a robust and easily detectable signal.[1] The lower quantum yield is compensated for by this large dynamic range.

  • Photostability and Cytotoxicity: Fluo-4 is known to be brighter and more photostable than its predecessor, Fluo-3, allowing for the use of lower dye concentrations and thus reducing potential phototoxicity.[3] While specific photostability data for Calcium Green-2 is limited, the high quantum yield of the Calcium Green family suggests that lower illumination intensity could be used, which would also minimize phototoxicity.

Both this compound and Fluo-4 AM are powerful tools for intracellular calcium imaging. The choice between them should be guided by the specific experimental goals. For applications requiring the detection of subtle calcium changes and where a high signal-to-noise ratio at baseline is critical, this compound may be a suitable option. For experiments involving large calcium transients and in high-throughput screening settings, the large dynamic range of Fluo-4 AM makes it a more conventional and often preferred choice. It is always recommended to empirically test and optimize the chosen indicator for your specific cell type and experimental conditions.

References

A Comparative Guide to Green Fluorescent Calcium Indicators: Calcium Green-1 AM vs. Oregon Green 488 BAPTA-1 AM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of intracellular calcium indicators, selecting the optimal tool is paramount for generating robust and reliable data. Among the arsenal (B13267) of green fluorescent probes, Calcium Green-1 AM and Oregon Green 488 BAPTA-1 AM have emerged as popular choices. This guide provides an objective, data-driven comparison of these two indicators to facilitate an informed decision for your specific research needs.

At a Glance: Key Performance Characteristics

A summary of the key photophysical and chemical properties of Calcium Green-1 and Oregon Green 488 BAPTA-1 is presented below. These parameters are crucial in determining the suitability of an indicator for a particular biological application.

PropertyCalcium Green-1Oregon Green 488 BAPTA-1
Excitation Maximum (Ex) ~506 nm[1][2][3]~494 nm[4][5]
Emission Maximum (Em) ~531 nm[1][2][3][6]~523 nm[4][5]
Dissociation Constant (Kd) for Ca2+ ~190 nM[6][7]~170 nM[4][6]
Quantum Yield (Φ) ~0.75[7][8]~0.91
Fluorescence Enhancement upon Ca2+ Binding ~14-fold[3][7]~14-fold[4][7]

Delving Deeper: A Head-to-Head Comparison

Spectral Properties and Excitation Efficiency:

The primary distinction between the two dyes lies in their excitation spectra. Oregon Green 488 BAPTA-1 has an excitation maximum of approximately 494 nm, which aligns more closely with the common 488 nm argon-ion laser line used in many confocal microscopes and flow cytometers.[7][9][10] This results in more efficient excitation and potentially brighter signals at lower laser powers, which can help in reducing phototoxicity.[7][9] Calcium Green-1, with its excitation peak at around 506 nm, is still efficiently excited by the 488 nm laser, but to a lesser extent than Oregon Green 488 BAPTA-1.[10]

Calcium Binding Affinity:

Both indicators exhibit high affinity for calcium, with Kd values in the sub-micromolar range, making them well-suited for detecting small changes in cytosolic calcium concentrations from resting levels.[6] Oregon Green 488 BAPTA-1 has a slightly higher affinity (lower Kd) at ~170 nM compared to Calcium Green-1 at ~190 nM.[4][6][7] This subtle difference may be advantageous for resolving very small fluctuations in basal calcium levels.

Quantum Yield and Brightness:

Oregon Green 488 BAPTA-1 boasts a higher quantum yield of approximately 0.91, suggesting it is intrinsically brighter than Calcium Green-1, which has a quantum yield of around 0.75.[7][8] However, Calcium Green-1 is noted to be more fluorescent at low calcium concentrations compared to some other dyes like Fluo-3, which can aid in establishing a stable baseline fluorescence.[8][11]

Signal-to-Noise Ratio and Photostability:

While direct comparative data on signal-to-noise ratio and photostability is limited in the provided search results, the higher quantum yield and better excitation efficiency of Oregon Green 488 BAPTA-1 may contribute to a better signal-to-noise ratio in many applications. Both indicators are single-wavelength dyes, meaning their fluorescence intensity increases upon calcium binding without a spectral shift.[6] This simplifies data acquisition but makes them susceptible to artifacts from uneven dye loading, photobleaching, and changes in cell volume, which can be corrected for in ratiometric indicators.[6]

Experimental Considerations and Protocols

Successful intracellular calcium measurements are highly dependent on proper experimental technique. Below are generalized protocols for cell loading and a conceptual workflow for calcium imaging experiments.

Cell Loading with AM Esters

The acetoxymethyl (AM) ester forms of these dyes are membrane-permeant, allowing them to be loaded into live cells. Once inside, intracellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytoplasm.[12]

Reagents:

  • Calcium Green-1 AM or Oregon Green 488 BAPTA-1 AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (optional, to aid in dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (B1678239) (optional, to inhibit dye leakage)

Protocol:

  • Prepare a stock solution: Dissolve the AM ester in anhydrous DMSO to a concentration of 2 to 5 mM.[11][13] Aliquot and store at -20°C, protected from light and moisture.[11][13]

  • Prepare the loading buffer: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 2 to 20 µM.[11][13] For most cell lines, a final concentration of 4-5 µM is a good starting point.[11][13]

  • Optional additions: To improve the aqueous solubility of the AM ester, 0.02% to 0.04% Pluronic® F-127 can be included in the loading buffer.[11][13] To reduce the leakage of the de-esterified indicator from the cells, 1-2.5 mM probenecid can be added.[13][14]

  • Cell loading: Replace the cell culture medium with the loading buffer and incubate at 37°C for 30 to 60 minutes.[11][13] The optimal loading time may vary between cell types.

  • Wash: After incubation, wash the cells with fresh, warm physiological buffer to remove excess extracellular dye.[11]

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging.

cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Data Acquisition Stock Solution Stock Solution Loading Buffer Loading Buffer Stock Solution->Loading Buffer Dilute in buffer Cells in Culture Cells in Culture Incubation Incubation Cells in Culture->Incubation Add Loading Buffer Wash Wash Incubation->Wash Remove excess dye De-esterification De-esterification Wash->De-esterification Allow esterase activity Ready for Imaging Ready for Imaging De-esterification->Ready for Imaging

Fig 1. General workflow for loading cells with AM ester dyes.
In Situ Calcium Calibration

To obtain quantitative measurements of intracellular calcium concentrations, it is essential to perform an in situ calibration of the fluorescent indicator. This involves determining the minimum (Fmin) and maximum (Fmax) fluorescence intensities.

Conceptual Workflow:

  • Load cells with the calcium indicator as described above.

  • Determine Fmax: Expose the cells to a calcium ionophore (e.g., ionomycin (B1663694) or A23187) in the presence of a high concentration of extracellular calcium. This will saturate the indicator with calcium.

  • Determine Fmin: After measuring Fmax, chelate the intracellular calcium by adding a high concentration of a calcium chelator (e.g., EGTA) in a calcium-free medium. This will give the fluorescence of the calcium-free indicator.

  • Calculate [Ca2+] : The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(F - Fmin) / (Fmax - F)].[10]

It is important to note that the in situ Kd can differ from the in vitro value and may vary between cellular compartments.[6][15]

Loaded Cells Loaded Cells Fmax Measurement Fmax Measurement Loaded Cells->Fmax Measurement Add Ionomycin + High [Ca2+] Calculation Calculation Loaded Cells->Calculation Measure F Fmin Measurement Fmin Measurement Fmax Measurement->Fmin Measurement Add EGTA (Ca2+-free media) Fmax Measurement->Calculation Fmin Measurement->Calculation [Ca2+] Concentration [Ca2+] Concentration Calculation->[Ca2+] Concentration

Fig 2. Logical flow for in situ calcium calibration.

Signaling Pathway Visualization

Both Calcium Green-1 and Oregon Green 488 BAPTA-1 are designed to measure fluctuations in intracellular free calcium, a ubiquitous second messenger involved in a myriad of signaling pathways. A simplified, generic calcium signaling pathway is depicted below.

Stimulus Stimulus Receptor Receptor Stimulus->Receptor Effector Enzyme Effector Enzyme Receptor->Effector Enzyme Second Messenger (e.g., IP3) Second Messenger (e.g., IP3) Effector Enzyme->Second Messenger (e.g., IP3) ER Ca2+ Release ER Ca2+ Release Second Messenger (e.g., IP3)->ER Ca2+ Release Increase in [Ca2+]cytosol Increase in [Ca2+]cytosol ER Ca2+ Release->Increase in [Ca2+]cytosol Ca2+ Indicator Fluorescence Ca2+ Indicator Fluorescence Increase in [Ca2+]cytosol->Ca2+ Indicator Fluorescence Downstream Cellular Response Downstream Cellular Response Increase in [Ca2+]cytosol->Downstream Cellular Response

Fig 3. A generic intracellular calcium signaling cascade.

Conclusion

Both Calcium Green-1 AM and Oregon Green 488 BAPTA-1 AM are high-affinity, single-wavelength green fluorescent indicators suitable for monitoring intracellular calcium dynamics. The choice between them may hinge on the specific experimental setup.

Choose Oregon Green 488 BAPTA-1 AM if:

  • You are using a 488 nm laser line and want to maximize excitation efficiency.

  • A slightly higher calcium affinity and quantum yield are desirable for your application.

Choose Calcium Green-1 AM if:

  • Your imaging system's excitation source is well-aligned with its 506 nm peak.

  • You require a more fluorescent signal at resting calcium levels to establish a clear baseline.

Ultimately, empirical validation in the specific cell type and experimental conditions is the most reliable way to determine the optimal indicator for your research.

References

A Head-to-Head Comparison: Unveiling the Advantages of Calcium Green BAPTA-2 AM over Fluo-3 AM

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular research and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) signaling is paramount. For decades, fluorescent indicators have been indispensable tools for visualizing these intricate processes. While Fluo-3 AM has long been a workhorse in the field, newer generations of probes offer significant improvements. This guide provides a comprehensive comparison of Calcium Green BAPTA-2 AM (often referred to as Oregon Green 488 BAPTA-2 AM) and Fluo-3 AM, presenting experimental data to highlight the advantages of the former for researchers, scientists, and drug development professionals.

Performance Characteristics at a Glance

The selection of an appropriate calcium indicator is critical for the success of an experiment and is largely dependent on the specific experimental requirements. Key parameters for consideration include the indicator's affinity for calcium (Kd), its brightness (quantum yield), and its spectral properties. Below is a summary of the key quantitative data for this compound and Fluo-3 AM.

PropertyThis compound (Oregon Green 488 BAPTA-2 AM)Fluo-3 AMAdvantage
Dissociation Constant (Kd) for Ca²⁺ ~580 nM[1]~390 nM[1]Lower affinity of this compound can be advantageous for studying higher Ca²⁺ concentrations without saturation.
Maximum Excitation Wavelength ~494 nm~506 nm[2]Closer to the common 488 nm laser line, allowing for more efficient excitation.
Maximum Emission Wavelength ~523 nm[3]~526 nm[2]Similar to Fluo-3, compatible with standard green emission filters.
Fluorescence Enhancement upon Ca²⁺ Binding ~14-fold[3]~100-fold[1][2]Fluo-3 exhibits a larger dynamic range in terms of fold-change.
Quantum Yield (Ca²⁺-bound) ~0.7[3][4]~0.14[2]Significantly higher quantum yield contributes to greater brightness.
Excitation Efficiency at 488 nm ~93% of maximum[3][4]~45% of maximum[3][4]Substantially more efficient excitation with the 488 nm laser line.
Photostability Generally more photostableMore susceptible to photobleaching[5]Reduced signal loss during prolonged imaging experiments.

Key Advantages of this compound

Experimental evidence suggests several key advantages of using this compound over Fluo-3 AM for intracellular calcium measurements:

  • Greater Brightness and Signal-to-Noise Ratio: The significantly higher quantum yield of this compound, coupled with its superior excitation efficiency at the common 488 nm laser line, results in a much brighter fluorescent signal.[3][4] This increased brightness allows for the use of lower dye concentrations, which can reduce potential cytotoxicity and minimize cellular buffering of calcium signals.[1] A brighter signal inherently leads to a better signal-to-noise ratio, enabling the detection of smaller and more transient calcium signals that might be missed with dimmer dyes like Fluo-3.

  • Enhanced Photostability: Studies have indicated that Fluo-3 is more prone to photobleaching than many other calcium indicators.[6][5] The greater photostability of this compound is a crucial advantage for experiments requiring long-term imaging or time-lapse microscopy, as it ensures more stable and reliable fluorescence measurements over time.

  • Optimized for 488 nm Excitation: The excitation maximum of this compound is closely aligned with the 488 nm laser line commonly found on confocal microscopes and flow cytometers.[3][4] This optimal excitation leads to a stronger fluorescent signal compared to Fluo-3, which has its excitation peak further away from 488 nm.[2]

Experimental Protocols

The following is a generalized protocol for loading cells with the acetoxymethyl (AM) ester forms of either Calcium Green BAPTA-2 or Fluo-3. Optimization of dye concentration, loading time, and temperature is recommended for each specific cell type and experimental setup.

Materials:
  • This compound or Fluo-3 AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with HEPES buffer

  • Probenecid (B1678239) (optional, to prevent dye leakage)

Protocol:
  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of the AM ester in anhydrous DMSO. Store desiccated at -20°C, protected from light.

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

  • Prepare Loading Solution:

    • On the day of the experiment, allow the stock solutions to warm to room temperature.

    • For a final loading concentration of 1-5 µM, dilute the AM ester stock solution into the physiological salt solution.

    • To aid in the dispersion of the nonpolar AM ester in the aqueous loading buffer, it is recommended to first mix the required volume of the AM ester stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting in the buffer. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.

    • If dye leakage is a concern, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological salt solution.

    • Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. Incubation at room temperature can sometimes reduce compartmentalization of the dye into organelles.

    • The optimal loading time and temperature should be determined empirically for each cell type.

  • Washing and De-esterification:

    • After loading, wash the cells two to three times with fresh, warm physiological salt solution (containing probenecid if used during loading) to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in the fresh medium to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Image the cells using a fluorescence microscope, confocal microscope, or flow cytometer equipped with appropriate filters for green fluorescence (Excitation ~490 nm, Emission ~525 nm).

    • Changes in intracellular calcium concentration will be observed as an increase in fluorescence intensity.

Visualizing the Signaling Pathway

A common application for these calcium indicators is the study of G-protein coupled receptor (GPCR) signaling, which often leads to the release of intracellular calcium stores. The following diagram illustrates this pathway.

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) GPCR GPCR Gq Gq Protein GPCR->Gq 2. Activates PLC Phospholipase C (PLC) Gq->PLC 3. Activates PIP2 PIP2 PLC->PIP2 4. Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binds to Ca_ion Ca²⁺ ER_Ca Ca²⁺ Store IP3R->ER_Ca 6. Opens Channel ER_Ca->Ca_ion 7. Ca²⁺ Release Ligand Ligand Ligand->GPCR 1. Binding & Activation

Caption: GPCR-mediated intracellular calcium release pathway.

This guide has highlighted the significant advantages of this compound over the more traditional Fluo-3 AM, particularly in terms of brightness, photostability, and efficiency of excitation. For researchers seeking to perform high-quality, quantitative fluorescence imaging of intracellular calcium dynamics, this compound represents a superior choice, offering the potential for more robust and reliable experimental data.

References

A Head-to-Head Battle of Calcium Indicators: Calcium Green-1 vs. Fura-2 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of intracellular calcium signaling, the choice of fluorescent indicator is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used calcium indicators, Calcium Green-1 and Fura-2, to aid in the selection of the most appropriate tool for quantitative analysis.

This objective comparison delves into the core performance characteristics of each dye, supported by experimental data. We will explore their fundamental differences in detection methods, quantitative capabilities, and practical considerations in experimental design.

At a Glance: Key Quantitative Parameters

A direct comparison of the key photophysical and chemical properties of Calcium Green-1 and Fura-2 is essential for informed decision-making. The table below summarizes their performance characteristics.

PropertyCalcium Green-1Fura-2
Method Single-wavelength intensity changeRatiometric (dual-excitation)
Excitation Wavelength (Ca²⁺-bound) ~506 nm[1]~340 nm[2][3][4]
Excitation Wavelength (Ca²⁺-free) ~506 nm~380 nm[2][3][4]
Emission Wavelength ~531 nm[1]~510 nm[2][3]
Dissociation Constant (Kd) for Ca²⁺ ~190 nM[1]~145 nM[5]
Fluorescence Increase upon Ca²⁺ Binding ~14-fold[1]N/A (Ratiometric shift)
Quantum Yield (at saturating Ca²⁺) ~0.75[1]~0.49[6]

The Fundamental Difference: Single-Wavelength vs. Ratiometric Measurement

The most significant distinction between Calcium Green-1 and Fura-2 lies in their method of calcium detection.

Fura-2 is a ratiometric indicator.[3][7] This means that upon binding to calcium, its fluorescence excitation spectrum shifts.[8] It is excited at two different wavelengths, typically 340 nm and 380 nm, while the emission is monitored at a single wavelength around 510 nm.[2][3] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.[3] This ratiometric approach provides a built-in correction for variables that can affect fluorescence intensity, such as uneven dye loading, differences in cell thickness, photobleaching, and dye leakage.[2][7] This makes Fura-2 a powerful tool for obtaining accurate and quantitative measurements of absolute intracellular calcium concentrations.[7]

Calcium Green-1 , on the other hand, is a single-wavelength indicator.[9] It exhibits a significant increase in fluorescence intensity upon binding to calcium when excited at a single wavelength of approximately 506 nm.[1] While experimentally simpler to use than ratiometric dyes, single-wavelength measurements can be more susceptible to the artifacts mentioned above, which can complicate the precise quantification of absolute calcium concentrations.[10] However, changes in fluorescence are often expressed as a "pseudo-ratio" (ΔF/F₀), where the fluorescence at any time (F) is normalized to the initial baseline fluorescence (F₀), which can help to normalize for variations in dye loading.[11]

Performance Deep Dive: Advantages and Disadvantages

Fura-2: The Quantitative Workhorse

Advantages:

  • Accurate Quantification: The ratiometric nature of Fura-2 allows for the precise determination of intracellular calcium concentrations, making it a gold standard for quantitative studies.[7]

  • Reduced Artifacts: It effectively minimizes the impact of experimental variability, leading to more robust and reproducible data.[2][7]

  • Well-Established: Fura-2 has been in use since 1985 and is extensively cited in scientific literature, providing a wealth of established protocols and comparative data.[7]

Disadvantages:

  • UV Excitation: The requirement for ultraviolet (UV) excitation at 340 nm and 380 nm can be phototoxic to cells, potentially affecting cell viability and physiology, especially in long-term imaging experiments.[11]

  • Limited Temporal Resolution: The need to alternate between two excitation wavelengths can limit the temporal resolution of fast calcium transients.[11]

  • Specialized Equipment: Requires a light source and filter sets capable of delivering and separating the two UV excitation wavelengths.

Calcium Green-1: Simplicity and Sensitivity

Advantages:

  • Visible Light Excitation: Excitation in the visible spectrum (~506 nm) is less phototoxic to cells compared to UV excitation, making it more suitable for long-duration live-cell imaging.[1][12]

  • High Quantum Yield: Calcium Green-1 has a significantly larger quantum yield at saturating calcium concentrations compared to many other dyes, resulting in a bright signal.[1]

  • Good Signal-to-Noise Ratio: It is more fluorescent than some other single-wavelength indicators like Fluo-3 at lower calcium concentrations, which improves the visibility of resting cells and the establishment of a clear baseline.[1]

  • Experimental Simplicity: Single-wavelength excitation simplifies the experimental setup and data acquisition process.[10]

Disadvantages:

  • Susceptibility to Artifacts: As a non-ratiometric dye, it is more prone to artifacts from uneven dye loading, photobleaching, and changes in cell volume, which can affect the accuracy of quantitative measurements.[9]

  • Lower Fluorescence Enhancement: The ~14-fold increase in fluorescence intensity upon calcium binding is substantial but lower than the enhancement reported for other single-wavelength indicators like Fluo-4 (~100-fold).[1][10]

  • Potential for Dye Leakage: Like other similar dyes, it may require the use of probenecid, an anion transport inhibitor, to improve intracellular retention, which can have off-target effects on cells.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for loading cells with Calcium Green-1 AM and Fura-2 AM. It is important to note that optimal loading conditions (dye concentration, incubation time, and temperature) are cell-type dependent and should be empirically determined.[4][14]

Loading Adherent Cells with Fura-2 AM
  • Cell Preparation: Plate cells on glass coverslips or in a clear-bottom, black-walled microplate and culture to the desired confluency.[14]

  • Loading Solution Preparation: Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[14]

  • Cell Loading: Aspirate the culture medium and wash the cells once with the loading buffer. Add the Fura-2 AM loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.[14]

  • Washing: After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer.[14]

  • De-esterification: Add fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cells.[14]

  • Imaging: The cells are now ready for fluorescence imaging. Excite the cells sequentially at 340 nm and 380 nm and record the emission at ~510 nm.

Loading Cells with Calcium Green-1 AM
  • Cell Preparation: Prepare cells in a suitable culture vessel.

  • Loading Solution Preparation: Prepare a Calcium Green-1 AM working solution in a buffer of choice (e.g., Hanks and Hepes buffer) with 0.04% Pluronic® F-127. A final concentration of 4-5 μM is often recommended, but should be optimized.[15]

  • Cell Loading: Add the working solution to the cells. For adherent cells, replace the growth medium with the loading solution. For suspension cells, add the dye to the cell suspension. Incubate for 30 to 60 minutes at 37°C in a cell incubator.[15]

  • Stimulation and Measurement: Add the desired stimulant and simultaneously measure the fluorescence intensity using a fluorescence microscope with a FITC filter set or a fluorescence plate reader at Ex/Em = ~490/525 nm.[15]

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams illustrate the Gq-coupled GPCR calcium signaling pathway and the general experimental workflow for using these calcium indicators.

Gq_Signaling_Pathway cluster_ER Ligand Ligand GPCR Gq-coupled GPCR Ligand->GPCR binds Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum (ER) Ca_cyto Increased Cytosolic Ca²⁺ ER->Ca_cyto releases Ca²⁺ Ca_ER Ca²⁺ Ca_cyto->PKC activates

Caption: Simplified Gq-coupled GPCR calcium signaling pathway.

Calcium_Indicator_Workflow start Start prep_cells Prepare Cells (Adherent or Suspension) start->prep_cells load_cells Incubate Cells with Dye Solution prep_cells->load_cells prep_dye Prepare AM Ester Loading Solution prep_dye->load_cells wash Wash to Remove Excess Dye load_cells->wash deester Allow for De-esterification wash->deester stimulate Add Stimulus deester->stimulate acquire Acquire Fluorescence Data (Microscopy or Plate Reader) stimulate->acquire analyze Analyze Data (Ratio or ΔF/F₀) acquire->analyze end End analyze->end

Caption: General experimental workflow for intracellular calcium measurement.

Dye_Selection_Guide start Start: What is your primary experimental goal? quant Precise quantitative measurement of absolute [Ca²⁺]i? start->quant fura2 Choose Fura-2 quant->fura2 Yes qualitative Qualitative or semi-quantitative analysis of Ca²⁺ changes is sufficient. quant->qualitative No long_term Long-term live-cell imaging or phototoxicity is a major concern? long_term->fura2 No, and quantification is key cagreen Choose Calcium Green-1 long_term->cagreen Yes consider_alt Consider alternatives if UV phototoxicity is unacceptable. fura2->consider_alt qualitative->long_term

Caption: Decision guide for selecting between Fura-2 and Calcium Green-1.

Conclusion: Making the Right Choice

The selection between Calcium Green-1 and Fura-2 is ultimately dictated by the specific requirements of the experiment.

For studies demanding precise and accurate quantification of absolute intracellular calcium concentrations, where minimizing artifacts from experimental variability is paramount, the ratiometric properties of Fura-2 make it the superior choice.[7][10] However, researchers must be mindful of its potential for phototoxicity due to UV excitation.[11]

For experiments where cell viability over long imaging periods is a primary concern, or when the experimental setup is not equipped for UV excitation, Calcium Green-1 presents a strong alternative. Its visible light excitation profile is gentler on cells, and it provides a robust signal for detecting changes in calcium levels, particularly for qualitative or semi-quantitative analyses.[1][12]

By carefully considering the trade-offs between quantitative accuracy, experimental simplicity, and potential for phototoxicity, researchers can select the optimal calcium indicator to illuminate the complex and dynamic world of intracellular signaling.

References

A Head-to-Head Battle of Green Calcium Indicators: Calcium Green-1 AM vs. Cal-520 AM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of intracellular calcium signaling, the choice of fluorescent indicator is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two popular green fluorescent calcium indicators: Calcium Green-1 AM and Cal-520 AM.

This objective analysis delves into the performance characteristics of each indicator, supported by experimental data, to empower researchers to select the optimal tool for their specific application, whether it be high-throughput screening, detailed single-cell imaging, or in-vivo studies.

Key Performance Characteristics: A Quantitative Comparison

The selection of a calcium indicator is often a trade-off between various parameters such as calcium affinity, brightness, and signal-to-noise ratio. The following table summarizes the key quantitative characteristics of Calcium Green-1 AM and Cal-520 AM.

PropertyCalcium Green-1 AMCal-520 AMReference
Excitation Maximum (nm) ~506~492-493[1][2]
Emission Maximum (nm) ~531~514-515[1][3]
Dissociation Constant (Kd) ~190 nM~320 nM[4]
Quantum Yield (Φ) ~0.75~0.75[1]
Fluorescence Enhancement ~14-fold>100-fold[1][2]
Signal-to-Noise Ratio (SNR) GoodExcellent[5][6]
Intracellular Retention Requires Probenecid (B1678239)Improved, often usable without Probenecid[2][6][7]
Photostability GoodSuperior[1]

Delving into the Data: A Performance Showdown

Recent studies provide valuable insights into the practical performance of these indicators. A comprehensive comparison by Lock et al. (2015) evaluated several green-emitting calcium dyes. While this study used Oregon Green BAPTA-1 (OGB-1), its spectral properties are very similar to Calcium Green-1, making it a useful surrogate for comparison. The study found that Cal-520 exhibited the lowest resting fluorescence (F0) among the tested indicators, including OGB-1.[8][9] This lower background is a significant contributor to a higher signal-to-noise ratio.

A study by Tada et al. directly compared Cal-520 with OGB-1 for in-vivo calcium imaging in neurons. Their findings demonstrated that Cal-520 yielded a significantly larger mean amplitude of calcium transients and a higher signal-to-noise ratio.[5] Specifically, in high-speed linescan imaging of Purkinje cell dendrites, the mean amplitude of calcium transients was 1.788 ± 0.500 ΔF/F for Cal-520, compared to 0.275 ± 0.020 ΔF/F for OGB-1.[5] The resulting signal-to-noise ratio was dramatically higher for Cal-520 (87.834 ± 13.42) than for OGB-1 (18.001 ± 2.772).[5]

These findings underscore the superior sensitivity of Cal-520 in detecting subtle calcium fluctuations, a critical advantage for studies involving single action potentials or localized calcium signals.

Signaling Pathway Visualization: GPCR-Mediated Calcium Release

A common application for these indicators is the monitoring of calcium mobilization following the activation of G-protein coupled receptors (GPCRs). The diagram below illustrates this fundamental signaling cascade.

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor Ca_Cytosol ↑ [Ca²⁺]i IP3R->Ca_Cytosol Releases Ca²⁺ Ca_ER Ca²⁺ IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_Cytosol->PKC Activates Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Modulates PKC->Downstream

GPCR-mediated intracellular calcium release pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for reliable results. Below are generalized protocols for cell loading with Calcium Green-1 AM and Cal-520 AM.

General Experimental Workflow

The following diagram outlines a typical workflow for calcium imaging experiments using these chemical indicators.

Experimental_Workflow Start Start Cell_Culture 1. Seed and culture cells Start->Cell_Culture Prepare_Dye 2. Prepare AM ester working solution (with Pluronic F-127 and Probenecid if needed) Cell_Culture->Prepare_Dye Loading 3. Load cells with dye solution (e.g., 30-60 min at 37°C) Prepare_Dye->Loading Wash 4. Wash cells to remove excess dye Loading->Wash Deesterification 5. Allow for de-esterification (e.g., 30 min at room temperature) Wash->Deesterification Stimulation 6. Apply stimulus (e.g., agonist) Deesterification->Stimulation Imaging 7. Acquire fluorescence images (Microscopy, Plate Reader, etc.) Stimulation->Imaging Analysis 8. Analyze fluorescence intensity changes (e.g., ΔF/F₀) Imaging->Analysis End End Analysis->End

General experimental workflow for calcium imaging.
Protocol: Cell Loading with Calcium Green-1 AM

  • Prepare Stock Solution: Dissolve Calcium Green-1 AM in high-quality, anhydrous DMSO to a stock concentration of 1 to 5 mM.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 2-5 µM. To aid in dispersion, add Pluronic® F-127 to a final concentration of 0.02-0.04%. To inhibit dye extrusion by organic anion transporters, include 1-2.5 mM probenecid.

  • Cell Loading: Remove the culture medium from adherent cells and add the working solution. For suspension cells, pellet and resuspend in the working solution. Incubate for 30-60 minutes at 37°C.

  • Wash: After incubation, remove the loading solution and wash the cells twice with physiological buffer containing probenecid to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete hydrolysis of the AM ester by intracellular esterases.

  • Imaging: Proceed with your experiment, exciting at ~490 nm and measuring emission at ~525 nm.

Protocol: Cell Loading with Cal-520 AM
  • Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of Cal-520 AM in high-quality, anhydrous DMSO.[10][11]

  • Prepare Working Solution: Dilute the stock solution in a physiological buffer (e.g., HHBS) to a final working concentration of 4-5 µM. The addition of 0.02-0.04% Pluronic® F-127 is recommended to improve solubility. While Cal-520 shows improved intracellular retention, 1 mM probenecid can be included if dye leakage is observed in your cell type.[4]

  • Cell Loading: Replace the culture medium with the Cal-520 AM working solution. Incubate for 60 to 90 minutes at 37°C, followed by a 30-minute incubation at room temperature.[4][10][11] For some cell lines, a longer incubation of over 2 hours may yield a better signal intensity.[4][11]

  • Wash: Replace the dye working solution with your buffer of choice (with or without probenecid) to remove excess probe.[4][11]

  • Imaging: You are now ready to perform your calcium flux assay. Excite at ~490 nm and measure emission at ~525 nm.[4][11]

Note: The optimal dye concentration and loading conditions should be determined empirically for each cell type and experimental setup.

Conclusion: Making an Informed Decision

Both Calcium Green-1 AM and Cal-520 AM are effective green fluorescent indicators for monitoring intracellular calcium. However, the experimental data strongly suggests that Cal-520 AM offers significant advantages in terms of signal-to-noise ratio, brightness, and intracellular retention.

  • For demanding applications requiring the detection of small, rapid, or localized calcium signals, such as neuronal firing or calcium sparks, Cal-520 AM is the superior choice. Its low background fluorescence and high fluorescence enhancement allow for the resolution of events that may be missed with Calcium Green-1.

  • Calcium Green-1 AM remains a viable option for experiments where the expected calcium changes are large and robust. It is a well-established indicator with a long history of use in the literature.

Ultimately, the choice of indicator will depend on the specific biological question, the experimental system, and the imaging instrumentation available. By carefully considering the quantitative data and performance characteristics outlined in this guide, researchers can confidently select the indicator that will provide the most accurate and reproducible data for their calcium signaling studies.

References

Validating Calcium Green BAPTA-2 AM Signals with Electrophysiology: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of intracellular calcium ([Ca2+]) dynamics is paramount in neuroscience and drug discovery. Fluorescent calcium indicators are powerful tools for monitoring neuronal activity, but their signals must be rigorously validated to ensure they faithfully represent the underlying electrical events. This guide provides a comprehensive comparison of Calcium Green BAPTA-2 AM with other fluorescent indicators and details the electrophysiological methods required for its validation.

Introduction to Calcium Indicator Validation

Electrophysiology, particularly the patch-clamp technique, is the gold standard for measuring a neuron's electrical activity with high temporal resolution.[1] By simultaneously performing electrophysiological recordings and calcium imaging, researchers can directly correlate fluorescent signals with action potentials (APs), providing a robust validation of the calcium indicator's performance. This dual approach is essential for confirming the reliability of a calcium indicator in reporting neuronal firing.[2][3]

Performance Comparison of Fluorescent Calcium Indicators

The choice of calcium indicator significantly impacts the quality and interpretation of experimental data. Below is a comparison of this compound with other commonly used green fluorescent calcium indicators. The data presented is a synthesis from various studies and manufacturer specifications.

IndicatorDissociation Constant (Kd)Signal-to-Noise Ratio (SNR)Temporal ResolutionPhototoxicityKey Advantages
This compound ~580 nM[4]ModerateModerateModerateGood brightness and quantum yield.[4]
Oregon Green BAPTA-1 (OGB-1) AM ~170 nM[5]GoodGood rise time, slower decay[5]ModerateWidely used and well-characterized.[5]
Fluo-4 AM ~345 nM[6]HighFastHigherLarge dynamic range, significant fluorescence increase upon Ca2+ binding.[6]
Cal-520 AM ~320 nM[5]Very High (>6 for single APs in vitro)[5]Fast rise and decay times[5]LowerReliably detects single action potentials in vitro and in vivo.[5]

Experimental Protocols

Detailed Methodology for Simultaneous Electrophysiology and Calcium Imaging

This protocol outlines the key steps for validating this compound signals using whole-cell patch-clamp recordings in acute brain slices.

1. Acute Brain Slice Preparation:

  • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.

  • Rapidly dissect the brain and mount it on a vibratome.

  • Cut coronal or sagittal slices (e.g., 300 µm thick) in ice-cold, oxygenated slicing solution.

  • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.

2. Dye Loading with this compound:

  • Incubate the slices in aCSF containing this compound (typically 2-10 µM) and a non-ionic surfactant like Pluronic F-127 (0.01-0.05%) for 30-60 minutes at 37°C.

  • After incubation, transfer the slices back to regular aCSF for at least 30 minutes to allow for de-esterification of the dye.

3. Electrophysiological Recording:

  • Transfer a slice to the recording chamber of an upright microscope equipped for fluorescence imaging and electrophysiology.

  • Continuously perfuse the slice with oxygenated aCSF at a constant flow rate.

  • Identify dye-loaded neurons using fluorescence microscopy.

  • Perform whole-cell patch-clamp recordings from a target neuron using a glass micropipette filled with an appropriate internal solution.

  • Record membrane potential and elicit action potentials by injecting depolarizing current steps.

4. Simultaneous Calcium Imaging:

  • Use a high-speed camera to acquire fluorescence images of the patched neuron.

  • Excite the this compound at its optimal wavelength (around 488 nm) and collect the emission (around 515 nm).

  • Synchronize the image acquisition with the electrophysiological recording to precisely correlate fluorescence changes with electrical events.

5. Data Analysis:

  • Extract the fluorescence intensity from a region of interest (ROI) over the soma of the patched neuron.

  • Calculate the change in fluorescence over baseline (ΔF/F).

  • Align the ΔF/F signal with the corresponding electrophysiological trace.

  • Quantify the relationship between the number of action potentials and the amplitude of the calcium transients.

  • Measure the rise and decay kinetics of the calcium signals associated with single action potentials or trains of action potentials.

Visualizing the Workflow and Concepts

Signaling Pathway of Neuronal Excitation and Calcium Influx

G AP Action Potential Depolarization Membrane Depolarization AP->Depolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Open Depolarization->VGCC Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca_Indicator Calcium Green BAPTA-2 binds Ca2+ Ca_Influx->Ca_Indicator Fluorescence Increased Fluorescence Ca_Indicator->Fluorescence

Caption: Neuronal action potentials lead to calcium influx and fluorescence.

Experimental Workflow for Validation

G Slice_Prep Acute Brain Slice Preparation Dye_Loading Loading with This compound Slice_Prep->Dye_Loading Patch_Clamp Whole-Cell Patch-Clamp Dye_Loading->Patch_Clamp Imaging Simultaneous Calcium Imaging Dye_Loading->Imaging Data_Acq Data Acquisition (Electrical & Optical) Patch_Clamp->Data_Acq Imaging->Data_Acq Analysis Correlation Analysis Data_Acq->Analysis

Caption: Workflow for simultaneous electrophysiology and calcium imaging.

Logical Relationship of Validation

G Ground_Truth Ground Truth: Action Potentials (Electrophysiology) Validation Validation Ground_Truth->Validation Proxy_Signal Proxy Signal: Fluorescence (Calcium Imaging) Proxy_Signal->Validation Reliable_Indicator Reliable Indicator Validation->Reliable_Indicator

Caption: Correlating fluorescence with action potentials validates the indicator.

References

A Researcher's Guide to Calcium Indicators in High-Throughput Screening: A Performance Comparison Featuring Calcium Green BAPTA-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS), the selection of an appropriate calcium indicator is a critical determinant of assay success. This guide provides a comprehensive comparison of the performance of Calcium Green BAPTA-2 AM and other widely used fluorescent calcium indicators, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your screening campaigns.

Intracellular calcium (Ca²⁺) flux is a ubiquitous second messenger in a multitude of signaling pathways, making it a prime target for drug discovery. High-throughput screening assays that monitor changes in intracellular Ca²⁺ are fundamental for identifying and characterizing modulators of G-protein coupled receptors (GPCRs) and ion channels. The ideal fluorescent Ca²⁺ indicator for HTS should exhibit a high signal-to-background ratio, appropriate affinity for calcium, excellent cellular loading and retention, and high photostability. This guide focuses on the performance of this compound and compares it with other popular chemical dyes and a leading genetically encoded calcium indicator (GECI).

Performance Comparison of Calcium Indicators

The choice of a calcium indicator is a trade-off between various performance parameters. The following tables summarize the key quantitative data for this compound and its alternatives to facilitate a direct comparison. It is important to note that performance can vary depending on the cell type, instrumentation, and specific assay conditions.

Table 1: Key Performance Metrics of Chemical Calcium Indicators

IndicatorExcitation Max (nm)Emission Max (nm)Kd for Ca²⁺ (nM)Fluorescence Enhancement upon Ca²⁺ BindingSignal-to-Background RatioDye Leakage/Retention
This compound ~506~531~580~100-foldModerate to HighModerate
Oregon Green 488 BAPTA-2 AM ~494~523~580~100-foldModerate to HighModerate
Fluo-4 AM ~494~516~345>100-fold[1]HighProne to leakage; often requires probenecid[2][3]
Fura-2 AM 340/380 (ratiometric)~510~145Ratiometric ShiftHigh (ratiometric advantage)Moderate
Cal-520 AM ~492~514~320>100-foldVery High; improved over Fluo-4[4]Excellent retention; probenecid-free assays possible[4]
Calbryte-520 AM ~492~514~1200~300-fold[1]Very High; 3-4 fold higher S/B than Fluo-4Excellent retention; probenecid-free assays possible[2][3]

Note on this compound vs. Oregon Green 488 BAPTA-2 AM: These two dyes share the same BAPTA chelator and exhibit very similar calcium binding and fluorescence enhancement properties. The primary difference lies in their fluorophore, with Oregon Green 488 BAPTA-2 AM having an excitation maximum that is better aligned with the common 488 nm laser line, leading to more efficient excitation.[5]

Table 2: Comparison with a Genetically Encoded Calcium Indicator (GECI)

IndicatorExcitation Max (nm)Emission Max (nm)Kd for Ca²⁺ (nM)Key Advantages in HTSKey Disadvantages in HTS
GCaMP6s ~488~510~147- No dye loading required- Cell-type specific expression- Reduced reagent cost for large screens- Requires genetic modification of cells- Can have slower kinetics than chemical dyes- Lower brightness than some chemical dyes

Recent studies have demonstrated that GECIs like GCaMP6s can rival the performance of synthetic indicators like Fluo-4 in HTS assays. For instance, a membrane-tethered version of GCaMP6s (GCaMP6s-CAAX) has been shown to provide a significantly higher signal window compared to Fluo-4 AM.[6][7] This makes GECIs a viable and cost-effective alternative for long-term and large-scale screening campaigns.

Experimental Protocols

High-Throughput Calcium Flux Assay Using a FlexStation

This protocol provides a general workflow for a no-wash calcium flux assay in a 96- or 384-well format using a FlexStation or similar fluorescence microplate reader.

Materials:

  • Cells expressing the target of interest (e.g., a Gq-coupled GPCR or a calcium-permeable ion channel)

  • Black-walled, clear-bottom microplates

  • Calcium indicator AM ester (e.g., this compound, Fluo-4 AM, Cal-520 AM)

  • Anhydrous DMSO

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • (Optional) Probenecid (B1678239)

  • Agonists, antagonists, or other test compounds

  • FlexStation 3 or similar fluorescence microplate reader with automated liquid handling

Protocol:

  • Cell Plating:

    • Seed cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C and 5% CO₂.

  • Dye Loading Solution Preparation:

    • Prepare a 1-5 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.

    • On the day of the assay, prepare the dye loading solution. For a final concentration of 4 µM, mix the AM ester stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting into the assay buffer.

    • If using an indicator prone to leakage like Fluo-4, consider adding probenecid (final concentration 1-2.5 mM) to the assay buffer to improve dye retention. Newer dyes like Cal-520 and Calbryte-520 may not require probenecid.[2][3][4]

  • Cell Loading:

    • Remove the cell culture medium from the plates.

    • Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate at 37°C for 45-60 minutes in the dark. Some protocols suggest a subsequent 30-minute incubation at room temperature.

  • Compound Plate Preparation:

    • Prepare a separate plate containing your test compounds (agonists, antagonists) at the desired concentrations in assay buffer.

  • Assay Measurement on FlexStation:

    • Set up the FlexStation protocol. Define the reading parameters (e.g., excitation and emission wavelengths, read interval, duration of reading). Set up the automated addition of compounds from the compound plate.

    • Place the cell plate and the compound plate into the FlexStation.

    • Initiate the assay. The instrument will typically record a baseline fluorescence, then add the compounds and continue to record the fluorescence changes over time.

Signaling Pathways and Experimental Workflows

GPCR Gq Signaling Pathway

Gq-coupled GPCRs are a major target for calcium flux assays. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

GPCR_Gq_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces Gq->PLC activates IP3R IP3 Receptor IP3->IP3R binds to Ca_Indicator Calcium Indicator (e.g., Calcium Green BAPTA-2) Fluorescence Fluorescence Increase Ca_Indicator->Fluorescence binds to Ca²⁺ Ca_Store Ca²⁺ Store IP3R->Ca_Store opens channel Ca_Store->Ca_Indicator Ca²⁺ release

GPCR Gq signaling pathway leading to calcium release.
Ligand-Gated Ion Channel Activation

Ligand-gated ion channels that are permeable to calcium are another important class of drug targets. The binding of a specific ligand directly opens the channel, allowing an influx of extracellular calcium into the cell.

Ligand_Gated_Channel cluster_extracellular Extracellular Space (High Ca²⁺) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Low Ca²⁺) Ligand Ligand Channel_Closed Ligand-Gated Ion Channel (Closed) Ligand->Channel_Closed binds Channel_Open Ligand-Gated Ion Channel (Open) Channel_Closed->Channel_Open conformational change Ca_Influx Ca²⁺ Influx Ca_Indicator Calcium Indicator Ca_Influx->Ca_Indicator increases cytosolic Ca²⁺ Fluorescence Fluorescence Increase Ca_Indicator->Fluorescence binds to Ca²⁺

Activation of a ligand-gated ion channel and subsequent calcium influx.
HTS Calcium Assay Workflow

The following diagram illustrates a typical workflow for a high-throughput calcium flux assay.

HTS_Workflow Start Start Plate_Cells Plate Cells in Microplate Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Load_Cells Load Cells with Calcium Indicator Incubate_Overnight->Load_Cells Prepare_Dye Prepare Dye Loading Solution Prepare_Dye->Load_Cells Incubate_Load Incubate for Dye Loading Load_Cells->Incubate_Load Run_Assay Run Assay on FlexStation Incubate_Load->Run_Assay Prepare_Compounds Prepare Compound Plate Prepare_Compounds->Run_Assay Data_Analysis Data Analysis Run_Assay->Data_Analysis End End Data_Analysis->End

A typical workflow for a high-throughput calcium assay.

Conclusion

The selection of a calcium indicator for high-throughput screening requires careful consideration of various performance parameters. While traditional indicators like Fluo-4 have been the workhorses of HTS, newer dyes such as Cal-520 and Calbryte-520 offer significant improvements in signal-to-background ratio and cellular retention, enabling more robust and sensitive assays, often without the need for probenecid. This compound and its close analog Oregon Green 488 BAPTA-2 AM remain viable options, particularly when their specific spectral properties are advantageous. Furthermore, the maturation of genetically encoded calcium indicators like GCaMP6s presents a compelling alternative, especially for large-scale and targeted screening efforts. By understanding the comparative performance of these indicators and implementing optimized experimental protocols, researchers can enhance the quality and reliability of their high-throughput screening data, ultimately accelerating the drug discovery process.

References

A Comparative Guide: Overcoming the Limitations of Calcium Green-1 with Newer Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Calcium Green-1 has been a staple fluorescent indicator for researchers monitoring intracellular calcium (Ca²⁺) dynamics. However, as imaging technology has advanced, the limitations of this dye have become more apparent. Newer generations of fluorescent Ca²⁺ indicators now offer significant improvements in critical performance areas, enabling more sensitive and accurate measurements. This guide provides a detailed comparison of Calcium Green-1 BAPTA-2 AM with modern alternatives like Fluo-8 and Cal-520, supported by quantitative data and experimental protocols.

Key Performance Limitations of Calcium Green-1

Calcium Green-1, while historically significant, presents several drawbacks for modern quantitative fluorescence microscopy:

  • Moderate Fluorescence Dynamic Range: The increase in fluorescence intensity upon binding Ca²⁺ is relatively modest. Compared to newer dyes that can exhibit a >100-fold increase, Calcium Green-1's dynamic range is substantially lower, at around 14-fold.[1][2] This makes it difficult to resolve small or rapid Ca²⁺ transients against baseline fluorescence.

  • Lower Signal-to-Background Ratio (S/B): Due to a relatively high fluorescence at resting Ca²⁺ levels, the S/B ratio is compromised.[1] This "brighter" baseline makes it challenging to detect subtle calcium signals, a critical factor in studying nuanced cellular signaling pathways.

  • Suboptimal Excitation Spectrum: Its excitation maximum at ~506 nm is not perfectly aligned with the common 488 nm argon-ion laser line, leading to less efficient excitation and requiring higher, potentially phototoxic, laser power.[1]

  • Photobleaching: Like many fluorescein (B123965) derivatives, Calcium Green-1 is susceptible to photobleaching during prolonged imaging experiments, leading to signal decay that can be mistaken for a physiological response.

  • AM Ester Loading Issues: Like other AM ester dyes, it can suffer from incomplete hydrolysis and compartmentalization into organelles like mitochondria and lysosomes, which complicates the interpretation of cytosolic Ca²⁺ signals.[2]

The Next Generation: Fluo-8 and Cal-520

Newer dyes have been engineered to address the specific limitations of their predecessors. Among the most popular and effective are the Fluo-8 and Cal-520 series.

  • Fluo-8®: This indicator is a derivative of Fluo-4 with significantly improved brightness and a large fluorescence enhancement (~200-fold). It is less temperature-dependent than other Fluo dyes, allowing for robust performance at room temperature and reducing issues with dye loading.

  • Cal-520®: Considered one of the best green-emitting dyes, Cal-520 combines a low resting fluorescence with a large dynamic range (>100-fold), resulting in an exceptional signal-to-background ratio.[3][4] Its excitation peak is well-matched to the 488 nm laser line, enhancing excitation efficiency and reducing the required laser power.[1][5]

Quantitative Performance Comparison

The following table summarizes the key performance parameters of Calcium Green-1 compared to its modern counterparts.

Parameter Calcium Green-1 Fluo-8® Cal-520® Calbryte™ 520
Ca²⁺ Affinity (Kd) ~190 nM[1][6]~389 nM[4]~320 nM[4][7]~1200 nM[1][5]
Fluorescence Enhancement ~14-fold[1]~200-fold[1]>100-fold[1][3]~300-fold[1][5]
Max Excitation/Emission 506 nm / 531 nm[1]490 nm / 514 nm492 nm / 514 nm[1][7]492 nm / 514 nm[1][5]
Quantum Yield (Ca²⁺-bound) ~0.75[1]High~0.75[7]High (3x Fluo-4)[1]
Signal-to-Background ModerateHighVery High[3][4]Highest[1][5]

Note: Values can vary slightly depending on experimental conditions (pH, temperature, ionic strength). Data is compiled from manufacturer specifications and published research.

Experimental Protocols & Methodologies

A standardized protocol is crucial for the objective comparison of fluorescent indicators. Below is a general methodology for loading cells with AM ester dyes and performing a calcium imaging experiment.

General Protocol for AM Ester Dye Loading and Calcium Imaging

This protocol is a starting point and should be optimized for your specific cell type and experimental setup.

1. Reagent Preparation:

  • Dye Stock Solution: Prepare a 1-5 mM stock solution of the AM ester dye (e.g., Cal-520 AM) in anhydrous DMSO.
  • Pluronic™ F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO to aid dye dispersal in aqueous media.
  • Loading Buffer: Use a buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. For some cell types, an anion-exchange inhibitor like probenecid (B1678239) (1-2.5 mM) can be added to reduce dye leakage, though this is not required for dyes like Calbryte™ 520.[1]

2. Cell Preparation:

  • Plate cells on an appropriate imaging dish or coverslip (e.g., poly-D-lysine coated) and allow them to adhere overnight. Ensure cells are healthy and at an appropriate confluency (typically 70-90%).

3. Dye Loading:

  • Prepare the final loading solution by diluting the dye stock solution into the loading buffer to a final concentration of 1-5 µM.
  • To aid solubilization, first mix the dye stock with an equal volume of the Pluronic™ F-127 stock solution, then disperse this mixture into the loading buffer.
  • Remove the cell culture medium and replace it with the dye loading solution.
  • Incubate the cells for 30-60 minutes at 37°C or room temperature. Lowering the incubation temperature can sometimes reduce dye compartmentalization.[8]

4. De-esterification:

  • After incubation, wash the cells 2-3 times with fresh, warm loading buffer to remove excess extracellular dye.
  • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active dye inside the cells.

5. Calcium Imaging:

  • Mount the dish or coverslip onto the fluorescence microscope.
  • Excite the dye using an appropriate light source (e.g., 488 nm laser line).
  • Record baseline fluorescence (F₀) for a period before applying a stimulus.
  • Apply a stimulus (e.g., ATP, ionomycin, KCl) to induce a Ca²⁺ response.
  • Record the change in fluorescence intensity over time.

6. Data Analysis:

  • Quantify the fluorescence changes as a ratio of the change in fluorescence (ΔF = F - F₀) over the initial baseline fluorescence (F₀), expressed as ΔF/F₀.[9] This normalization corrects for variations in dye loading between cells.

Visualizing Concepts: Diagrams and Workflows

Calcium Signaling Pathway

This diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway that leads to an increase in intracellular calcium, the event these dyes are designed to measure.

cluster_cell Cell Stimulus Agonist (e.g., ATP) Receptor GPCR Stimulus->Receptor PLC PLC Receptor->PLC activates IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_ER Ca²⁺ Store Ca_Cyto Cytosolic Ca²⁺ (Increase) ER->Ca_Cyto releases Ca²⁺ Indicator Fluorescent Indicator Ca_Cyto->Indicator binds Signal Fluorescence Signal Indicator->Signal emits

Caption: A typical GPCR-mediated calcium signaling pathway.

Experimental Workflow for Dye Comparison

This workflow outlines the key steps for objectively comparing the performance of different calcium indicators in a laboratory setting.

Start Start: Select Dyes (e.g., Ca Green-1, Cal-520) Culture 1. Plate Cells on Imaging Dishes Start->Culture Group1 Group 1: Load with Dye A Culture->Group1 Group2 Group 2: Load with Dye B Culture->Group2 Wash 2. Wash & De-esterify (Standardized Protocol) Group1->Wash Group2->Wash Image 3. Acquire Images (Identical Settings) Wash->Image Stimulate 4. Apply Stimulus Image->Stimulate Analyze 5. Analyze Data (ΔF/F₀, SNR, Kinetics) Stimulate->Analyze Compare 6. Compare Performance Metrics Analyze->Compare Conclusion Conclusion Compare->Conclusion

Caption: Workflow for comparing calcium indicator performance.

Logical Relationship of Dye Limitations

This diagram illustrates how the intrinsic properties of an older dye like Calcium Green-1 lead to specific experimental limitations, which are addressed by newer indicators.

cluster_old Older Dye Properties (e.g., Calcium Green-1) cluster_limitations Resulting Experimental Limitations cluster_new Newer Dye Solutions (e.g., Cal-520) P1 High Resting Fluorescence L1 Low Signal-to-Background Ratio P1->L1 P2 Moderate Dynamic Range (~14x) L2 Difficulty Resolving Small/Fast Signals P2->L2 P3 Susceptible to Photobleaching L3 Signal Decay During Long Experiments P3->L3 S1 Low Resting Fluorescence L1->S1 Solved by S2 High Dynamic Range (>100x) L2->S2 Solved by S3 Improved Photostability L3->S3 Solved by

Caption: How newer dyes overcome older dye limitations.

References

A Head-to-Head Comparison of Calcium Indicators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are key messengers, orchestrating a vast array of physiological processes from neurotransmission to muscle contraction. The ability to accurately visualize and quantify these dynamic changes in intracellular Ca²⁺ concentration is paramount for researchers in basic science and drug development. This guide provides an objective comparison of commonly used calcium indicators, presenting supporting experimental data to aid in the selection of the most appropriate tool for your research needs.

The two main classes of fluorescent calcium indicators are synthetic chemical dyes and genetically encoded calcium indicators (GECIs). Each class offers distinct advantages and disadvantages in terms of their photophysical properties, loading procedures, and suitability for specific applications.

Key Performance Metrics: A Quantitative Comparison

The choice between a synthetic dye and a GECI often depends on the specific experimental requirements, such as the desired temporal resolution, signal-to-noise ratio, and the need for cell-type-specific targeting. The following tables summarize key quantitative performance metrics for a selection of popular synthetic and genetically encoded calcium indicators.

Synthetic Indicator Dissociation Constant (Kd) Max Excitation (nm) Max Emission (nm) Fold Increase in Fluorescence Signal-to-Noise Ratio (SNR) Key Advantages Limitations
Fura-2 ~145 nM[1][2]340/380510RatiometricHighRatiometric imaging allows for quantification of Ca²⁺ concentration.UV excitation can be phototoxic.[3]
Fluo-4 ~345 nM[1]494516>100[4]HighBright, large dynamic range.[4]Prone to phototoxicity at high concentrations.[1]
Fluo-8 ~320 nM490514~200Very HighBrighter than Fluo-4.
Cal-520 ~320 nM[1]492514~100ExcellentOptimal for detecting and tracking local Ca²⁺ events.[5]
Rhod-4 ~525 nM[6]530555HighHighGood red-emitting indicator choice.[5]Can accumulate in mitochondria.[6]
Genetically Encoded Indicator (GECI) Dissociation Constant (Kd) Max Excitation (nm) Max Emission (nm) ΔF/F₀ for 1 Action Potential Rise Time (t₁/₂) Decay Time (t₁/₂) Key Advantages Limitations
GCaMP6s 144 nM[5]488512~10%~70 ms[5][6]~900 ms[6]High sensitivity.Slow kinetics.[5]
GCaMP6m 167 nM[5]488512~20%~120 ms[5][6]~750 ms[6]Balanced sensitivity and kinetics.
GCaMP6f 375 nM[5]488512~50%~40-160 ms[5][6]~400 ms[6]Fast kinetics.Lower sensitivity than GCaMP6s/m.[5]
G-GECO1.2 488515HighHigh reliability for single action potential detection.[7]
R-GECO1 482-860 µM[2]560585Red-shifted, less phototoxic.[1]Lower affinity compared to some chemical dyes.[2]

Signaling Pathways and Experimental Workflows

To better understand the context in which these indicators are used, the following diagrams illustrate a typical calcium signaling pathway and a general experimental workflow for calcium imaging.

Calcium_Signaling_Pathway extracellular Extracellular Signal (e.g., Neurotransmitter) receptor Receptor (e.g., GPCR) extracellular->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds to pkc Protein Kinase C (PKC) dag->pkc er Endoplasmic Reticulum (ER) ca_cyto Cytosolic Ca²⁺ ip3r->ca_cyto releases Ca²⁺ ca_er Ca²⁺ cam Calmodulin (CaM) ca_cyto->cam downstream Downstream Cellular Responses cam->downstream pkc->downstream

Caption: A simplified diagram of a common calcium signaling pathway initiated by an extracellular signal.

Experimental_Workflow prep Sample Preparation (Cell Culture, Tissue Slice, etc.) loading Indicator Loading prep->loading synthetic Synthetic Dye Loading (e.g., AM Ester Incubation) loading->synthetic geci GECI Expression (Transfection/Transduction) loading->geci imaging Fluorescence Imaging (Confocal, Two-Photon, etc.) synthetic->imaging geci->imaging acquisition Image Acquisition (Time-lapse Recording) imaging->acquisition stim Cellular Stimulation (e.g., Agonist Application, Electrical Stimulation) stim->imaging analysis Data Analysis (ROI Selection, ΔF/F₀ Calculation, etc.) acquisition->analysis interpretation Interpretation of Results analysis->interpretation

Caption: A generalized workflow for conducting a calcium imaging experiment.

Experimental Protocols

Loading of Synthetic Calcium Dyes (AM Ester Method)

This protocol is a general guideline for loading acetoxymethyl (AM) ester forms of synthetic calcium indicators into cultured cells.

  • Reagent Preparation: Prepare a stock solution of the calcium indicator AM ester (e.g., Fluo-4 AM, Fura-2 AM) in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM. A non-ionic detergent such as Pluronic F-127 (20% solution in DMSO) can be added to the stock solution to aid in dye solubilization.

  • Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and allow them to adhere.

  • Loading Solution: Prepare a loading solution by diluting the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-10 µM. The optimal concentration and loading time should be determined empirically for each cell type.

  • Incubation: Replace the cell culture medium with the loading solution and incubate the cells for 15-60 minutes at room temperature or 37°C. The incubation should be performed in the dark to prevent photobleaching.

  • Washing: After incubation, wash the cells with fresh physiological buffer to remove excess extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.

  • Imaging: The cells are now ready for fluorescence imaging.

Expression of Genetically Encoded Calcium Indicators (GECIs)

This protocol provides a general overview of expressing GECIs in cultured cells using transient transfection.

  • Plasmid DNA: Obtain a plasmid DNA construct encoding the GECI of interest (e.g., pAAV-syn-GCaMP6f).

  • Cell Plating: Plate cells on an appropriate imaging dish to achieve 70-90% confluency on the day of transfection.

  • Transfection: Transfect the cells with the GECI plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

  • Expression: Allow the cells to express the GECI for 24-72 hours. The optimal expression time will vary depending on the promoter and cell type.

  • Imaging: The cells expressing the GECI are now ready for fluorescence imaging. For in vivo applications, GECIs are often delivered using viral vectors (e.g., adeno-associated viruses) or by creating transgenic animal lines.[1]

Discussion and Recommendations

Synthetic Dyes:

  • Advantages: Synthetic indicators are generally brighter and have faster kinetics than GECIs, making them well-suited for detecting rapid, subcellular Ca²⁺ signals.[1][5] They are also relatively easy to load into cells.

  • Disadvantages: A major limitation of synthetic dyes is the lack of cell-type specificity, as they will be loaded into all cells in a mixed population.[1] They can also be prone to phototoxicity and compartmentalization within organelles.[1][6]

Genetically Encoded Calcium Indicators (GECIs):

  • Advantages: The primary advantage of GECIs is the ability to target their expression to specific cell types or subcellular compartments, which is crucial for in vivo studies and dissecting the function of specific neural circuits.[1][8][9] They are also generally less phototoxic than synthetic dyes.[1]

  • Disadvantages: GECIs typically have slower kinetics and a lower signal-to-noise ratio compared to the brightest synthetic dyes.[5] The expression levels of GECIs can also vary between cells, and overexpression may buffer intracellular Ca²⁺, potentially altering normal cellular physiology.

Choosing the Right Indicator:

  • For studies requiring high temporal resolution to detect fast, localized Ca²⁺ events in cell culture, a bright synthetic dye like Cal-520 or Fluo-8 is an excellent choice.[5]

  • For experiments demanding cell-type specificity in vivo, such as imaging neuronal activity in a behaving animal, a GECI like GCaMP6f or G-GECO1.2 is the preferred option.[1][7]

  • When ratiometric measurements are necessary to quantify absolute Ca²⁺ concentrations, Fura-2 remains a valuable tool, despite its UV excitation.

  • For imaging in deeper tissues where light scattering is a concern, red-shifted indicators like Rhod-4 or red GECIs such as R-GECO are advantageous.[1][6]

The continuous development of new and improved calcium indicators is an active area of research. The optimal choice of indicator will always depend on the specific biological question, the experimental model system, and the available imaging instrumentation. Careful consideration of the trade-offs between brightness, kinetics, targeting specificity, and potential for cellular perturbation is essential for obtaining reliable and meaningful data.

References

Safety Operating Guide

Proper Disposal Procedures for Calcium Green BAPTA-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Calcium Green BAPTA-2 AM, a fluorescent calcium indicator. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations. This information is intended for researchers, scientists, and drug development professionals.

It is crucial to consult your institution's specific safety data sheets (SDS) and waste disposal protocols. The information provided here is based on general laboratory safety practices for fluorescent dyes and related chemical compounds.

Safety and Handling

Personal Protective Equipment (PPE): When handling this compound, especially in its solid form or when preparing stock solutions, appropriate PPE is mandatory. This includes:

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to protect from splashes.

  • Lab Coat: To protect clothing and skin.

First Aid Measures: In case of accidental exposure, follow these immediate steps:

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[2]

Quantitative Data for Similar Fluorescent Dyes

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes typical data for similar fluorescent dyes and AM esters. These values should be considered representative and may not reflect the exact properties of this compound.

PropertyRepresentative Value/Information
Physical State Solid (powder)
Solubility Soluble in anhydrous DMSO
Storage Temperature -20°C, protect from light and moisture.[3]
Hazard Identification May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been thoroughly investigated. Handle as a potentially hazardous substance.
Stability Stable under recommended storage conditions.[1] Avoid strong oxidizing agents.[1]
Decomposition Products Hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides.

Disposal Protocol

The disposal of this compound and materials contaminated with it must be handled as chemical waste. Adherence to local and institutional regulations is mandatory.

Step-by-Step Disposal Procedure:
  • Segregation of Waste:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Liquid Waste:

      • Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container.

      • Solutions in organic solvents (e.g., DMSO) must be collected in a separate, appropriately labeled solvent waste container. Do not mix aqueous and solvent-based waste streams.

    • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the compound should be placed in a designated solid chemical waste container.

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the solvent if it is a liquid waste container (e.g., "this compound in DMSO").

    • Ensure the container is securely sealed to prevent leaks or spills.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste. Do not dispose of this chemical down the drain or in regular trash.

Decontamination Protocol for Non-Disposable Labware

For reusable labware (e.g., glass slides, cuvettes) that has been in contact with this compound, follow this decontamination procedure:

  • Initial Rinse: Rinse the labware with a small amount of an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the fluorescent dye. Collect this rinseate as hazardous liquid waste.

  • Soaking: Immerse the labware in a cleaning solution (e.g., a laboratory detergent or a base bath, depending on the compatibility of the labware material) for several hours or overnight.

  • Thorough Washing: After soaking, wash the labware thoroughly with soap and water.

  • Final Rinse: Rinse multiple times with deionized water.

  • Drying: Allow the labware to air dry or dry it in an oven as appropriate.

  • Verification (Optional): Use a fluorescence microscope or plate reader to confirm that no residual fluorescence is detectable, ensuring the labware is clean for future use.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_waste_id cluster_waste_types cluster_solid_disposal cluster_liquid_disposal cluster_decon cluster_end start Start: Handling This compound waste_id Identify Waste Type start->waste_id solid_waste Solid Waste (Unused powder, contaminated disposables) waste_id->solid_waste Solid liquid_waste Liquid Waste (Aqueous or solvent solutions) waste_id->liquid_waste Liquid labware Contaminated Reusable Labware waste_id->labware Reusable Labware collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container (Segregate by solvent) liquid_waste->collect_liquid decontaminate Follow Decontamination Protocol labware->decontaminate store_waste Store Waste in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste schedule_pickup Contact EHS for Waste Pickup store_waste->schedule_pickup

Caption: Disposal workflow for this compound.

References

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